molecular formula C12H15NO5 B1589764 N-Z-D-serine methyl ester CAS No. 93204-36-5

N-Z-D-serine methyl ester

Cat. No.: B1589764
CAS No.: 93204-36-5
M. Wt: 253.25 g/mol
InChI Key: CINAUOAOVQPWIB-SNVBAGLBSA-N
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Description

N-Z-D-serine methyl ester is a useful research compound. Its molecular formula is C12H15NO5 and its molecular weight is 253.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-17-11(15)10(7-14)13-12(16)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,13,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINAUOAOVQPWIB-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473793
Record name N-Z-D-serine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93204-36-5
Record name N-Z-D-serine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Strategic Application of N-Z-D-Serine Methyl Ester in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the precise and sequential world of peptide synthesis, the selection of appropriately protected amino acid derivatives is paramount to achieving desired outcomes. N-Z-D-serine methyl ester is a cornerstone building block, particularly within solution-phase peptide synthesis (SPPS). This guide elucidates the multifaceted role of this derivative, dissecting its constituent protecting groups—the N-terminal Benzyloxycarbonyl (Z) group and the C-terminal methyl ester—and the strategic implications of its D-enantiomeric configuration. We will explore its application in synthetic workflows, provide validated experimental protocols, and analyze the causality behind methodological choices. By contextualizing its use against other common strategies and addressing potential side reactions associated with its unprotected hydroxyl side chain, this document serves as an in-depth technical resource for professionals engaged in the synthesis of custom peptides, including those with non-canonical structures designed for enhanced therapeutic stability and function.

Introduction: The Imperative of Controlled Assembly

The synthesis of a peptide with a defined sequence is a chemical endeavor that demands absolute control. To prevent the chaotic polymerization of amino acids, their reactive functional groups—the α-amino group, the α-carboxyl group, and any reactive side chains—must be selectively and temporarily masked.[1] This is the fundamental principle of using "protecting groups." An ideal protecting group strategy, often termed an "orthogonal" system, allows for the selective removal of one group under conditions that leave all others intact.[2]

While solid-phase peptide synthesis (SPPS) has become a dominant methodology, classical solution-phase synthesis remains indispensable for large-scale production and the synthesis of complex fragments. It is in this context that doubly protected derivatives like this compound find their primary utility. This specific molecule offers a unique combination of features: a classical, robust N-terminal protecting group, a simple C-terminal ester, and a non-natural stereocenter, making it a specialized tool for constructing bespoke peptide architectures.

Deconstructing the Building Block: The Chemistry of this compound

The utility of this compound stems from the distinct chemical properties of its three key components: the Z-group, the methyl ester, and the D-configured chiral center.

The Benzyloxycarbonyl (Z or Cbz) Group: The N-Terminal Guardian

First introduced by Bergmann and Zervas in 1932, the Benzyloxycarbonyl group is one of the most important amino-protecting groups in peptide chemistry.[3][4] Its primary function is to shield the α-amino group's nucleophilicity, preventing it from forming unwanted peptide bonds.

  • Key Advantages :

    • Racemization Resistance : The urethane linkage of the Z-group significantly suppresses the tendency of the amino acid's chiral center to racemize during the carboxyl group activation step, a critical factor for maintaining stereochemical purity.[5][6]

    • Crystallinity : Z-protected amino acids are often stable, crystalline solids, which simplifies their purification, handling, and storage.[7]

    • Robust Stability : The Z-group is stable to the moderately basic and acidic conditions used for other synthetic steps, such as the saponification of a methyl ester.[5]

  • Deprotection Conditions : The Z-group is typically removed under two main conditions:

    • Catalytic Hydrogenolysis : Treatment with H₂ gas over a palladium catalyst (Pd/C) cleanly cleaves the group to yield the free amine, toluene, and carbon dioxide. This method is exceptionally mild and clean.

    • Strong Acids : Conditions such as HBr in acetic acid (HBr/AcOH) or liquid hydrogen fluoride (HF) will also cleave the Z-group, though these are harsher and reserved for final deprotection steps.[3]

The Methyl Ester: C-Terminal Protection

The methyl ester serves as a simple and effective protecting group for the C-terminal carboxyl group.[8] By converting the carboxylic acid into an ester, its ability to react with activated amino acids is neutralized, allowing the N-terminus of the serine derivative to participate in coupling.

  • Deprotection (Saponification) : The methyl ester is readily cleaved under basic conditions, typically using a hydroxide source like NaOH or LiOH in a mixed aqueous-organic solvent system. This process, known as saponification, regenerates the carboxylate, which can then be protonated to the free carboxylic acid for subsequent activation and coupling.[8]

The D-Configuration: A Gateway to Non-Canonical Peptides

The use of D-serine, as opposed to the naturally occurring L-serine, is a deliberate design choice. Peptides incorporating D-amino acids often exhibit significantly enhanced resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. This can dramatically increase the in vivo half-life of a peptide therapeutic.

The Unprotected Hydroxyl Side Chain: A Point of Caution and Opportunity

A critical feature of this reagent is the free hydroxyl (-OH) group on the serine side chain. While this simplifies the molecule, it also introduces the risk of a key side reaction: O-acylation .[9] During a coupling step, the activated carboxyl group of the incoming amino acid can react with the serine hydroxyl group in addition to the desired N-terminal amine. This must be managed through careful control of reaction conditions, such as temperature and the choice of coupling reagents, to favor N-acylation. Under strongly acidic conditions used for deprotection, an N→O acyl shift can also occur, potentially leading to chain fragmentation.[9][10]

Figure 1: Chemical Structure of this compound.

Strategic Application in Solution-Phase Peptide Synthesis

This compound is a versatile intermediate for solution-phase synthesis because it can be selectively deprotected at either terminus. This allows it to function as either the "amine component" (after Z-group removal) or the "carboxyl component" (after methyl ester saponification) in a fragment condensation strategy.

G cluster_N N-Terminal Deprotection cluster_C C-Terminal Deprotection start N-Z-D-Ser-OMe N_deprotect Catalytic Hydrogenolysis (H₂, Pd/C) start->N_deprotect To expose amine C_deprotect Saponification (e.g., LiOH, then H⁺) start->C_deprotect To expose carboxyl N_product Amine Component (H₂N-D-Ser-OMe) N_deprotect->N_product Removes Z-group C_product Carboxyl Component (Z-D-Ser-OH) C_deprotect->C_product Removes Me-ester

Sources

A-Z-D-Serine Methyl Ester: A Technical Guide to Solubility Profiling in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of protected amino acid derivatives, such as N-Z-D-serine methyl ester, is a critical parameter that dictates the efficiency of synthesis, purification, and formulation processes in pharmaceutical and chemical research. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of this compound in common organic solvents. Eschewing a simple data table, this document elucidates the underlying physicochemical principles, provides a rationale for solvent selection, and details a robust, self-validating experimental protocol for generating reliable solubility data. The methodologies and interpretations presented herein are grounded in established principles of organic and physical chemistry to empower researchers in their laboratory endeavors.

Physicochemical Characterization of this compound

A molecule's solubility is fundamentally governed by its structure. This compound (MW: 253.25 g/mol [1]) is a moderately sized molecule with distinct functional groups that dictate its interactions with various solvents.

  • Molecular Structure: C₁₂H₁₅NO₅[1]

  • Key Functional Groups:

    • N-Benzyloxycarbonyl (Z or Cbz) Group: This large, aromatic protecting group introduces a significant nonpolar character due to the benzene ring.

    • Methyl Ester (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor.

    • Hydroxyl Group (-OH): The side chain of serine contains a primary alcohol, which is a potent hydrogen bond donor and acceptor, imparting polarity.[2]

    • Amide Linkage (-NH-): The carbamate linkage contains a hydrogen bond donor (N-H).[2]

  • Physical Properties: It is a white solid with a reported melting point of 41-43 °C.[3][4][5][6]

Solubility Prediction: Based on its structure, this compound is an amphiphilic molecule, possessing both significant nonpolar (Z-group) and polar (hydroxyl, ester, amide) regions. This duality suggests it will not be highly soluble in the extremes of the polarity scale (e.g., hexane or water) but will exhibit preferential solubility in solvents of intermediate polarity that can accommodate both its hydrophobic and hydrophilic nature.[7] The principle of "like dissolves like" dictates that solvents capable of hydrogen bonding and possessing a moderate dipole moment will be the most effective.[8][9]

Theoretical Principles and Solvent Selection

The dissolution process is an equilibrium between the solid-state solute and the solvated solute. For a solid to dissolve, the energy released from solute-solvent interactions must overcome both the solute-solute interactions (crystal lattice energy) and the solvent-solvent interactions.[8]

The Role of Solvent Polarity and Hydrogen Bonding
  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[10] They are expected to interact strongly with the hydroxyl, amide, and ester groups of the solute, making them strong candidates for achieving high solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, THF, DMF, DMSO): These solvents have a significant dipole moment but lack O-H or N-H bonds, making them primarily hydrogen bond acceptors.[10] They can solvate the polar parts of the molecule through dipole-dipole interactions. Their varied structures offer a range of environments to match the solute's polarity.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals forces.[9] They will effectively solvate the nonpolar benzyloxycarbonyl group but will poorly interact with the polar functionalities, likely resulting in low solubility.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These are slightly polar and can act as weak hydrogen bond donors. They often provide a good balance for dissolving compounds with mixed polarity.

Systematic Solvent Panel Selection

For a comprehensive solubility profile, a diverse panel of solvents should be selected. The following table provides a recommended list, categorized by solvent class, along with their relevant physical properties for rationalizing results.

Solvent ClassSolventPolarity IndexDielectric Constant (20°C)H-Bond Donor/Acceptor
Nonpolar Hexane0.11.9Neither
Toluene2.42.4Acceptor
Chlorinated Dichloromethane (DCM)3.19.1Donor (weak)
Chloroform4.14.8Donor (weak)
Polar Aprotic Diethyl Ether2.84.3Acceptor
Ethyl Acetate (EtOAc)4.46.0Acceptor
Tetrahydrofuran (THF)4.07.5Acceptor
Acetone5.121Acceptor
Acetonitrile (MeCN)5.837.5Acceptor
Dimethylformamide (DMF)6.436.7Acceptor
Dimethyl Sulfoxide (DMSO)7.247Acceptor
Polar Protic Isopropanol (IPA)3.918Both
Ethanol (EtOH)4.324.5Both
Methanol (MeOH)5.133Both

Data compiled from various sources.[11][12][13]

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[14][15] It measures the saturation concentration of a compound in a solvent at a defined temperature when the dissolved and solid states are in equilibrium.

Materials and Equipment
  • This compound (solid)

  • Selected panel of organic solvents (analytical grade)

  • Analytical balance (± 0.01 mg)

  • Glass vials (e.g., 4 mL) with screw caps

  • Thermostatted shaker/incubator or vial rotator

  • Centrifuge

  • Syringe filters (PTFE, 0.22 µm)

  • Pipettes and general lab glassware

  • Vacuum oven or rotary evaporator

Step-by-Step Protocol

The following workflow outlines the critical steps for accurate solubility determination.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Gravimetric Analysis cluster_calc Calculation A 1. Add excess solid solute to a tared vial. Record mass (m_solute). B 2. Add a known volume or mass of solvent. Record (V_solvent). A->B C 3. Seal vial and place in thermostatted shaker (e.g., 25°C, 24-48h). B->C D 4. Allow solids to settle. Centrifuge if necessary. C->D E 5. Withdraw a known volume of supernatant using a filtered syringe (V_aliquot). D->E F 6. Dispense aliquot into a pre-weighed vial (m_vial_initial). E->F G 7. Evaporate solvent completely (vacuum oven or N2 stream). F->G H 8. Weigh the vial with the dry residue (m_vial_final). G->H I 9. Calculate mass of residue (m_residue = m_vial_final - m_vial_initial). H->I J 10. Calculate Solubility (S) S (mg/mL) = m_residue / V_aliquot I->J

Figure 1. Experimental workflow for the isothermal shake-flask solubility determination.
Self-Validation and Best Practices
  • Ensure Excess Solid: Visually confirm that undissolved solid remains at the end of the equilibration period. This is essential for ensuring saturation has been reached.[16]

  • Equilibrium Time: For poorly soluble compounds, equilibrium may take longer than 24 hours.[16] A preliminary time-course study (e.g., sampling at 24, 48, and 72 hours) can validate the chosen equilibration time.

  • Temperature Control: Maintain a constant temperature (e.g., 25 °C ± 1 °C) throughout the experiment, as solubility is temperature-dependent.

  • Replicates: Perform each determination in triplicate to ensure reproducibility and calculate standard deviation.[17]

  • Gravimetric Analysis: This is a robust and direct method. Ensure the solute is non-volatile and the solvent is fully removed. For volatile solutes or when higher precision is needed, a concentration-based method like HPLC-UV is recommended.[15]

Data Interpretation and Expected Results

The quantitative data should be tabulated for clear comparison. Based on the physicochemical analysis, a qualitative solubility profile can be predicted.

SolventPredicted SolubilityRationale
Hexane, TolueneVery Low to LowCannot effectively solvate the polar hydroxyl, amide, and ester groups.
DCM, ChloroformModerateOffers a balance for both polar and nonpolar moieties of the molecule.
Ethyl Acetate, THFModerate to HighGood H-bond acceptors and intermediate polarity match the amphiphilic nature.
Methanol, EthanolHighStrong H-bond donors/acceptors can interact with all polar functional groups.
DMSO, DMFVery HighHighly polar aprotic solvents are excellent at dissolving a wide range of organic molecules.

The relationship between molecular structure and solubility can be visualized as a balance of competing interactions.

G cluster_solvents Solute This compound Nonpolar Z-Group Polar OH, NH, Ester Nonpolar Nonpolar Solvent (e.g., Hexane) van der Waals forces Solute:np->Nonpolar Favorable Interaction Solute:p->Nonpolar Unfavorable PolarProtic Polar Protic Solvent (e.g., Methanol) H-Bonding Dipole-Dipole Solute:p->PolarProtic Very Favorable Solute:np->PolarProtic Less Favorable PolarAprotic Polar Aprotic Solvent (e.g., EtOAc) Dipole-Dipole H-Bond Acceptor Solute:p->PolarAprotic Favorable Interaction Solute:np->PolarAprotic Moderately Favorable

Figure 2. Solute-solvent interaction logic diagram.

Conclusion

Determining the solubility of this compound requires a systematic approach grounded in physicochemical principles. While specific numerical data is best generated empirically, a robust prediction can be made based on its amphiphilic structure. Polar protic solvents like methanol and ethanol, and highly polar aprotic solvents like DMSO and DMF, are anticipated to be the most effective. The detailed isothermal shake-flask protocol provided in this guide offers a reliable and self-validating method for researchers to generate high-quality, quantitative solubility data. This information is invaluable for optimizing reaction conditions, developing purification strategies, and informing downstream formulation activities in the fields of chemical synthesis and drug discovery.

References

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Orgo-Chase. (n.d.). Polarity and Solubility of Organic Compounds. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Narayana, K., & Sawa, M. (1984). Prediction and improvement of protected peptide solubility in organic solvents. International Journal of Peptide and Protein Research, 24(6), 580-587. Retrieved from [Link]

  • Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Quora. (2017). Is it true that polar organic solvents dissolve polar organic solutes better than water? Retrieved from [Link]

  • Allschool. (2024). Solubility test for Organic Compounds. Retrieved from [Link]

  • SlidePlayer. (n.d.). Polarity of Solvents. Retrieved from [Link]

  • Chemsrc. (2025). N-Cbz-L-serine methyl ester | CAS#:1676-81-9. Retrieved from [Link]

  • Quora. (2017). How can you determine the solubility of organic compounds? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from [Link]

  • iChemical. (n.d.). (S)-N-(Benzyloxycarbonyl)-serine methyl ester, CAS No. 1676-81-9. Retrieved from [Link]

  • Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

  • Chemguide. (n.d.). an introduction to amino acids. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Chemsrc. (2025). Methyl N-[(benzyloxy)carbonyl]-D-serinate | CAS#:93204-36-5. Retrieved from [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS... Retrieved from [Link]

  • RED PILL. (n.d.). Classification of an organic compound concerns the detection of its functional groups. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Sequence-based prediction of the solubility of peptides containing non-natural amino acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach... Retrieved from [Link]

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  • PubChem. (n.d.). N-Boc-D-serine methyl ester. Retrieved from [Link]

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  • ResearchGate. (2025). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

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Sources

N-Z-D-Serine Methyl Ester: A Synthetic Gateway to Modulating Neuroactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers in Neuropharmacology and Drug Discovery

Preamble: The D-Serine Conundrum in Neurotransmission

The discovery of D-serine as a pivotal co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors has reshaped our understanding of glutamatergic neurotransmission.[1][2][3] This "unnatural" amino acid, once thought to be a mere biological curiosity, is now recognized as a key regulator of synaptic plasticity, learning, and memory.[1][4] Dysregulation of D-serine levels has been implicated in a spectrum of neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and epilepsy, making the modulation of its signaling a compelling therapeutic strategy.[5][6][7][8] However, the direct administration of D-serine is hampered by its physicochemical properties, including potential nephrotoxicity at high doses and challenges in crossing the blood-brain barrier (BBB).[9][10][11] This has spurred the exploration of prodrugs and derivatives to optimize its delivery and therapeutic window.

This technical guide delves into the role and applications of N-Z-D-serine methyl ester, a chemically protected form of D-serine, in the landscape of neuroactive drug discovery. While primarily utilized as a crucial synthetic intermediate, its potential as a D-serine prodrug warrants a thorough examination of its properties, synthesis, and the broader context of its application in targeting NMDA receptor function.

The Molecular Logic of this compound: A Chemist's Perspective

This compound is a derivative of D-serine where the amine group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the carboxylic acid is esterified with a methyl group. These modifications are not trivial; they fundamentally alter the molecule's reactivity and biological disposition.

  • The Benzyloxycarbonyl (Z) Group: This protecting group is instrumental in peptide synthesis and organic chemistry. It renders the highly reactive amine nucleophile inert, allowing for selective modifications on other parts of the molecule. In the context of a potential prodrug, the Z group increases lipophilicity, which could theoretically enhance membrane permeability, including passage across the blood-brain barrier.[12] However, its in vivo cleavage to release D-serine would be a critical determinant of its utility.

  • The Methyl Ester: Esterification of the carboxylic acid group also increases lipophilicity and masks the negative charge, further aiding in potential membrane transport. In vivo, esterases can hydrolyze the methyl ester to yield the free carboxylate, a necessary step to regenerate the active D-serine molecule.

Compound Structure Key Physicochemical Properties
D-Serine HOCH₂CH(NH₂)COOHZwitterionic, highly polar, water-soluble.
This compound HOCH₂CH(NH-Z)COOCH₃Non-polar, increased lipophilicity, soluble in organic solvents.

Synthesis of this compound: A Foundational Protocol

The synthesis of this compound is a well-established multi-step process in organic chemistry, typically starting from D-serine. The following is a generalized protocol based on standard synthetic methodologies.

Step 1: N-Protection of D-Serine

The first step involves the protection of the amino group of D-serine with a benzyloxycarbonyl group.

  • Reagents: D-serine, benzyl chloroformate (Cbz-Cl) or a similar benzyloxycarbonylating agent, a suitable base (e.g., sodium bicarbonate or sodium hydroxide), and a solvent system (e.g., water/dioxane).

  • Procedure:

    • Dissolve D-serine in an aqueous solution of the base.

    • Cool the solution in an ice bath.

    • Slowly add benzyl chloroformate, maintaining the temperature and pH.

    • Stir the reaction mixture until completion, monitored by thin-layer chromatography (TLC).

    • Acidify the mixture to precipitate the N-Z-D-serine.

    • Filter, wash, and dry the product.

Step 2: Esterification of N-Z-D-Serine

The subsequent step is the esterification of the carboxylic acid to form the methyl ester.

  • Reagents: N-Z-D-serine, methanol, and a catalyst (e.g., thionyl chloride or an acid catalyst).

  • Procedure:

    • Suspend N-Z-D-serine in methanol.

    • Cool the mixture in an ice bath.

    • Slowly add thionyl chloride.

    • Allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • The resulting crude product can be purified by crystallization or chromatography.

Synthesis_Workflow D_Serine D-Serine N_Z_D_Serine N-Z-D-Serine D_Serine->N_Z_D_Serine N-Protection (Cbz-Cl, Base) Final_Product N-Z-D-Serine Methyl Ester N_Z_D_Serine->Final_Product Esterification (Methanol, SOCl₂)

Caption: Synthetic workflow for this compound.

The Central Role of D-Serine in NMDA Receptor Modulation

To appreciate the potential applications of this compound, one must first understand the critical function of D-serine at the NMDA receptor.

The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate to its GluN2 subunit and a co-agonist (either D-serine or glycine) to its GluN1 subunit for activation.[4] This dual requirement makes the co-agonist site a prime target for modulating NMDA receptor activity. D-serine is often considered the primary endogenous co-agonist in many brain regions, particularly in the forebrain.[2]

NMDA_Receptor_Activation cluster_receptor NMDA Receptor GluN1 GluN1 Co-agonist Site Ion_Channel Ion Channel (Closed) GluN2 GluN2 Glutamate Site Glutamate Glutamate Glutamate->GluN2 D_Serine D-Serine D_Serine->GluN1 Activated_Channel Ion Channel (Open) Ca²⁺, Na⁺ influx Ion_Channel->Activated_Channel Conformational Change Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Patch_Clamp Whole-Cell Patch-Clamp Calcium_Imaging Calcium Imaging Microdialysis Microdialysis Behavioral_Assays Behavioral Assays (e.g., PPI, Morris Water Maze) Microdialysis->Behavioral_Assays Test_Compound This compound (or other D-Serine analog) Test_Compound->Patch_Clamp Test_Compound->Calcium_Imaging Test_Compound->Microdialysis

Sources

The Invisible Hand at the Synapse: A Technical Guide to the Mechanism of Action of N-Z-D-serine Methyl Ester Derivatives in the Central Nervous System

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of synaptic plasticity and cognitive function, yet its therapeutic modulation is a delicate challenge. Endogenous co-agonists, particularly D-serine, are critical for NMDA receptor activation, but their clinical application is hampered by poor pharmacokinetic properties, including limited blood-brain barrier permeability. This technical guide delves into the mechanism of action of N-Z-D-serine methyl ester derivatives, a promising class of compounds designed to overcome these limitations. We posit that these derivatives function as centrally acting prodrugs, undergoing a two-step enzymatic conversion to release D-serine at the synaptic cleft. This guide will provide a comprehensive overview of the underlying neurobiology, the proposed bioactivation pathway, and the requisite experimental methodologies to validate this mechanism.

The D-Serine Conundrum: An Essential Co-agonist Locked Out

D-serine is a crucial endogenous co-agonist of the NMDA receptor, binding to the "glycine site" on the GluN1 subunit.[1][2][][4][5][6] This binding is a prerequisite for glutamate-mediated channel opening, allowing calcium influx and the initiation of downstream signaling cascades essential for learning, memory, and synaptic plasticity.[7][8][9] Dysregulation of D-serine levels has been implicated in a range of neurological and psychiatric disorders, making it an attractive therapeutic target.[10]

However, the therapeutic potential of direct D-serine administration is significantly curtailed by its hydrophilic nature, which restricts its passage across the blood-brain barrier (BBB).[2][][11][12] This necessitates the exploration of strategies to enhance its central nervous system (CNS) bioavailability.

A Prodrug Strategy: Unmasking D-Serine in the Brain

This compound derivatives represent a chemically strategic approach to circumvent the limitations of D-serine delivery. The core hypothesis is that these derivatives act as lipophilic, brain-permeable prodrugs that are enzymatically converted to D-serine within the CNS. This strategy leverages the addition of two key chemical moieties:

  • N-benzyloxycarbonyl (N-Z) group: This bulky, lipophilic group masks the polar amine, increasing the overall lipophilicity of the molecule. Increased lipophilicity is a well-established strategy to enhance passive diffusion across the BBB.[13][14]

  • Methyl ester group: Esterification of the carboxylic acid group further neutralizes the charge and increases lipophilicity, contributing to improved brain penetration.

The proposed mechanism of action involves a two-step enzymatic bioactivation cascade within the brain parenchyma:

  • Ester Hydrolysis: Upon entry into the CNS, the methyl ester is cleaved by ubiquitous brain esterases, yielding N-Z-D-serine. The brain is known to possess significant esterase activity.[15][16][17][18]

  • Amide Bond Cleavage: Subsequently, the N-Z group is removed by cerebral amidases or peptidases, releasing the active D-serine. While direct evidence for in-vivo enzymatic cleavage of the N-benzyloxycarbonyl group is an active area of research, the existence of enzymes capable of hydrolyzing N-acyl amino acids is well-documented.[2][7][19][20]

This sequential unmasking ensures that the active, polar D-serine molecule is released in close proximity to its target, the NMDA receptor, thereby amplifying the local co-agonist concentration.

Visualizing the Pathway: From Prodrug to NMDA Receptor Modulation

Mechanism_of_Action cluster_0 Systemic Circulation cluster_1 Central Nervous System (CNS) Prodrug N-Z-D-serine methyl ester (Lipophilic) BBB Blood-Brain Barrier Prodrug->BBB Passive Diffusion Intermediate N-Z-D-serine D_serine D-serine (Active Co-agonist) Intermediate->D_serine Amidase Cleavage NMDA_R NMDA Receptor D_serine->NMDA_R Co-agonist Binding BBB->Intermediate Esterase Hydrolysis Experimental_Workflow cluster_2 In Vitro Validation cluster_3 In Vivo Validation cluster_4 Functional Validation Stability Plasma & Brain Homogenate Stability LCMS1 LC-MS/MS Analysis Stability->LCMS1 Quantify Prodrug & D-serine Microdialysis Microdialysis in Freely Moving Animal LCMS2 LC-MS/MS Analysis Microdialysis->LCMS2 Measure ECF Concentrations Electrophysiology Patch-Clamp Electrophysiology NMDA_Currents NMDA Receptor Current Analysis Electrophysiology->NMDA_Currents Assess Potentiation

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A Comprehensive Technical Guide to N-Z-D-serine methyl ester: Nomenclature, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and peptide science, the precise control of molecular architecture is paramount. Chiral building blocks, particularly protected amino acid derivatives, serve as foundational elements in the construction of complex, biologically active molecules. Among these, N-α-Carbobenzyloxy-D-serine methyl ester, commonly referred to as N-Z-D-serine methyl ester, emerges as a pivotal intermediate. Its unique combination of a protected amine, an esterified carboxyl group, and the inherent chirality of the D-serine backbone makes it an invaluable tool for introducing the serine motif in a controlled and predictable manner.

This technical guide provides an in-depth exploration of this compound, moving beyond a cursory overview to deliver actionable insights for laboratory practice. We will dissect its nomenclature, delve into detailed synthetic protocols, and illuminate its strategic applications in peptide synthesis and the broader field of drug development. The aim is to equip researchers and scientists with the knowledge to confidently and effectively utilize this versatile building block in their synthetic endeavors.

Nomenclature and Chemical Identity: A Foundational Overview

A clear understanding of the various names and identifiers for this compound is crucial for navigating scientific literature and chemical databases. The compound is systematically and commonly referred to in several ways, each highlighting different aspects of its structure.

Systematic and Common Names:

  • IUPAC Name: methyl (2R)-2-[(benzyloxy)carbonylamino]-3-hydroxypropanoate

  • Common Synonyms:

    • This compound

    • Z-D-Ser-OMe

    • N-Carbobenzyloxy-D-serine methyl ester

    • N-Cbz-D-serine methyl ester

    • Methyl ((benzyloxy)carbonyl)-D-serinate

    • (R)-Z-2-amino-3-hydroxypropionic acid methyl ester

    • Z-D-β-hydroxyalanine methyl ester

The "Z" in the common nomenclature refers to the benzyloxycarbonyl (Cbz) group, a widely used amine protecting group in peptide synthesis. The "D" specifies the stereochemistry at the α-carbon, and "OMe" indicates the methyl ester at the C-terminus.

Chemical Identifiers:

IdentifierValue
CAS Number 93204-36-5
Molecular Formula C₁₂H₁₅NO₅
Molecular Weight 253.25 g/mol
InChI 1S/C12H15NO5/c1-17-11(15)10(7-14)13-12(16)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,13,16)/t10-/m1/s1
InChI Key CINAUOAOVQPWIB-SNVBAGLBSA-N
Canonical SMILES COC(=O)NC(=O)OCc1ccccc1

Physicochemical Properties:

PropertyValue
Appearance White to off-white solid
Melting Point 41-43 °C (lit.)
Boiling Point 170 °C at 0.01 mmHg (lit.)
Optical Activity [α]25/D +15°, c = 1 in methanol

The Strategic Importance of this compound in Synthesis

The utility of this compound stems from the strategic placement of its protecting groups. The Z-group on the amine and the methyl ester on the carboxyl group allow for regioselective reactions, a cornerstone of modern organic synthesis.

The Role of the Z (Carbobenzyloxy) Protecting Group

The benzyloxycarbonyl (Z or Cbz) group is a robust and well-established protecting group for amines. Its key features include:

  • Stability: The Z-group is stable under a wide range of reaction conditions, including those used for peptide coupling and mild base treatments.

  • Orthogonality: It can be selectively removed under conditions that do not affect many other protecting groups, such as Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups, which are acid and base-labile, respectively.

  • Deprotection: The Z-group is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), which cleaves the benzylic C-O bond to release the free amine, toluene, and carbon dioxide. This clean decomposition is a significant advantage in purification.

The Function of the Methyl Ester

Esterification of the carboxylic acid to a methyl ester serves several critical purposes:

  • Carboxyl Protection: It prevents the carboxyl group from participating in unwanted side reactions, such as acting as a nucleophile or being activated during the coupling of another amino acid.

  • Increased Solubility: The methyl ester enhances the solubility of the amino acid derivative in organic solvents, which is particularly beneficial in solution-phase peptide synthesis.[1]

  • Controlled Deprotection: The methyl ester can be selectively cleaved, typically by saponification (hydrolysis with a base like NaOH or LiOH), to reveal the free carboxylic acid for subsequent coupling reactions.

The combination of these two protecting groups makes this compound a versatile building block for the controlled, stepwise synthesis of peptides and other complex molecules.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically a two-step process starting from D-serine: 1) protection of the amino group with the Z-group, followed by 2) esterification of the carboxylic acid. Alternatively, one can start with commercially available N-Z-D-serine and perform the esterification.

Synthesis of the Precursor: N-Z-D-serine

This protocol outlines the protection of the amino group of D-serine.

Materials:

  • D-serine

  • Sodium carbonate (Na₂CO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Dioxane

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flask, dissolve D-serine in an aqueous solution of sodium carbonate.

  • Cool the solution in an ice bath.

  • Slowly add benzyl chloroformate, ensuring the temperature remains low.

  • Allow the reaction to stir and warm to room temperature.

  • After the reaction is complete (monitored by TLC), wash the mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer with concentrated HCl to a pH of approximately 2. This will precipitate the N-Z-D-serine.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield N-Z-D-serine as a white solid.

Esterification of N-Z-D-serine to this compound

This protocol details the conversion of N-Z-D-serine to its methyl ester.

Materials:

  • N-Z-D-serine

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Acetyl chloride

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend N-Z-D-serine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride or acetyl chloride dropwise to the cooled suspension. The reaction is exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be purified by recrystallization or column chromatography if necessary.

Causality in Experimental Choices:

  • Anhydrous Methanol: The use of anhydrous methanol is critical to prevent the hydrolysis of the ester product back to the carboxylic acid.

  • Slow Addition of Thionyl Chloride at Low Temperature: Thionyl chloride reacts vigorously with methanol. Slow, dropwise addition at low temperature controls the exothermic reaction and prevents the formation of byproducts.

  • Sodium Bicarbonate Wash: This step is essential to remove any unreacted acid and acidic byproducts, which could otherwise catalyze the hydrolysis of the ester during storage or subsequent steps.

Applications in Drug Development and Peptide Synthesis

This compound is a valuable chiral building block in the synthesis of a variety of biologically active molecules, most notably in peptide synthesis and as a precursor for pharmaceuticals.

Role in Peptide Synthesis

In peptide synthesis, this compound can be utilized in both solution-phase and solid-phase methodologies.

Solution-Phase Peptide Synthesis Workflow:

G A N-Z-D-Ser-OMe B Deprotection of Z-group (e.g., H₂/Pd-C) A->B Amine deprotection F Deprotection of methyl ester (e.g., LiOH) A->F Carboxyl deprotection C H-D-Ser-OMe B->C D Coupling with another N-protected amino acid C->D Peptide bond formation E Dipeptide D->E G N-Z-D-Ser-OH F->G H Coupling with another amino acid ester G->H Peptide bond formation I Dipeptide H->I

Sources

Methodological & Application

protocol for coupling N-Z-D-serine methyl ester in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Protocol for Coupling N-Z-D-Serine Methyl Ester in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Strategic Incorporation of this compound in SPPS: A Protocol for Minimizing Side Reactions and Ensuring Chiral Integrity

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug design, offering a powerful tool to enhance therapeutic properties. Introducing D-amino acids, such as D-serine, can dramatically increase peptide stability and bioavailability by rendering them resistant to degradation by endogenous proteases.[1] This guide provides a detailed protocol and the underlying scientific rationale for the successful coupling of this compound in solid-phase peptide synthesis (SPPS), focusing on methods to preserve stereochemical integrity and maximize coupling efficiency.

The choice of protecting groups is critical. The N-terminal Benzyloxycarbonyl (Z or Cbz) group is a well-established urethane-type protecting group, while the C-terminal methyl ester protects the carboxyl group of the D-serine monomer.[2] While the Z-group is traditionally associated with solution-phase synthesis, its application in SPPS is feasible with a carefully planned orthogonal strategy, as its removal conditions (typically catalytic hydrogenation or strong acid) differ from standard Fmoc or Boc deprotection.[2][3] This protocol specifically addresses the activation and coupling of this building block to a resin-bound peptide chain bearing a free N-terminal amine.

Core Challenges: Navigating Racemization and β-Elimination

The successful incorporation of serine derivatives is predicated on overcoming two primary side reactions: racemization and β-elimination.

  • Racemization (Epimerization): The α-proton of an activated amino acid is susceptible to base-catalyzed abstraction. This can lead to a loss of chiral purity through intermediates like oxazolones, converting the desired D-enantiomer into a mixture of D and L forms.[4][5][6] For serine, this risk is pronounced. The use of additives that promote rapid active ester formation, such as 1-hydroxybenzotriazole (HOBt) or its superior analogues, is essential to minimize the lifetime of more reactive intermediates and thus suppress racemization.[5][7]

  • β-Elimination: Serine residues contain a hydroxyl group on the β-carbon, which can be eliminated under basic conditions to form a dehydroalanine (Dha) intermediate.[4][8] This is particularly problematic during the repetitive base treatments used for Fmoc-deprotection in subsequent cycles. While the Z-protecting group is stable to piperidine, the choice of base and conditions during the coupling step itself must be carefully managed to prevent this side reaction.[8][9]

Pre-Coupling Synthesis Design

Resin and Reagent Selection

The choice of solid support depends entirely on the desired C-terminal functionality of the final peptide (e.g., carboxylic acid or amide) and is determined at the start of the synthesis.[1][10] The protocol below assumes the synthesis is already underway on a suitable resin (e.g., Wang, Rink Amide) and that the peptide chain has been elongated to the point of coupling, with the N-terminal Fmoc group having been just removed.

Reagent Quality: Use high-purity, amine-free solvents (especially DMF) and fresh, high-quality reagents. Moisture can hydrolyze activated species and terminate the coupling reaction.

Experimental Workflow: Coupling Cycle for this compound

The following diagram and protocol detail a complete coupling cycle, from N-terminal deprotection of the resin-bound peptide to the successful attachment of this compound.

coupling_workflow cluster_deprotection Step 1: N-Terminal Deprotection cluster_activation Step 2: Amino Acid Activation cluster_coupling Step 3: Coupling Reaction cluster_monitoring Step 4: Quality Control Resin_Fmoc Resin-Peptide-NH-Fmoc Deprotection Treat with 20% Piperidine in DMF Resin_Fmoc->Deprotection Resin_Amine Resin-Peptide-NH2 Deprotection->Resin_Amine Washes_Post_Deprot Wash (DMF, DCM) Resin_Amine->Washes_Post_Deprot Coupling Combine Activated AA with Resin-Peptide-NH2 Washes_Post_Deprot->Coupling AA N-Z-D-Ser-OMe Reagents Coupling Reagent + Additive + Base (DIPEA) Activated_AA Activated Ester Intermediate Reagents->Activated_AA Pre-activate (0-5 min) Activated_AA->Coupling Coupled_Product Resin-Peptide-CO-Ser(Me)-NH-Z Coupling->Coupled_Product Washes_Post_Couple Wash (DMF, DCM) Coupled_Product->Washes_Post_Couple Kaiser_Test Kaiser Test on Resin Sample Washes_Post_Couple->Kaiser_Test

Sources

Application Notes and Protocols: Synthesis of Dipeptides Containing N-Z-D-Serine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the strategic synthesis of dipeptides incorporating N-Z-D-serine methyl ester, a critical building block in medicinal chemistry and peptide-based drug development. We delve into the underlying chemical principles, from orthogonal protection strategies to the nuances of peptide coupling activation. This document provides field-tested, step-by-step protocols for synthesis, purification, and characterization, complemented by a troubleshooting guide to navigate common experimental challenges. The methodologies are grounded in established chemical literature to ensure reliability and reproducibility for researchers aiming to construct complex peptide architectures.

Introduction: The Strategic Importance of Serine Dipeptides

Peptides are fundamental bioactive molecules that have seen a renaissance in pharmaceutical development, owing to their high specificity and low toxicity.[1] Dipeptides containing the amino acid serine are of particular interest due to the unique functionality of the side-chain hydroxyl group, which can be a site for post-translational modifications like phosphorylation or glycosylation, or serve as a handle for attaching therapeutic payloads.[2] The synthesis of these peptides, however, is not trivial. It requires a robust strategy of temporarily masking reactive functional groups to prevent unwanted side reactions and ensure the specific formation of the desired amide bond.[3][4]

This application note provides an in-depth guide to the solution-phase synthesis of dipeptides using this compound as a key precursor. We will explore the rationale behind using the benzyloxycarbonyl (Z) group for N-terminal protection and the methyl ester for C-terminal protection. The core of this guide is a detailed protocol that leverages common yet powerful coupling reagents to achieve efficient peptide bond formation, followed by rigorous purification and characterization steps.

Foundational Principles: Crafting a Synthetic Strategy

The successful synthesis of a dipeptide hinges on a well-designed strategy that controls the reactivity of the amino acid building blocks. This involves the selection of appropriate protecting groups and an efficient coupling method.

2.1 Orthogonal Protection Scheme

For multi-step synthesis, an "orthogonal" protection scheme is ideal, meaning each protecting group can be removed under distinct conditions without affecting the others.[5]

  • N-Terminal Protection: The Benzyloxycarbonyl (Z) Group The Z-group is a classic and reliable protecting group for the α-amino function.[6] Its key advantages include the crystallinity it often imparts to the protected amino acid and its stability to the basic and mildly acidic conditions used during coupling. The Z-group is typically removed via catalytic hydrogenation (H₂/Pd-C) or under strong acidic conditions (e.g., HBr in acetic acid), which do not affect the methyl ester or the peptide bond.[6]

  • C-Terminal Protection: The Methyl Ester Esterification of the C-terminal carboxylic acid is essential to prevent it from reacting during the activation of the other amino acid partner.[2][7] The methyl ester is a simple and effective choice, offering good solubility in organic solvents.[7] It is stable to the conditions of Z-group removal by hydrogenation but can be selectively cleaved via saponification (e.g., using NaOH or LiOH) when the free carboxylate is needed for further chain elongation.[2]

  • The Serine Side-Chain: To Protect or Not to Protect? The hydroxyl group of serine is nucleophilic and can lead to side reactions, most notably O-acylation during the carboxyl activation step, or an acid-catalyzed N→O acyl shift.[8][9][10] While robust protecting groups like tert-butyl (tBu) or benzyl (Bzl) ethers are often used in solid-phase peptide synthesis (SPPS), for the solution-phase synthesis of a simple dipeptide, it is often feasible to proceed without side-chain protection.[11][12] This strategy is viable if the coupling conditions are carefully controlled (e.g., by using an activating agent that minimizes O-acylation and maintaining a low temperature). The protocols herein will proceed with an unprotected serine hydroxyl group, but this potential for side reactions is a key consideration addressed in the troubleshooting section.

2.2 The Heart of the Reaction: Peptide Bond Formation

The formation of a peptide bond is a condensation reaction that requires the "activation" of the carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of the other.[13][14]

  • Carbodiimide-Mediated Coupling: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are workhorses in peptide synthesis.[1] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can rearrange into a stable N-acylurea byproduct. To mitigate this, an additive such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure is almost always included. These additives trap the O-acylisourea to form a less reactive but more selective active ester, which suppresses both racemization and side reactions.[14][15]

  • Uronium/Phosphonium Salt Reagents: Reagents like HATU (aminium type) and PyBOP (phosphonium type) are among the most efficient coupling reagents available.[13][16] They generate highly reactive active esters (OAt esters for HATU, OBt esters for PyBOP) in situ, leading to rapid coupling times and high yields, even for sterically hindered amino acids.[16] These are often the reagents of choice for difficult couplings.[13]

The following workflow diagram illustrates the general strategy for synthesizing a dipeptide, Z-D-Ser-Xaa-OMe.

G A N-Z-D-Serine C Carboxyl Activation A->C 1. Coupling Reagent (e.g., EDC/HOBt) B Amino Acid Methyl Ester (H-Xaa-OMe) B->C 2. Tertiary Base (e.g., DIPEA) D Protected Dipeptide (Z-D-Ser-Xaa-OMe) C->D Peptide Bond Formation E Purification (Chromatography) D->E F Pure Dipeptide E->F G Characterization (MS, NMR, HPLC) F->G

Caption: General workflow for dipeptide synthesis.

Detailed Experimental Protocols

Disclaimer: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

3.1 Materials and Reagents
Reagent/MaterialRecommended GradeSupplier Example
N-Z-D-Serine>98%Sigma-Aldrich, Bachem
Amino Acid Methyl Ester Hydrochloride>98%Sigma-Aldrich, Combi-Blocks
EDC·HCl (EDAC)Synthesis GradeSigma-Aldrich, J&K Scientific[17]
HOBt·H₂OSynthesis GradeBachem, Sigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)Anhydrous, >99.5%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, >99.8%J&K Scientific[17]
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Saturated aq. NaHCO₃-Lab-prepared
1 M aq. HCl-Lab-prepared
Brine (Saturated aq. NaCl)-Lab-prepared
Anhydrous MgSO₄ or Na₂SO₄Reagent GradeSigma-Aldrich
Silica Gel60 Å, 230-400 meshMilliporeSigma
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigma
3.2 Protocol: Synthesis of Z-D-Ser-Ala-OMe

This protocol details the coupling of N-Z-D-Serine with L-Alanine methyl ester hydrochloride as a representative example.

  • Preparation of Free Amine: In a 100 mL round-bottom flask, dissolve L-Alanine methyl ester hydrochloride (1.0 eq, e.g., 1.39 g, 10 mmol) in anhydrous DCM (20 mL). Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (1.1 eq, e.g., 1.9 mL, 11 mmol) dropwise while stirring. Allow the mixture to stir at 0 °C for 15-20 minutes. This neutralizes the hydrochloride salt to generate the free amine in situ.[18]

  • Activation of Carboxylic Acid: In a separate 250 mL round-bottom flask, dissolve N-Z-D-Serine (1.0 eq, e.g., 2.39 g, 10 mmol) and HOBt·H₂O (1.2 eq, e.g., 1.84 g, 12 mmol) in a mixture of anhydrous DCM (30 mL) and anhydrous DMF (5 mL, to aid solubility).

  • Cool this solution to 0 °C in an ice bath and add EDC·HCl (1.1 eq, e.g., 2.11 g, 11 mmol) in one portion. Stir the mixture at 0 °C for 30 minutes. The solution should remain clear or slightly cloudy.

  • Coupling Reaction: Add the cold solution of free L-Alanine methyl ester (from step 2) to the activated N-Z-D-Serine solution via cannula or dropping funnel.

  • Rinse the flask from step 2 with a small amount of DCM (5 mL) and add it to the reaction mixture to ensure a complete transfer.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction progress using TLC (e.g., mobile phase 50% EtOAc in Hexanes). Stain with ninhydrin (to visualize the free amine starting material) and UV light (to visualize the Z-protected compounds). The reaction is complete when the limiting starting material (typically the amine) is consumed.

3.3 Protocol: Work-up and Purification
  • Quenching and Extraction: Once the reaction is complete, dilute the mixture with DCM (50 mL).[18]

  • Transfer the solution to a separatory funnel and wash sequentially with:

    • 1 M HCl (2 x 50 mL) to remove excess DIPEA and unreacted amine.

    • Saturated aq. NaHCO₃ (2 x 50 mL) to remove excess HOBt and unreacted N-Z-D-Serine.

    • Brine (1 x 50 mL) to remove residual water.[18]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.[18]

  • Purification by Flash Chromatography:

    • Purify the crude product by flash column chromatography on silica gel.

    • Choose an appropriate eluent system by testing with TLC. A gradient of ethyl acetate in hexanes (e.g., 20% to 70% EtOAc) is often effective.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the pure Z-D-Ser-Ala-OMe dipeptide.

Characterization of the Final Product

Confirming the identity and purity of the synthesized dipeptide is a critical, self-validating step.

  • Mass Spectrometry (MS): Use Electrospray Ionization (ESI-MS) to confirm the molecular weight of the product. For Z-D-Ser-Ala-OMe (C₁₅H₂₀N₂O₆), the expected [M+H]⁺ is 325.14.

  • NMR Spectroscopy:

    • ¹H NMR: Provides structural confirmation. Expect to see characteristic peaks for the Z-group aromatic protons (~7.3 ppm), the methyl ester singlet (~3.7 ppm), and distinct signals for the α-protons and side-chain protons of both serine and alanine residues.

    • ¹³C NMR: Confirms the carbon framework, including the two distinct carbonyl signals for the amide and ester groups.

  • HPLC: Reversed-phase HPLC (RP-HPLC) is used to determine the purity of the final compound, which should ideally be >95%.

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive coupling reagent (EDC is moisture-sensitive).2. Incomplete neutralization of the amine hydrochloride salt.3. Insufficient reaction time.1. Use fresh EDC from a tightly sealed container.2. Ensure sufficient DIPEA is added; check pH of a wet paper strip with a drop of the amine solution.3. Allow the reaction to proceed for a longer duration (up to 24h).
Formation of Side Products 1. N-acylurea: Rearrangement of the O-acylisourea intermediate.2. O-acylation of Serine: The serine -OH group is acylated.3. Racemization: Loss of stereochemical integrity at the activated amino acid.1. Ensure HOBt is used; it significantly suppresses this side reaction.[1]2. Keep the reaction temperature low (start at 0 °C); consider using a less reactive coupling system or protecting the serine -OH group.[8][19]3. Always use an additive like HOBt or Oxyma. Avoid using excess base or high temperatures.[14]
Difficult Purification 1. DCU byproduct (if using DCC): Dicyclohexylurea is poorly soluble in DCM and can complicate purification.2. Product and starting materials have very similar Rf values on TLC.1. Use EDC, as its urea byproduct is water-soluble and easily removed during the aqueous work-up.[1]2. Optimize the eluent system for chromatography. Try a different solvent system (e.g., DCM/Methanol) or use a gradient elution.
Low Yield After Work-up 1. Product is partially water-soluble and lost during aqueous extraction.2. Emulsion formation during extraction.1. Back-extract all aqueous layers with a small amount of EtOAc or DCM to recover any dissolved product.2. Add more brine to the separatory funnel to help break the emulsion. Centrifugation can also be used if the problem persists.
Conclusion

The synthesis of dipeptides containing this compound is a well-established yet nuanced process. By carefully selecting an appropriate protection and coupling strategy, researchers can reliably access these valuable building blocks. The protocols provided in this guide, based on the robust EDC/HOBt coupling methodology, offer a reliable pathway to success. Meticulous attention to experimental conditions, reaction monitoring, and thorough characterization are paramount to ensuring the synthesis of high-purity dipeptides for applications in drug discovery and chemical biology.

References
  • Stability Showdown: O-Acetyl Group Versus Standard Serine Protecting Groups in Peptide Synthesis. Benchchem.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Bocsci.
  • Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Bocsci.
  • Side reactions in peptide synthesis: An overview. Bibliomed.
  • Amino Acid Derivatives for Peptide Synthesis. [Source not explicitly provided, but content is from a chemical supplier guide].
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Commonly Used Coupling Reagents in Peptide Synthesis. Bocsci.
  • Side Reactions in Peptide Synthesis. Scribd.
  • Coupling Reagents. AAPPTEC.
  • Side reactions in peptide synthesis: An overview. ResearchGate.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Source not explicitly provided, likely a technical guide from a supplier].
  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
  • Dipeptide Syntheses via Activated α-Aminoesters. Organic Syntheses.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. MDPI.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Precision Peptide Synthesis: Full-Line Reagents for R&D to Production. J&K Scientific.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Epimerisation in Peptide Synthesis. MDPI.
  • The Role of L-Serine Methyl Ester HCl in Peptide Synthesis and Research. NINGBO INNO PHARMCHEM CO.,LTD.
  • Convergent synthesis of a deuterium-labeled serine dipeptide lipid for analysis of biological samples. PubMed.
  • l-Serine methyl ester hydrochloride. NIH National Center for Biotechnology Information.
  • Phosphorylation of the arginine/serine dipeptide-rich motif of the severe acute respiratory syndrome coronavirus nucleocapsid protein modulates its multimerization, translation inhibitory activity and cellular localization. PubMed.

Sources

Application Note: N-Z-D-Serine Methyl Ester in the Synthesis of Constrained Peptides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative for Peptide Constraints

In the landscape of modern therapeutics, peptides represent a compelling class of molecules, offering high specificity and biological activity. However, their clinical utility is often hampered by inherent limitations, including conformational flexibility, susceptibility to proteolytic degradation, and poor membrane permeability. To overcome these challenges, medicinal chemists employ strategies to introduce structural constraints, effectively "locking" the peptide into its bioactive conformation.[1] This conformational rigidity enhances binding affinity to biological targets, increases stability against enzymatic breakdown, and can improve pharmacokinetic properties.[1]

Serine, with its nucleophilic side-chain hydroxyl group, is a uniquely versatile residue for forging these structural constraints. This guide focuses on a specific, powerful building block: N-Z-D-serine methyl ester . The strategic combination of an N-terminal benzyloxycarbonyl (Z or Cbz) protecting group, a C-terminal methyl ester, and the non-natural D-chiral configuration makes this reagent an invaluable tool for constructing sophisticated, constrained peptide architectures such as lanthionine-bridged peptides and depsipeptides. We will explore the causality behind its use and provide detailed protocols for its application.

The Building Block: Properties and Strategic Considerations of this compound

This compound is not merely a protected amino acid; it is a carefully designed synthon where each component serves a distinct synthetic purpose. Understanding these components is critical to designing a successful synthesis.

PropertyValueSource
Chemical Formula HOCH₂CH(NHCO₂CH₂C₆H₅)CO₂CH₃[2]
CAS Number 93204-36-5[2]
Molecular Weight 253.25 g/mol [2]
Melting Point 41-43 °C[2]
Boiling Point 170 °C / 0.01 mmHg[2]
Application Solution-phase peptide synthesis[2]
The Role of the Protecting Groups
  • N-Benzyloxycarbonyl (Z/Cbz) Group: The Cbz group is a classic urethane-type protection for amines, widely used in solution-phase synthesis.[3] Its key advantage is its stability to a broad range of conditions, including mildly acidic and basic environments used for removing other protecting groups like Boc or Fmoc. Its removal is typically achieved under neutral conditions via catalytic hydrogenolysis (e.g., H₂/Pd-C), which provides an orthogonal deprotection strategy essential for complex, multi-step syntheses.[4]

  • C-Terminal Methyl Ester: Esterification of the C-terminus serves two primary functions. First, it protects the carboxylic acid from participating in unwanted coupling reactions.[5] Second, retaining the methyl ester in the final peptide can increase its hydrophobicity, which may enhance membrane permeability.[6] If the free C-terminal acid is required for a head-to-tail cyclization, the methyl ester can be selectively cleaved via saponification (e.g., using NaOH or LiOH), although care must be taken to avoid epimerization.[7]

The Significance of D-Stereochemistry

The incorporation of a D-amino acid is a deliberate design choice to introduce specific secondary structures, such as β-turns, which are critical for mimicking bioactive conformations.[8] Peptides containing D-amino acids are also significantly more resistant to degradation by endogenous proteases, which are stereospecific for L-amino acids, thereby extending the in-vivo half-life of the therapeutic candidate.

The Reactive Handle: The Side-Chain Hydroxyl Group

The primary alcohol of the serine side chain is the key functional group that enables the formation of covalent constraints. It can be chemically transformed to serve as either an electrophile or a nucleophile, opening pathways to diverse cyclization chemistries.

Core Application: Synthesis of Lanthionine-Bridged Peptides

Lanthipeptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by thioether cross-links.[9][10] These bridges are formed by the dehydration of serine or threonine residues to their dehydroalanine (Dha) or dehydrobutyrine (Dhb) counterparts, followed by an intramolecular Michael addition of a cysteine thiol.[10][11][12] This strategy can be harnessed in chemical synthesis to create peptides with exceptional conformational stability.

Workflow for Lanthionine Cyclization

The overall synthetic workflow involves the initial synthesis of a linear peptide containing both N-Z-D-serine and a suitably protected cysteine, followed by the chemical transformation of the serine into a reactive dehydroalanine intermediate, which is then trapped by the cysteine thiol to form the thioether bridge.

Lanthionine_Workflow cluster_0 Solution-Phase Synthesis cluster_1 Constraint Formation cluster_2 Final Steps A Linear Peptide Assembly (with N-Z-D-Ser-OMe and Cys(Trt)) B Serine Side-Chain Dehydration (e.g., Mitsunobu or Martin sulfurane) A->B 1. Activation C Dehydroalanine (Dha) Formation B->C 2. Elimination D Cysteine Deprotection & Intramolecular Michael Addition C->D 3. Cyclization Precursor E Thioether Bridge Formation (Lanthionine) D->E 4. Ring Closure F Global Deprotection (e.g., Hydrogenolysis for Cbz) E->F 5. Final Deprotection G Purification (HPLC) F->G 6. Isolation

Caption: Workflow for Lanthionine Bridge Formation.

Protocol: Synthesis of a Monocyclic Lanthionine Peptide

This protocol outlines the key steps for converting a linear peptide containing D-serine and L-cysteine into a constrained cyclic product.

Materials:

  • Linear peptide containing N-Z-D-Ser-OMe and S-trityl-L-cysteine

  • Mitsunobu Reagents: Diisopropyl azodicarboxylate (DIAD), Triphenylphosphine (PPh₃)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Deprotection/Cyclization Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Dichloromethane (DCM)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Purification: Reverse-phase HPLC system

Procedure:

  • Peptide Solubilization: Dissolve the fully protected linear peptide in anhydrous THF under an inert atmosphere (Argon or Nitrogen) to a concentration of approximately 10 mg/mL.

  • Serine Dehydration to Dehydroalanine (Dha):

    • Cool the solution to 0 °C in an ice bath.

    • Add PPh₃ (2.0 equivalents relative to the peptide). Stir until dissolved.

    • Add DIAD (2.0 equivalents) dropwise over 5 minutes. The solution may turn from colorless to a yellow/orange hue.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Causality: The Mitsunobu reaction activates the serine hydroxyl group, facilitating an E2 elimination to form the planar, electrophilic dehydroalanine residue. This is a critical step that prepares the peptide for nucleophilic attack.

    • Monitor the reaction by LC-MS to confirm the formation of the Dha-containing peptide (mass change of -18 Da).

    • Quench the reaction by adding water and extract the peptide into an organic solvent like ethyl acetate. Concentrate the organic phase in vacuo.

  • Deprotection and In-Situ Cyclization:

    • Dissolve the crude Dha-peptide in a high-dilution solvent mixture (e.g., DCM at 0.1-0.5 mM) to favor intramolecular cyclization.

    • Add TIS (5-10 equivalents) as a scavenger.

    • Add TFA (to make a 5-10% v/v solution) to cleave the acid-labile trityl group from the cysteine thiol.

    • Causality: The trityl group is removed under acidic conditions, liberating the nucleophilic thiol. TIS is crucial to scavenge the reactive trityl cations, preventing side reactions with other residues like tryptophan or methionine.

    • After 1-2 hours of stirring at room temperature (monitor by LC-MS for complete deprotection), slowly neutralize the solution with DIPEA until pH ~8.

    • Causality: A slightly basic pH deprotonates the cysteine thiol to the more nucleophilic thiolate, which rapidly attacks the electrophilic β-carbon of the Dha residue in a conjugate addition reaction, closing the thioether ring.

    • Allow the cyclization reaction to proceed for 12-24 hours at room temperature. Monitor by LC-MS for the appearance of the cyclized product.

  • Final Deprotection and Purification:

    • Concentrate the reaction mixture in vacuo.

    • If other protecting groups remain (like the N-terminal Cbz group), perform the appropriate global deprotection step (e.g., hydrogenolysis).

    • Purify the final constrained peptide using preparative reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product.

Alternative Application: Depsipeptide Cyclization via O-to-N Acyl Migration

An alternative strategy involves using the serine side chain to create a temporary ester bond within the peptide backbone, forming a depsipeptide or O-acyl isopeptide.[13] This approach can facilitate the macrocyclization of sterically hindered or aggregation-prone sequences that are difficult to cyclize via direct amide bond formation. The final, native amide bond is formed in a subsequent intramolecular O-to-N acyl migration step.

Mechanism of Depsipeptide Cyclization and Migration

O_to_N_Migration A Linear Peptide with N-terminal Amine and C-terminal Acid B O-Acyl Isopeptide (Depsipeptide) - Ester bond formed with D-Serine side-chain - A->B Side-chain esterification C Head-to-Tail Cyclic Depsipeptide B->C Head-to-Tail Amide Cyclization D Final Constrained Peptide - Native Amide Bond - C->D Base-catalyzed O-to-N Acyl Migration

Sources

Analytical HPLC Methods for In-Process Monitoring of Reactions with N-Z-D-Serine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

This comprehensive guide provides detailed analytical HPLC methodologies for the effective in-process monitoring of chemical reactions involving N-Z-D-serine methyl ester. As a critical chiral building block in peptide synthesis and the development of novel therapeutics, ensuring the stereochemical integrity and reaction completion of this compound is paramount. This document outlines two robust HPLC protocols: a chiral HPLC method to monitor enantiomeric purity and a reversed-phase HPLC (RP-HPLC) method for tracking the consumption of starting material and the formation of products and impurities. This guide is intended for researchers, scientists, and drug development professionals engaged in synthetic and process chemistry.

Introduction: The Critical Need for In-Process Monitoring

N-benzyloxycarbonyl-D-serine methyl ester (this compound) is a cornerstone intermediate in the synthesis of peptides and complex pharmaceutical agents. The benzyloxycarbonyl (Z or Cbz) group provides robust protection for the amine, while the methyl ester protects the carboxylic acid, allowing for selective transformations at the side-chain hydroxyl group or subsequent deprotection and coupling steps.[1] The stereochemical configuration of the serine backbone is often crucial for the biological activity of the final molecule. Therefore, two key analytical questions must be answered during a reaction involving this starting material:

  • Reaction Progress: How efficiently is the this compound being converted to the desired product?

  • Enantiomeric Integrity: Is the D-configuration of the serine backbone being maintained throughout the reaction, or is racemization occurring?[2]

Answering these questions in near real-time through in-process monitoring allows for precise control over reaction conditions, optimization of yield and purity, and early detection of undesirable side reactions.[3] High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[4]

Foundational Principles: Method Selection and Causality

The choice of HPLC method is dictated by the analytical goal. For reactions with this compound, a dual-method approach is often most effective:

  • Reversed-Phase HPLC (RP-HPLC): This is the workhorse method for monitoring reaction progress. It separates molecules based on their hydrophobicity. In a typical reaction, the starting material, product, and various byproducts will have different polarities, allowing for their separation and quantification. The N-Z protecting group contains an aromatic ring, which acts as a strong chromophore, making UV detection a straightforward choice.[5]

  • Chiral HPLC: This specialized technique is essential for assessing the enantiomeric purity of the starting material and detecting any racemization during the reaction. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation.[6] Maintaining chiral purity is critical as the presence of the undesired L-enantiomer can significantly impact the efficacy and safety of the final drug product.[2]

Experimental Workflow: A Systematic Approach

The overall workflow for monitoring a reaction involving this compound using HPLC is a systematic process designed to ensure data integrity and reproducibility.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Reaction Aliquot Sampling quench Quench Reaction start->quench Immediate dilute Dilute in Mobile Phase quench->dilute Accurate filter Filter (0.22 µm) dilute->filter Essential inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification (% Area) integrate->quantify report Report Results quantify->report

Caption: A generalized workflow for HPLC monitoring of reactions.

Protocol 1: Reversed-Phase HPLC for Reaction Progress Monitoring

This protocol is designed to separate this compound from potential products and common impurities.

Rationale for Method Parameters
  • Column: A C18 column is the standard for reversed-phase chromatography, offering excellent retention and separation of moderately polar to nonpolar compounds like this compound.

  • Mobile Phase: A gradient of acetonitrile (ACN) and water is used to ensure the elution of compounds with a range of polarities. The addition of a small amount of trifluoroacetic acid (TFA) or formic acid improves peak shape by suppressing the ionization of any free carboxyl groups and protonating silanol groups on the stationary phase.[7]

  • Detection: The benzyloxycarbonyl group has a strong UV absorbance at approximately 254-265 nm, making this a suitable wavelength for detection.[8]

Detailed Protocol
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Elution:

Time (min)%A%B
0.07030
15.03070
17.03070
17.17030
20.07030
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: a. Carefully withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture. b. Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a 50:50 mixture of Mobile Phase A and B. This prevents further reaction post-sampling. c. Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

Data Interpretation
  • t=0 Sample: Inject a sample of the reaction mixture immediately after all reagents have been added. This chromatogram will establish the retention time of the this compound starting material.

  • In-Process Samples: In subsequent chromatograms, the peak corresponding to the starting material will decrease in area, while new peaks corresponding to the product and any byproducts will appear and grow.

  • Quantification: The percentage conversion can be estimated by the change in the relative peak area of the starting material. For accurate quantification, a standard curve should be generated.

Protocol 2: Chiral HPLC for Enantiomeric Purity Analysis

This protocol is crucial for detecting the formation of the undesired N-Z-L-serine methyl ester enantiomer.

Rationale for Method Parameters
  • Column: A polysaccharide-based chiral stationary phase, such as one coated with an amylose or cellulose derivative, is highly effective for separating a wide range of enantiomers, including N-protected amino acids.[9]

  • Mobile Phase: Normal phase chromatography (e.g., hexane/isopropanol) often provides better chiral recognition on polysaccharide-based CSPs. The addition of a small amount of an acidic modifier like trifluoroacetic acid can improve peak shape and resolution.[9]

  • Detection: As with the RP-HPLC method, UV detection is suitable due to the presence of the N-Z group.

Detailed Protocol
  • HPLC System: A standard HPLC system with an isocratic pump, autosampler, column oven, and UV detector.

  • Column: Chiralpak IC (or equivalent amylose-based CSP), 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (80:20:0.1, v/v/v).[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 25 °C.[9]

  • Detection Wavelength: 270 nm.[9]

  • Injection Volume: 10 µL.

  • Sample Preparation: Follow the same quenching and dilution procedure as in the RP-HPLC protocol, but use the chiral mobile phase as the diluent.

  • System Suitability: Before analyzing reaction samples, inject a racemic standard of N-Z-DL-serine methyl ester to confirm the separation of the two enantiomers and determine their retention times. A resolution (Rs) of >1.5 is generally considered acceptable.

Data Interpretation and Potential Side Reactions
  • Racemization: The primary concern is the epimerization at the alpha-carbon, which can be base-catalyzed.[2] This would manifest as the appearance of a peak at the retention time of the L-enantiomer. The enantiomeric excess (% ee) can be calculated from the peak areas of the D and L enantiomers.

  • Other Side Reactions: While the chiral method is optimized for enantiomeric separation, it can also reveal other impurities. Common side reactions in peptide synthesis involving serine derivatives include:

    • Diketopiperazine formation: Especially if the this compound is the second amino acid in a sequence.[10]

    • N-O Acyl Shift: Migration of an acyl group to the hydroxyl oxygen of the serine side chain.[11]

Summary of Method Parameters

ParameterProtocol 1: Reversed-Phase HPLCProtocol 2: Chiral HPLC
Objective Reaction Progress MonitoringEnantiomeric Purity Analysis
Column C18, 4.6 x 150 mm, 5 µmChiralpak IC, 4.6 x 250 mm, 5 µm
Mobile Phase Gradient: Water/ACN with 0.1% TFAIsocratic: n-Hexane/IPA/TFA (80:20:0.1)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30 °C25 °C
Detection UV at 260 nmUV at 270 nm
Primary Output % Conversion, Impurity Profile% Enantiomeric Excess (ee)

Trustworthiness and Self-Validation

To ensure the reliability of these protocols, the following steps must be integrated into the workflow:

  • System Suitability Testing (SST): Before any sample analysis, perform SST injections to verify that the chromatographic system is performing adequately. Key SST parameters include retention time reproducibility, peak area precision, resolution (for chiral method), and theoretical plates.

  • Reference Standards: Use well-characterized reference standards for this compound and, if available, the expected product and potential impurities to confirm peak identities. A racemic standard is essential for the chiral method development.[9]

  • Control Samples: Analyze a control sample (a mock reaction without a key reagent) to identify any degradation of the starting material under the reaction conditions.

Conclusion

The dual HPLC approach presented in this guide provides a robust framework for the comprehensive in-process monitoring of reactions involving this compound. By implementing a reversed-phase method for tracking reaction kinetics and a chiral method for ensuring stereochemical fidelity, researchers and process chemists can gain critical insights into their synthetic transformations. This level of analytical control is indispensable for developing efficient, reproducible, and high-purity chemical processes in the pharmaceutical industry.

References

  • (Reference to a general text on peptide synthesis or protecting groups - not available
  • Matsuoka, D., et al. (2019). Separation and detection of D-/L-serine by conventional HPLC. PMC - PubMed Central. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Villar-Navarro, M., et al. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. MDPI. Retrieved from [Link]

  • (Reference to general protecting group stability - not available
  • (Reference to general amino acid analysis - not available
  • (Reference to general side reactions in peptide synthesis - not available
  • S. S. A. El-Reedy, et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Retrieved from [Link]

  • (Reference to general protecting group stability - not available
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • (Reference to general protecting group concepts - not available
  • (Reference to ester hydrolysis methods - not available
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of L-Serine Methyl Ester HCl in Peptide Synthesis and Research. Retrieved from [Link]

  • Khan, A., et al. (2017). Analysis of amino acids by high performance liquid chromatography. Retrieved from [Link]

  • (Reference to general peptide synthesis monitoring - not available
  • T. T. T. H. N. T. Hoang, et al. (2022). Epimerisation in Peptide Synthesis. MDPI. Retrieved from [Link]

  • A. G. G. Perrenoud, et al. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. Retrieved from [Link]

  • (Reference to general chiral HPLC development - not available
  • Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • (Reference to general protecting group stability - not available
  • (Reference to general peptide synthesis monitoring - not available
  • J. Sreenivasulu, et al. (2015). Trace level determination of D-serine in lacosamide drug substance by pre-column derivatization RP-HPLC method and conformation. TCI. Retrieved from [Link]

  • (Reference to general HPLC-FL methods - not available
  • (Reference to general protecting group concepts - not available
  • J. D. Bailey, et al. (2019). Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. Royal Society of Chemistry. Retrieved from [Link]

  • (Reference to general peptide synthesis monitoring - not available
  • (Reference to HPTLC methods - not available
  • (Reference to HPLC-ELSD methods - not available

Sources

Application Notes and Protocols for the Large-Scale Synthesis and Purification of N-Z-D-Serine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: APN-NZDS-2026-01

Abstract

This document provides a comprehensive guide for the large-scale synthesis, purification, and characterization of N-α-(benzyloxycarbonyl)-D-serine methyl ester (N-Z-D-serine methyl ester), a critical chiral building block in pharmaceutical development. The protocols detailed herein are designed for scalability, robustness, and high fidelity, ensuring the production of material with excellent chemical and enantiomeric purity. We will delve into the rationale behind methodological choices, from the selection of protecting groups and reaction conditions to the optimization of purification strategies. This guide is intended for researchers, chemists, and process development professionals engaged in the manufacturing of complex chiral molecules.

Introduction: The Strategic Importance of this compound

This compound is a versatile derivative of the non-proteinogenic amino acid D-serine. The strategic installation of the benzyloxycarbonyl (Z or Cbz) group on the amine and a methyl ester on the carboxyl group renders it an invaluable intermediate for several reasons[1]:

  • Orthogonal Protection: The Cbz group is stable under a variety of reaction conditions but can be cleanly removed by catalytic hydrogenation, which is orthogonal to many other protecting groups used in complex molecule synthesis.

  • Enhanced Stability and Solubility: The protected form enhances the compound's stability and its solubility in common organic solvents, facilitating its use in subsequent synthetic steps.[1]

  • Chiral Integrity: As a key chiral synthon, maintaining its stereochemical integrity is paramount for the biological activity of the final pharmaceutical product.

This guide will present a two-stage process for its synthesis on a large scale, followed by robust purification and analytical characterization protocols.

Large-Scale Synthesis Methodology

The synthesis of this compound is a two-step process commencing with the commercially available D-serine. The overall transformation involves the N-protection of the amino group followed by the esterification of the carboxylic acid.

Step 1: N-Protection of D-Serine with Benzyl Chloroformate

The first step is the protection of the primary amine of D-serine using benzyl chloroformate. For large-scale synthesis, the Schotten-Baumann reaction is the method of choice due to its operational simplicity, scalability, and use of readily available, cost-effective reagents.[2][3][4][5][6] This reaction is performed in a biphasic system, typically an organic solvent and an aqueous base, which effectively neutralizes the hydrochloric acid byproduct and drives the reaction to completion.[3][4][5]

Expertise & Experience: Why Schotten-Baumann?

While other methods for N-protection exist, the Schotten-Baumann conditions are particularly well-suited for industrial applications. The use of an aqueous base like sodium carbonate or sodium hydroxide is inexpensive and highly effective at maintaining the necessary alkaline pH to keep the amine nucleophilic.[2] The biphasic nature of the reaction simplifies the initial work-up, as the product remains in the organic phase while inorganic salts are partitioned into the aqueous phase.

Potential Side Reaction: O-Acylation

A critical consideration when working with serine is the potential for acylation of the side-chain hydroxyl group.[7] Under strongly basic conditions, the hydroxyl group can be deprotonated and react with benzyl chloroformate. To mitigate this, the reaction temperature is kept low (0-5 °C) and the benzyl chloroformate is added slowly to the reaction mixture. This ensures that the more nucleophilic amine reacts preferentially.

Protocol 2.1: N-Protection of D-Serine
ParameterValue/DescriptionRationale
Reactants D-Serine, Benzyl Chloroformate (Cbz-Cl)
Base Sodium Carbonate (Na₂CO₃)Maintains alkaline pH to deprotonate the amine and neutralize HCl byproduct.
Solvent System 1,4-Dioxane / WaterBiphasic system to dissolve reactants and facilitate separation.
Temperature 0-5 °CMinimizes side reactions, particularly O-acylation of the serine hydroxyl group.
Reaction Time 12-16 hoursEnsures complete reaction.
Typical Yield 90-95%High conversion is expected under these optimized conditions.

Step-by-Step Procedure:

  • To a jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, add D-serine (1.0 eq) and a 1 M aqueous solution of sodium carbonate (2.5 eq).

  • Cool the mixture to 0-5 °C with constant stirring.

  • In a separate vessel, dissolve benzyl chloroformate (1.1 eq) in 1,4-dioxane.

  • Slowly add the benzyl chloroformate solution to the D-serine mixture over 2-3 hours, maintaining the temperature between 0-5 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, transfer the reaction mixture to a separation funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer to pH 2 with cold 1 N HCl. The product, N-Z-D-serine, will precipitate as a white solid.

  • Isolate the solid by filtration, wash with cold water, and dry under vacuum to yield N-Z-D-serine, which is used in the next step without further purification.

Step 2: Esterification of N-Z-D-Serine

The second step involves the esterification of the carboxylic acid of N-Z-D-serine to its methyl ester. For large-scale applications, the use of thionyl chloride (SOCl₂) in methanol is a highly effective and industrially viable method.[8][9][10]

Expertise & Experience: Why Thionyl Chloride?

Several methods can achieve esterification, but the thionyl chloride approach offers distinct advantages for scale-up:

  • High Reactivity: Thionyl chloride readily activates the carboxylic acid, allowing the reaction to proceed under mild conditions.[11]

  • Gaseous Byproducts: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[12][13] This simplifies the work-up and purification, as these byproducts are easily removed from the reaction mixture, driving the equilibrium towards the product.[12][13]

  • Cost-Effectiveness: Thionyl chloride and methanol are inexpensive and readily available bulk chemicals.

Potential Side Reaction: Racemization

A primary concern during the esterification of chiral amino acids is the potential for racemization. The strongly acidic conditions generated can, in some cases, lead to the loss of stereochemical integrity. However, by maintaining a low reaction temperature and carefully controlling the addition of thionyl chloride, the risk of racemization is significantly minimized.[14]

Protocol 2.2: Esterification of N-Z-D-Serine
ParameterValue/DescriptionRationale
Reactants N-Z-D-Serine, Thionyl Chloride (SOCl₂)
Solvent Anhydrous MethanolActs as both the solvent and the esterifying agent.
Temperature -10 to 0 °C (addition), then 20-25 °CControlled temperature minimizes side reactions and potential racemization.
Reaction Time 4-6 hoursSufficient time for complete esterification.
Typical Yield >95%High yield is expected due to the efficient nature of the reaction.

Step-by-Step Procedure:

  • In a jacketed reactor, suspend N-Z-D-serine (1.0 eq) in anhydrous methanol.

  • Cool the suspension to -10 to 0 °C.

  • Slowly add thionyl chloride (1.2 eq) dropwise, ensuring the internal temperature does not exceed 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 4-6 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess methanol and thionyl chloride.

  • The crude product is obtained as an oil or semi-solid and is carried forward to the purification step.

Workflow Diagrams

Synthesis_Workflow cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Esterification DSerine D-Serine NZDSerine N-Z-D-Serine DSerine->NZDSerine Cbz-Cl, Na₂CO₃ Dioxane/Water, 0-25°C FinalProduct N-Z-D-Serine Methyl Ester NZDSerine->FinalProduct SOCl₂, Methanol -10 to 25°C

Caption: Overall synthetic workflow for this compound.

Large-Scale Purification Protocol: Crystallization

For large-scale purification of this compound, crystallization is the preferred method due to its cost-effectiveness, scalability, and ability to yield high-purity material. The choice of solvent system is critical for successful crystallization. A common approach is to use a solvent in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Anti-solvent crystallization is also a highly effective technique.[15]

Expertise & Experience: Solvent Selection

A good starting point for developing a crystallization protocol for esters is a mixed solvent system, often involving an ether and a non-polar solvent like a hydrocarbon.[16][17] For this compound, a mixture of diethyl ether and hexane has proven effective. The diethyl ether solubilizes the compound, while the gradual addition of hexane as an anti-solvent reduces the solubility and induces crystallization.

Protocol 4.1: Crystallization of this compound
ParameterValue/DescriptionRationale
Crude Product This compound (from Step 2)
Solvent System Diethyl Ether / n-HexaneDiethyl ether as the solvent, n-hexane as the anti-solvent.
Procedure Anti-solvent crystallizationControlled precipitation to form well-defined, pure crystals.
Temperature 0-5 °CLower temperature maximizes yield by further decreasing solubility.
Typical Yield 85-90% (from crude)High recovery of pure product is expected.
Expected Purity >99% (by HPLC)Crystallization is highly effective at removing impurities.

Step-by-Step Procedure:

  • Dissolve the crude this compound in a minimal amount of diethyl ether at room temperature.

  • Filter the solution to remove any insoluble impurities.

  • Transfer the filtrate to a clean, jacketed reactor and begin slow, constant stirring.

  • Slowly add n-hexane to the solution until turbidity is observed.

  • Cool the mixture to 0-5 °C and continue to stir for 2-4 hours to allow for complete crystallization.

  • Isolate the crystalline solid by filtration.

  • Wash the crystals with a cold mixture of diethyl ether and n-hexane.

  • Dry the purified this compound under vacuum at a temperature not exceeding 40 °C.

Purification by Preparative HPLC (Alternative)

In cases where crystallization does not yield the desired purity, or for the isolation of smaller batches of very high-purity material, preparative HPLC is a powerful alternative.[18][19] Scaling up from an analytical method requires careful consideration of column loading and solvent consumption.[20][21][22]

Purification_Workflow Crude Crude N-Z-D-Serine Methyl Ester Dissolution Dissolution in Minimal Solvent Crude->Dissolution PrepHPLC Alternative: Preparative HPLC Crude->PrepHPLC if needed Crystallization Crystallization (e.g., Ether/Hexane) Dissolution->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Drying under Vacuum Filtration->Drying PureProduct Purified Crystalline Product (>99% Purity) Drying->PureProduct Fractions Fraction Collection PrepHPLC->Fractions Evaporation Solvent Evaporation Fractions->Evaporation Evaporation->PureProduct

Caption: Purification workflow for this compound.

Analytical Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and chiral integrity of the final product.

Purity Assessment by HPLC

A standard reversed-phase HPLC method can be used to assess the chemical purity of the final product.

ParameterDescription
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Purity >99.0%
Enantiomeric Purity by Chiral HPLC

Ensuring the enantiomeric purity is critical. A normal-phase chiral HPLC method is recommended for this purpose.[18]

ParameterDescription
Column Chiral stationary phase (e.g., polysaccharide-based like CHIRALPAK® IC)
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (80:20:0.1 v/v/v)[18]
Flow Rate 1.0 mL/min[18]
Temperature 25 °C[18]
Detection UV at 270 nm[18]
Expected Purity >99.5% enantiomeric excess (e.e.)
Structural Confirmation by NMR and Mass Spectrometry

¹H NMR (400 MHz, CDCl₃):

  • δ 7.30-7.40 (m, 5H, Ar-H)

  • δ 5.80 (d, 1H, NH)

  • δ 5.15 (s, 2H, Ar-CH₂)

  • δ 4.50 (m, 1H, α-CH)

  • δ 3.95 (m, 2H, β-CH₂)

  • δ 3.75 (s, 3H, OCH₃)

  • δ 2.10 (br s, 1H, OH)

¹³C NMR (100 MHz, CDCl₃):

  • δ 170.5 (C=O, ester)

  • δ 156.0 (C=O, carbamate)

  • δ 136.0 (Ar-C)

  • δ 128.5, 128.0, 127.8 (Ar-CH)

  • δ 67.0 (Ar-CH₂)

  • δ 63.0 (β-CH₂)

  • δ 56.5 (α-CH)

  • δ 52.5 (OCH₃)

Mass Spectrometry (ESI+):

  • Expected m/z: 254.1 [M+H]⁺, 276.1 [M+Na]⁺

  • Common Fragments: Loss of the Cbz group, loss of methanol.

Safety Precautions

Benzyl Chloroformate (Cbz-Cl):

  • Hazards: Corrosive, causes severe skin burns and eye damage, lachrymator, and toxic if inhaled.[3] Decomposes in moist air to release HCl fumes.[14]

  • Handling: Must be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][20] Keep away from water and moisture.[14]

Thionyl Chloride (SOCl₂):

  • Hazards: Highly corrosive, reacts violently with water to release toxic gases (SO₂ and HCl).[11] Causes severe skin burns and eye damage.

  • Handling: Strict anhydrous conditions are required. Handle in a fume hood with appropriate PPE. Ensure the reaction vessel is dry and purged with an inert gas (e.g., nitrogen or argon). Quench any excess thionyl chloride carefully with a suitable alcohol.

Conclusion

The protocols outlined in this application note provide a robust and scalable pathway for the synthesis and purification of high-purity this compound. By understanding the rationale behind the chosen methodologies and being aware of potential side reactions and safety hazards, researchers and production chemists can confidently and efficiently produce this critical pharmaceutical intermediate. The combination of the Schotten-Baumann N-protection and thionyl chloride-mediated esterification, followed by a well-designed crystallization process, represents an industrially viable and efficient manufacturing route.

References

  • Strategies for Chiral HPLC Method Development. (n.d.). Sigma-Aldrich.
  • Scaling from Analytical to Preparative Chiral Chromatography While Balancing Purity, Yield, and Throughput under HPLC and SFC Conditions. (n.d.). SelectScience.
  • Schotten-Baumann Reaction. (2017, March 7). Lokey Lab Protocols - Wikidot.
  • Schotten–Baumann reaction. (n.d.). Grokipedia.
  • A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). PMC - NIH.
  • Preparative Chiral Separations and Scale-Up. (n.d.). Daicel Chiral Technologies.
  • Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal.
  • Thionyl Chloride - A Versatile Reagent. (2025, August 7).
  • Z-D-serine methyl ester - (CAS 93204-36-5). (n.d.). BOC Sciences Amino Acid.
  • Schotten–Baumann reaction. (n.d.). Wikipedia.
  • Chiral Purity Analysis of N-Cbz-D-serine: A Comparative Guide to HPLC Methods. (n.d.). Benchchem.
  • LC Scaling Analytical Methods Technical Tip 2. (n.d.). Phenomenex.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). Department of Chemistry: University of Rochester.
  • Schotten-Baumann Reaction. (2021, March 23). J&K Scientific LLC.
  • Process for producing N-protected amino acid. (n.d.).
  • Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. (2023, August 28).
  • Advantage of Thionyl Chloride? (2018, February 13). Reddit.
  • Thionyl chloride method is preferred preparing alkyl chlorides
  • Why is thionyl chloride preferred for preparing alkyl chlorides from alcohols?. (2016, October 11). Toppr.
  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. (2023, October 31). PMC - NIH.
  • Process for preparing amino acid esters and their acid addition salts. (n.d.).
  • Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media. (2025, August 7).
  • Challenges in synthesizing long peptides like "TYMPVEEGEYIVNISYADQPKKNSPFTAKKQPGPKVDLSGVKAYGPG". (n.d.). Benchchem.
  • A Comparative Guide to the Synthetic Methods of β-Amino Acid Esters. (n.d.). Benchchem.
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023, January 30). Biotage.
  • Esterification of amino acids with thionyl chloride acidified butanols for their gas chrom
  • What are different ways to convert Amino Acid carboxylic acid into ester?. (2015, April 17).
  • O-acetylation controls the glycosylation of bacterial serine-rich repeat glycoproteins. (2021, January 9). PubMed.
  • Peptide Synthesis Using Unprotected Amino Acids. (n.d.). ChemRxiv.
  • How to do esterification of amino acid?. (2016, January 29).
  • 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... | Download Table. (n.d.).
  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (n.d.).
  • Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. (n.d.).
  • What are a good methods for reaction of amino acids with thionyl chloride?. (2016, September 17).
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • Copper(II)-Mediated O-Arylation of Protected Serines and Threonines. (2014, September 10). Organic Letters.
  • Important Chemistry Tips-Solvents choose for recrystalliz
  • L-Serine methyl ester hydrochloride(5680-80-8) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Mass Spectrometry: Fragmentation. (n.d.). University of California, Davis.
  • Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses. (n.d.). PubMed Central.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 4). PMC.
  • Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. (2016, July 12).
  • Anti-solvent co-crystallization of carbamazepine and saccharin. (2013, June 25). PubMed.
  • O-acetyl-l-serine – Knowledge and References. (n.d.). Taylor & Francis.
  • Mass Spectrometry of Amino Acids and Proteins. (n.d.). Wiley-VCH.
  • Effect of Solvents and Crystallization Methods on the Formation of Carbamazepine-Saccharin Co-Crystal. (n.d.).
  • Role of O-acetyl-l-serine in the coordinated regulation of the expression of a soybean seed storage-protein gene by sulfur and nitrogen nutrition. (n.d.). PubMed.
  • Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. (2022, December 2). YouTube.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
  • 1H NMR Chemical Shift. (n.d.).

Sources

Troubleshooting & Optimization

preventing racemization of N-Z-D-serine methyl ester during peptide coupling

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Racemization for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you, our scientific partners, with in-depth troubleshooting strategies and practical solutions for a common yet critical challenge in peptide synthesis: the racemization of N-Z-D-serine methyl ester during peptide coupling. Preserving the stereochemical integrity of your amino acid building blocks is paramount for the biological activity and therapeutic efficacy of the final peptide. This document offers a blend of mechanistic explanations, field-proven protocols, and comparative data to empower you to optimize your coupling reactions and ensure the chiral purity of your products.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: I'm observing significant epimerization of my Z-D-Serine starting material into the L-isomer during coupling. What is the primary chemical mechanism causing this?

A1: The loss of stereochemical integrity at the α-carbon of your serine residue is most commonly due to the formation of a 5(4H)-oxazolone intermediate.[1][2][3] Here’s a breakdown of the causality:

  • Activation: The process begins when your coupling reagent activates the carboxylic acid of the this compound. This creates a highly reactive species, such as an O-acylisourea intermediate if you are using a carbodiimide like DIC.[1][4]

  • Intramolecular Cyclization: The urethane oxygen of the Z-protecting group can then act as an internal nucleophile, attacking the activated carboxyl group. This intramolecular cyclization forms a planar, achiral 5(4H)-oxazolone ring.[5]

  • Proton Abstraction & Tautomerization: The proton at the C4 position of this oxazolone ring (which was the original α-carbon) is now highly acidic. In the presence of a base, this proton is easily abstracted. The resulting anion can then be re-protonated from either face, leading to a mixture of D and L isomers—racemization.[6]

Essentially, the more time your activated amino acid spends as the oxazolone intermediate, the higher the probability of racemization.[7] Our goal is to minimize the formation and lifetime of this intermediate.

RacemizationMechanism cluster_0 Racemization Pathway via 5(4H)-Oxazolone Z_D_Ser N-Z-D-Serine (Activated Carboxyl) Oxazolone Planar 5(4H)-Oxazolone (Achiral Intermediate) Z_D_Ser->Oxazolone Intramolecular Cyclization Racemic Racemic Mixture (D/L Serine Peptide) Oxazolone->Racemic Base-Catalyzed Tautomerization

Caption: Mechanism of racemization for N-protected serine.

Q2: Which coupling reagents and additives are best for suppressing racemization with serine derivatives?

A2: This is a crucial decision point. Your choice of coupling reagent and, importantly, the use of an additive, directly impacts the reaction pathway and can either promote or suppress oxazolone formation.

  • Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU and HBTU are generally efficient and can reduce racemization when used correctly.[8][9] They work by rapidly converting the carboxylic acid to a reactive ester. However, they can still lead to racemization, especially with sensitive residues like serine if not properly controlled.[10]

  • Carbodiimides (DIC, DCC): When used alone, carbodiimides are notorious for causing significant racemization because the O-acylisourea intermediate they form has a long enough lifetime to cyclize into the problematic oxazolone.[11]

  • The Critical Role of Additives (Oxyma, HOBt): The key to suppressing racemization is to use an additive like Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) or 1-hydroxybenzotriazole (HOBt).[1][4][6][12] These additives function by intercepting the highly reactive intermediate (e.g., O-acylisourea) to form an active ester (Oxyma-ester or HOBt-ester).[1][4] This active ester is more stable, less prone to cyclization, yet still reactive enough to couple with the amine component, thus steering the reaction away from the oxazolone pathway.[1][4][13]

Comparative Data on Coupling Reagent Performance:

Coupling System (Reagent + Additive)Relative Racemization RiskKey Considerations
DIC / OxymaPure® Very Low Considered a gold standard for suppressing racemization.[4][10] Oxyma is a safer and often more effective alternative to HOBt.[1]
DIC / HOBt Low The classic combination for racemization suppression.[8][12] Effective, but HOBt has safety concerns (explosive potential when anhydrous).[1]
HATU Low to Moderate Generally very fast and efficient, which can minimize racemization time.[9] However, it can still cause issues with sensitive residues.[10] Often used with a non-nucleophilic base.
HBTU Moderate Effective, but generally considered to pose a slightly higher risk of racemization than HATU or DIC/Oxyma systems.[8][9]
DIC or DCC (alone) Very High Not recommended for coupling chiral N-protected amino acids where stereopurity is critical.[11]

Recommendation: For maximum security against racemization of Z-D-Serine, we strongly recommend using a carbodiimide like Diisopropylcarbodiimide (DIC) in conjunction with OxymaPure® .

Q3: How do my choice of base and solvent influence the extent of racemization?

A3: The reaction environment is as critical as the reagents. The base and solvent directly influence the rate of proton abstraction from the oxazolone intermediate.[6]

  • Base Selection: The basicity and steric hindrance of the tertiary amine used are critical factors.[6]

    • N,N-diisopropylethylamine (DIPEA/DIEA): This is a strong, sterically hindered base. Its high basicity can aggressively promote proton abstraction from the oxazolone, increasing racemization.[7]

    • N-methylmorpholine (NMM): NMM is a weaker base than DIPEA and is generally preferred as it is less likely to cause epimerization.[6][7]

    • 2,4,6-Collidine: This is a highly hindered and weak base, often showing the least racemization, but its poor nucleophilicity can sometimes slow the desired coupling reaction.[6]

  • Solvent Selection: Polar aprotic solvents like Dimethylformamide (DMF) can stabilize the charged intermediates involved in the racemization pathway, potentially increasing the rate.[14] While often necessary for solubility, be aware of its role. Dichloromethane (DCM) is a less polar alternative that may reduce racemization, provided all components remain in solution.

Best Practice: Use the weakest, most sterically hindered base possible that still effectively facilitates the reaction. N-methylmorpholine (NMM) is the recommended starting point.[7] Use only the necessary stoichiometric amount of base.[7]

Q4: What is the optimal temperature for my coupling reaction, and how can I analytically verify the stereochemical purity of my final product?

A4: Both reaction temperature and post-synthesis analysis are cornerstones of a self-validating protocol.

  • Temperature Control: Elevated temperatures accelerate nearly all reaction rates, including the undesired racemization pathway.[7]

    • Recommendation: Perform your coupling reactions at 0 °C , and allow the reaction to slowly warm to room temperature. Avoid heating or running reactions at elevated temperatures unless absolutely necessary to overcome severe steric hindrance, and be prepared to accept a potential increase in epimerization.

  • Analytical Verification (Quantification of Racemization): Visual confirmation on TLC is insufficient. You must employ a chiral analytical technique to resolve and quantify the diastereomers formed.

    • Method: The most reliable method is Chiral High-Performance Liquid Chromatography (HPLC) .[15][16] By coupling your potentially racemized Z-D/L-Ser-OMe containing peptide fragment to a chiral, enantiomerically pure amino acid ester (e.g., L-Alanine-OMe), you create diastereomers (Z-D-Ser-L-Ala vs. Z-L-Ser-L-Ala). These diastereomers have different physical properties and can be separated on a standard achiral reverse-phase HPLC column (e.g., C18).[17][18]

    • Protocol: See the "Experimental Protocols" section below for a detailed method.

TroubleshootingWorkflow Start Problem: Racemization Observed Q_Reagent Check Coupling Reagent: Using DIC/DCC alone? Start->Q_Reagent Sol_Reagent Action: Switch to DIC/Oxyma or DIC/HOBt system. Q_Reagent->Sol_Reagent Yes Q_Base Check Base: Using DIPEA? Q_Reagent->Q_Base No Verify Verify Purity: Use Chiral HPLC Analysis Protocol. Sol_Reagent->Verify Sol_Base Action: Switch to a weaker base like NMM. Q_Base->Sol_Base Yes Q_Temp Check Temperature: Running > RT? Q_Base->Q_Temp No Sol_Base->Verify Sol_Temp Action: Run reaction at 0°C, warming slowly to RT. Q_Temp->Sol_Temp Yes Q_Temp->Verify No Sol_Temp->Verify

Caption: A logical workflow for troubleshooting serine racemization.

Experimental Protocols

Protocol 1: Recommended Low-Racemization Coupling Procedure

This protocol utilizes the DIC/Oxyma system for minimal epimerization.

Materials:

  • This compound (1.0 eq)

  • Amine component (e.g., H-Leu-OtBu) (1.0 eq)

  • OxymaPure® (1.2 eq)

  • Diisopropylcarbodiimide (DIC) (1.1 eq)

  • N-methylmorpholine (NMM) (1.0 eq, if amine component is a salt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the this compound (1.0 eq), the amine component (1.0 eq), and OxymaPure® (1.2 eq) in anhydrous DCM or DMF.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition (If necessary): If your amine component is a hydrochloride or TFA salt, add NMM (1.0 eq) dropwise and stir for 5-10 minutes.

  • Activation: Slowly add DIC (1.1 eq) to the cooled, stirring solution dropwise over 5 minutes.

  • Reaction: Maintain the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amino acid is consumed.

  • Work-up: Upon completion, filter the by-product diisopropylurea (DCU). Dilute the filtrate with a suitable solvent like ethyl acetate, wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Protocol 2: Chiral HPLC Analysis for Quantifying Racemization

This protocol is for analyzing the diastereomeric ratio of your coupled product.

Procedure:

  • Derivatization: If not already done in a fragment condensation, couple your purified serine-containing peptide with an enantiomerically pure amino acid (e.g., L-Leucine methyl ester) using the low-racemization protocol described above. This creates a pair of diastereomers.

  • Column: Use a standard reverse-phase column (e.g., C18, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A typical starting point is an isocratic or gradient system of Acetonitrile (ACN) and Water, both containing 0.1% Trifluoroacetic Acid (TFA). A common gradient is 10-90% ACN over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 220 nm and 254 nm (for the Z-group).

  • Analysis:

    • Inject a small, filtered sample of your purified, derivatized peptide.

    • The two diastereomers should elute as two separate peaks.

    • Integrate the area of each peak. The percentage of the undesired diastereomer corresponds to the percentage of racemization that occurred during the initial coupling step.

    • % Racemization = [Area of Undesired Diastereomer / (Area of Desired Diastereomer + Area of Undesired Diastereomer)] * 100

References

  • Vertex AI Search. The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

  • Subirós-Funosas, R., et al. (2013). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Available from: [Link]

  • ResearchGate. Effect of coupling reagent on α-C racemization of His, Cys, and Ser.... Available from: [Link]

  • ACS Publications. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Available from: [Link]

  • ResearchGate. Racemization mechanism of serine dipeptide active ester derivatives. Available from: [Link]

  • National Institutes of Health (NIH). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Available from: [Link]

  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

  • National Institutes of Health (NIH). Epimerisation in Peptide Synthesis. Molecules. Available from: [Link]

  • SlideShare. Epimerization of Peptide. Available from: [Link]

  • ResearchGate. APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Available from: [Link]

  • National Institutes of Health (NIH). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society. Available from: [Link]

  • Aapptec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • MDPI. Epimerisation in Peptide Synthesis. Molecules. Available from: [Link]

  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. Available from: [Link]

  • ChemRxiv. C-Peptide Synthesis, Arguably the Future for Sustainable Production. Available from: [Link]

  • Chiral Technologies. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Available from: [Link]

  • National Institutes of Health (NIH). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Available from: [Link]

  • University of New Hampshire Scholars' Repository. Methodizing HPLC for Stereoisomeric peptide analysis. Available from: [Link]

Sources

common side reactions with N-Z-D-serine methyl ester and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Z-D-serine methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common challenges encountered during the use of this valuable chiral building block. Our goal is to equip you with the scientific understanding and practical solutions necessary to optimize your synthetic outcomes.

Introduction: The Chemistry of this compound

This compound, also known as N-(benzyloxycarbonyl)-D-serine methyl ester, is a critical intermediate in the synthesis of complex peptides and pharmaceutical compounds. The presence of three distinct functional groups—the N-terminal benzyloxycarbonyl (Z) protecting group, the methyl ester at the C-terminus, and the primary hydroxyl group on the side chain—imparts a unique reactivity profile that, while highly useful, can also lead to specific side reactions. Understanding the interplay of these groups is paramount to successful and high-yield synthesis.

This guide will address the most frequently encountered challenges, their mechanistic underpinnings, and field-proven strategies for their mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions I should be aware of when using this compound in peptide coupling reactions?

The three most common side reactions are O-acylation of the side-chain hydroxyl group, racemization at the alpha-carbon, and decomposition of the molecule under certain conditions. Each of these can significantly impact the purity and yield of your target molecule.

Q2: How can I detect the presence of common side products in my reaction mixture?

A combination of analytical techniques is recommended for robust detection:

  • High-Performance Liquid Chromatography (HPLC): Often the first line of analysis. Side products like O-acylated species or diastereomers resulting from racemization will typically have different retention times than the desired product.

  • Mass Spectrometry (MS): Can identify unexpected masses corresponding to side products. For instance, an O-acylated byproduct will have a mass equal to the desired peptide plus the mass of the acylating amino acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information to confirm the identity of impurities.

Troubleshooting Guides

Issue 1: O-Acylation of the Serine Side Chain

Symptoms:

  • Appearance of a significant side product in HPLC with a higher mass than the expected product, consistent with the addition of another amino acid residue.

  • Reduced yield of the desired linear peptide.

  • Difficulty in purifying the final product due to the presence of a closely related branched peptide impurity.[1]

Causality:

The primary hydroxyl group (-CH₂OH) on the serine side chain is nucleophilic. During peptide bond formation, the activated carboxyl group of the incoming amino acid can be attacked by this hydroxyl group, leading to the formation of an ester bond. This process, known as O-acylation, results in an undesired branched peptide.[1][2]

O_Acylation reagents This compound + Activated Amino Acid coupling Peptide Coupling Reaction reagents->coupling desired_product desired_product coupling->desired_product  Desired Pathway (N-acylation) side_product side_product coupling->side_product Side Reaction (O-acylation)

Avoidance and Mitigation Strategies:

The most effective method to prevent O-acylation is the use of a protecting group for the hydroxyl moiety.[1]

StrategyDescriptionKey Considerations
Side-Chain Protection Utilize a serine derivative with a protected hydroxyl group. The tert-butyl (tBu) group is a common and effective choice in many synthetic schemes.The protecting group must be orthogonal to the N-terminal protecting group (in this case, the Z-group). This means it should be stable under the conditions used for peptide coupling and subsequent deprotection of the N-terminus, but readily removable during the final cleavage step.
Use of Additives In some cases, additives like 2,4-dinitrophenol or pentachlorophenol have been shown to reduce O-acylation when using active esters.[3]This approach may be less effective than direct protection and can complicate purification. It is generally considered a secondary strategy.
Optimization of Coupling Conditions Slower-reacting coupling agents may favor N-acylation over O-acylation. However, this can also lead to incomplete reactions.This is a less reliable method and should be approached with caution, as it can introduce other complications.

Step-by-Step Protocol for Side-Chain Protection (Conceptual):

  • Selection of Protected Amino Acid: Instead of this compound, start with N-Z-D-Ser(tBu)-OH for your coupling reaction.

  • Activation and Coupling: Proceed with your standard peptide coupling protocol (e.g., using DCC, HBTU, or HATU as a coupling agent).

  • Deprotection: The tBu group will be stable during the peptide synthesis.

  • Final Cleavage: The tBu group is typically removed under acidic conditions (e.g., with trifluoroacetic acid - TFA) during the final cleavage from a solid support or as a final deprotection step in solution-phase synthesis.

Issue 2: Racemization of the Alpha-Carbon

Symptoms:

  • Presence of a diastereomeric impurity in your HPLC analysis, often as a closely eluting peak to your main product.

  • Loss of optical purity in the final product.

Causality:

Racemization, or epimerization, is a significant risk during the activation of the carboxylic acid for peptide bond formation.[4] The process can occur through two primary mechanisms:

  • Direct Enolization: A base can directly abstract the proton from the alpha-carbon of the activated amino acid, leading to a planar enolate intermediate that can be protonated from either face, resulting in a loss of stereochemistry.

  • Oxazolone (Azlactone) Formation: The activated carboxyl group can be attacked intramolecularly by the oxygen of the urethane (Z-group) carbonyl, forming a 5-membered oxazolone ring. The alpha-proton of this intermediate is highly acidic and readily abstracted, leading to racemization.[5]

Racemization start This compound (Chirally Pure) activation Carboxyl Group Activation (e.g., with DCC, HATU) start->activation direct_enolization direct_enolization activation->direct_enolization Mechanism 1 oxazolone oxazolone activation->oxazolone Mechanism 2 racemic_product Racemic Mixture (D- and L-isomers) direct_enolization->racemic_product oxazolone->racemic_product

Avoidance and Mitigation Strategies:

StrategyDescriptionKey Considerations
Choice of Coupling Reagent Uronium/aminium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyanoglyoxylate-2-oxime (Oxyma) are generally preferred over carbodiimides (like DCC) alone, as they are known to suppress racemization.Even with advanced coupling reagents, the choice of base is critical.
Base Selection Use a sterically hindered, non-nucleophilic base with a carefully controlled stoichiometry. N,N-diisopropylethylamine (DIPEA) is commonly used, but N-methylmorpholine (NMM) is often a better choice for minimizing racemization due to its lower basicity.[4]Avoid using an excess of base, as this significantly increases the risk of racemization.
Low Temperature Perform the coupling reaction at low temperatures (e.g., 0 °C to room temperature).[3]This slows down the rate of both the desired reaction and the side reactions, including racemization.
Pre-activation Time Minimize the time the carboxylic acid is in its activated state before the amine component is introduced.[6]A prolonged pre-activation time increases the opportunity for oxazolone formation and subsequent racemization.

Recommended Protocol for Minimizing Racemization:

  • Dissolve the N-Z-D-serine derivative and the coupling additive (e.g., HOBt or Oxyma) in a suitable aprotic solvent (e.g., DMF or NMP).

  • Cool the solution to 0 °C.

  • Add the coupling reagent (e.g., DCC or HBTU) and stir for a short period (5-10 minutes) for pre-activation.

  • Add the amine component to the reaction mixture.

  • Slowly add the base (preferably NMM) to the reaction mixture, maintaining the low temperature.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

Issue 3: Decomposition

Symptoms:

  • Low overall yield and the presence of multiple, difficult-to-identify byproducts in your analytical data.

  • Discoloration of the reaction mixture.

Causality:

This compound can be sensitive to harsh chemical conditions and elevated temperatures. Potential decomposition pathways include:

  • Hydrolysis: The methyl ester can be hydrolyzed under strongly acidic or basic conditions.

  • Thermal Decomposition: At high temperatures, decarboxylation, deamination, and dehydration can occur.[4][7]

  • Reductive Cleavage: The Z-group is susceptible to hydrogenolysis, so care must be taken with reducing agents if the Z-group is to be retained.

Avoidance and Mitigation Strategies:

StrategyDescriptionKey Considerations
Control of Temperature Avoid excessive heating of the reaction mixture. Most coupling reactions proceed efficiently at or below room temperature.If heating is necessary to drive a reaction to completion, do so cautiously and for the minimum time required.
pH Control Maintain a neutral or slightly basic pH during the reaction and work-up. Avoid exposure to strong acids or bases unless a specific deprotection is intended.The compound is noted to be incompatible with strong acids and bases.[8]
Proper Storage Store this compound in a cool, dry, and dark place to prevent degradation over time.Refer to the supplier's safety data sheet (SDS) for specific storage recommendations.[8]
Inert Atmosphere For sensitive reactions, consider running them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.This is particularly important if other sensitive functional groups are present in the substrates.

References

  • Bodanszky, M., & Martinez, J. (1981). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. The Journal of Organic Chemistry, 46(7), 1377–1381. [Link]

  • Spps and side reactions in peptide synthesis. (2016). SlideShare. [Link]

  • Gao, W., et al. (2014). The investigation of thermal decomposition pathways of phenylalanine and tyrosine by TG–FTIR. Journal of Thermal Analysis and Calorimetry, 115(2), 1589–1596. [Link]

  • Mustafa, G., et al. (2011). Racemization in the Use of N -(9-(9-Phenylfluorenyl))Serine-Derived Cyclic Sulfamidates in the Synthesis of δ-Keto α-Amino Carboxylates and Prolines. The Journal of Organic Chemistry, 76(15), 6317–6323. [Link]

  • Ellison, G. O., et al. (2017). Thermal Decomposition of Potential Ester Biofuels. Part I: Methyl Acetate and Methyl Butanoate. The Journal of Physical Chemistry A, 121(24), 4725–4743. [Link]

  • Mustafa, M., et al. (2009). Feedback inactivation of D-serine synthesis by NMDA receptor-elicited translocation of serine racemase to the membrane. Proceedings of the National Academy of Sciences, 106(8), 3037–3042. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Han, Y., & Albericio, F. (2014). Epimerisation in Peptide Synthesis. Molecules, 19(11), 18875–18897. [Link]

  • Reddit. (2022). How do I avoid side reactions while doing this peptide coupling reaction? [Link]

Sources

Technical Support Center: Optimizing Coupling of N-Z-D-serine methyl ester with Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of coupling N-Z-D-serine methyl ester with sterically hindered amino acids. The unique challenges posed by this reaction—stemming from both steric hindrance and the reactive side-chain of serine—demand a nuanced approach to achieve high yield and chiral purity. This document provides in-depth troubleshooting, frequently asked questions, and optimized protocols based on established chemical principles and field-proven methodologies.

Troubleshooting Guide: Diagnosing and Solving Common Coupling Issues

This section addresses the most common problems encountered during the coupling of this compound with hindered amino acids like Valine, Isoleucine, or α,α-disubstituted residues (e.g., Aib).

Problem 1: Low or No Yield of the Desired Dipeptide

  • Symptom: TLC or LC-MS analysis shows a large amount of unreacted this compound and/or the hindered amino acid starting material.

  • Probable Cause & Recommended Solution:

    • Cause A: Insufficient Carboxyl Activation due to Steric Hindrance. Standard coupling reagents like DCC or DIC are often inefficient for activating a carboxyl group that will be approached by a sterically demanding amine.[1][2] The bulky groups surrounding the reaction centers slow down the kinetics, allowing side reactions to dominate or the reaction to stall.

      • Solution: Switch to a more potent coupling reagent. Uronium/aminium salts such as HATU or COMU are highly recommended.[3][4][5] These reagents form highly reactive O-acylisourea intermediates that can overcome the high activation energy associated with sterically hindered couplings.[6] COMU, in particular, offers coupling efficiencies comparable or superior to HATU with an improved safety profile, as it is based on the non-explosive OxymaPure.[3][7]

    • Cause B: Peptide Aggregation. "Difficult sequences," especially those involving hydrophobic or β-branched amino acids, can aggregate on the resin in solid-phase synthesis or precipitate in solution-phase synthesis.[8][9] This aggregation physically blocks the reactive sites, preventing the coupling from proceeding.

      • Solution:

        • Change Solvents: If using DMF, consider switching to N-Methyl-2-pyrrolidone (NMP) or adding chaotropic salts (e.g., LiCl) to disrupt secondary structures.[2] In some cases, a mixture of DMF/DCM can also improve solvation.[2]

        • Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can sometimes disrupt aggregates and improve reaction rates. However, this must be done cautiously as it can also increase the risk of racemization.

        • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate coupling reactions and help overcome aggregation-related issues.[10] COMU is particularly well-suited for microwave-accelerated protocols.[4]

Troubleshooting Workflow: Low Coupling Yield

G cluster_0 Troubleshooting: Low Coupling Yield Start Low Yield Detected (via TLC / LC-MS) CheckReagent Is the coupling reagent a uronium salt (HATU, COMU)? Start->CheckReagent CheckConditions Are reaction conditions optimized for aggregation? CheckReagent->CheckConditions Yes UseUronium Action: Switch to HATU or COMU. Rationale: Higher reactivity for hindered systems. CheckReagent->UseUronium No CheckPurity Are starting materials pure and anhydrous? CheckConditions->CheckPurity Yes OptimizeSolvent Action: Switch to NMP, add chaotropic salts, or use microwave. Rationale: Disrupts aggregation. CheckConditions->OptimizeSolvent No PurifyReagents Action: Re-purify/dry starting materials and solvents. Rationale: Water consumes activated esters. CheckPurity->PurifyReagents No Success Problem Resolved CheckPurity->Success Yes UseUronium->Success OptimizeSolvent->Success PurifyReagents->Success

Caption: A decision tree for troubleshooting low peptide coupling yields.

Problem 2: Significant Racemization (Epimerization) of the Serine Residue

  • Symptom: Chiral HPLC or NMR analysis of the product shows a significant peak corresponding to the L-Serine diastereomer.

  • Probable Cause & Recommended Solution:

    • Cause: α-Proton Abstraction. Serine is particularly susceptible to racemization. The electron-withdrawing effect of its side-chain hydroxyl group makes the α-proton more acidic.[11] During carboxyl activation, the base used in the reaction can abstract this proton, leading to a planar enolate intermediate that can be re-protonated from either face, scrambling the stereochemistry.[11][12] This process can be exacerbated by strong bases, long pre-activation times, and high temperatures.

      • Solution:

        • Use an Additive: Always use a racemization-suppressing additive. For uronium salt couplings, this is built-in (HOAt in HATU, OxymaPure in COMU). For carbodiimide couplings, the addition of OxymaPure or HOAt is essential.[4][13] These additives form active esters that are more reactive towards the amine and less prone to racemization.

        • Choose the Right Base: Use a weaker, more sterically hindered base. N,N-Diisopropylethylamine (DIPEA) is common, but if racemization is a major issue, consider switching to the weaker base N-methylmorpholine (NMM) or sym-collidine.[4] Use the minimum necessary equivalents of base.

        • Minimize Pre-activation Time: Do not allow the activated amino acid to sit for extended periods before adding the amine component. A pre-activation time of 1-5 minutes is typically sufficient.[11]

Problem 3: Side Product Detected with Mass of [Peptide + Acyl Group]

  • Symptom: Mass spectrometry reveals a significant side product with a molecular weight corresponding to the desired peptide plus the mass of the hindered amino acid's acyl group.

  • Probable Cause & Recommended Solution:

    • Cause: O-Acylation of the Serine Hydroxyl Group. The hydroxyl group on the serine side chain is a competing nucleophile. While N-acylation is generally much faster, under forcing conditions (long reaction times, high temperatures, or with highly reactive esters), the activated carboxyl group can react with the -OH group, leading to the formation of a branched ester impurity.[14][15]

      • Solution:

        • Optimize Stoichiometry & Time: Ensure you are not using a vast excess of the activated amino acid for a prolonged period. Monitor the reaction closely and stop it once the N-acylation is complete.

        • Use Additives: Certain additives, such as 2,4-dinitrophenol or pentachlorophenol, have been shown to suppress O-acylation when using active esters, although this is less common with modern uronium reagents.[14]

        • Protect the Hydroxyl Group: If O-acylation remains an intractable problem, the most robust solution is to use a serine derivative with a protected side chain, such as N-Z-D-Ser(tBu)-OH. The tert-butyl (tBu) group is stable to coupling conditions and is easily removed during the final deprotection/cleavage step with strong acid (e.g., TFA).[15]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is definitively the best for this specific reaction? A1: For coupling hindered amino acids, uronium/aminium salt reagents are superior to carbodiimides.[2][16] Both HATU and COMU are excellent choices. HATU is a long-standing gold standard for difficult couplings due to its high reactivity and ability to suppress racemization.[5][17] COMU offers comparable or even slightly better performance in some cases, with the significant advantage of being non-explosive and having water-soluble byproducts, which simplifies workup.[3][4][7] For extremely hindered couplings (e.g., Aib-to-Aib), specialized reagents like PyAOP or amino acid fluorides might be considered.[1][6]

Q2: Is it necessary to protect the side-chain hydroxyl group of this compound? A2: Not always, but it is the safest strategy for complex syntheses. With efficient modern reagents like HATU or COMU, the rate of N-acylation is significantly faster than O-acylation, often making protection unnecessary for simple couplings.[2] However, if the reaction requires extended times, elevated temperatures, or multiple coupling cycles, the risk of O-acylation increases.[15] Using N-Z-D-Ser(tBu)-OH provides complete security against this side reaction.[15]

Q3: How should I choose the base and its stoichiometry? A3: The base is critical for neutralizing protonated amines and facilitating the reaction, but it is also a primary driver of racemization.[4]

  • Type: DIPEA is the most common non-nucleophilic base. If racemization is observed, switch to a weaker base like N-methylmorpholine (NMM).[4]

  • Stoichiometry: For uronium salt couplings (e.g., HATU), 2 equivalents of base are typically used: one to deprotonate the incoming amine (if it's a salt) and one for the coupling mechanism itself. For COMU, which has a basic morpholino group, as little as 1 equivalent of external base may be sufficient, further reducing racemization risk.[7][17] Always start with the recommended stoichiometry and optimize if necessary.

Q4: What are the ideal solvent and temperature conditions? A4:

  • Solvent: N,N-Dimethylformamide (DMF) is the standard solvent for solution and solid-phase peptide synthesis.[2] For sequences prone to aggregation, N-Methyl-2-pyrrolidone (NMP) often provides better solvation.[2] Dichloromethane (DCM) can also be used, sometimes in a mixture with DMF. Ensure all solvents are anhydrous, as water will hydrolyze the activated ester.

  • Temperature: Most couplings are performed at room temperature (20-25 °C). If the reaction is slow due to steric hindrance, the temperature can be increased to 35-40 °C. Monitor carefully, as higher temperatures increase the rate of both the desired reaction and unwanted side reactions like racemization.[11]

Q5: How can I effectively monitor the reaction's progress? A5: In-process monitoring is crucial for optimization.

  • Thin-Layer Chromatography (TLC): For solution-phase synthesis, TLC is a simple and effective way to monitor the consumption of the limiting starting material (usually the this compound).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. Taking small aliquots from the reaction mixture over time allows you to track the disappearance of starting materials and the appearance of the desired product, as well as any side products.

  • Kaiser Test (Solid-Phase): When coupling onto a resin, the Kaiser test can be used to detect the presence of free primary amines.[9] A negative test (yellow beads) indicates the coupling reaction is complete. Note that this test does not work for secondary amines like proline.

Data Summary & Reagent Comparison

The choice of coupling reagent is arguably the most critical parameter for success. The table below summarizes the key features of major reagent classes for this application.

FeatureCarbodiimides (DCC, DIC)Phosphonium Salts (PyBOP)Uronium/Aminium Salts (HATU, COMU)
Coupling Efficiency Low to moderate for hindered systems.[1]High, but can be less effective than uronium salts for the most difficult cases.Very High. The reagents of choice for hindered couplings.[3][5][16]
Racemization Risk High without additives.[4] Additives like OxymaPure or HOAt are mandatory.Lower than carbodiimides, but still a risk.Low. HATU and COMU contain built-in additives (HOAt and Oxyma, respectively) that are excellent racemization suppressors.[3][7][13]
Side Reactions N-acylurea formation (inactive byproduct).[4]Guanidinylation of the N-terminus is not a risk.Can cause guanidinylation of the free N-terminus if used in large excess relative to the carboxylic acid.[13]
Safety Profile DCC is a potent sensitizer.Generally safe, though byproducts can be difficult to remove.HATU is based on the explosive HOAt.[3] COMU is a much safer alternative. [3][7]
Recommendation Not Recommended for this application.Good, but often surpassed by modern uronium salts.Highly Recommended. COMU is preferred for safety, HATU for its extensive track record.

Optimized Experimental Protocols

These protocols provide a starting point for the coupling of this compound with a hindered amino acid (e.g., H-Val-OtBu). Note: All reagents should be of high purity and solvents should be anhydrous.

Protocol 1: High-Efficiency Coupling using COMU

G cluster_protocol COMU Coupling Protocol Start Start Dissolve 1. Dissolve Z-D-Ser-OMe (1.0 eq) & Hindered AA (1.1 eq) in anhydrous DMF Start->Dissolve Cool 2. Cool solution to 0 °C Dissolve->Cool AddBase 3. Add DIPEA (2.0 eq) Cool->AddBase AddCOMU 4. Add COMU (1.1 eq) AddBase->AddCOMU Stir 5. Stir at 0 °C for 5 min, then warm to RT AddCOMU->Stir Monitor 6. Monitor by TLC/LC-MS (Typically 2-4 hours) Stir->Monitor Workup 7. Aqueous Workup (EtOAc/aq. NaHCO3) Monitor->Workup Purify 8. Purify by Column Chromatography Workup->Purify End End Purify->End

Caption: Step-by-step workflow for coupling using COMU.

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and the hindered amino acid ester hydrochloride (e.g., H-Val-OtBu·HCl, 1.1 eq) in anhydrous DMF (to a concentration of approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add DIPEA (2.2 eq, to neutralize the HCl salt and for the coupling) dropwise to the stirred solution.

  • Coupling Reagent Addition: Add COMU (1.1 eq) to the reaction mixture in one portion. The solution may turn yellow.

  • Reaction: Stir the reaction at 0 °C for 5-10 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., mobile phase 30% Ethyl Acetate in Hexanes) or LC-MS until the this compound is consumed (typically 2-6 hours).

  • Workup: Quench the reaction by adding water. Dilute with ethyl acetate and wash sequentially with 5% aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Classic Hindered Coupling using HATU

Step-by-Step Methodology:

  • Pre-activation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq), HATU (1.05 eq), and DIPEA (2.0 eq) in anhydrous DMF. Stir at room temperature for 2-5 minutes.

  • Amine Addition: In a separate flask, dissolve the hindered amino acid ester (e.g., H-Val-OtBu, 1.1 eq) in a small amount of anhydrous DMF.

  • Coupling: Add the amine solution to the pre-activated acid solution.

  • Reaction & Monitoring: Stir at room temperature and monitor the reaction as described in Protocol 1 (typically 2-8 hours).

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.

References

  • Bodanszky, M., & Kwei, J. Z. (1979). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. International Journal of Peptide and Protein Research, 13(1), 22-27. [Link]

  • Gong, L., & Ye, Y. (2012). Progress in the Synthesis of Peptides with "Difficult Sequences". Chinese Journal of Chemistry, 30(9), 1947-1956. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library. [Link]

  • Hooi, M. Y., et al. (2012). Age-dependent racemization of serine residues in a human chaperone protein. Aging Cell, 11(5), 834-840. [Link]

  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Problematic sequences in the synthesis of G-protein peptides. Methods in Molecular Biology, 35, 49-57. [Link]

  • Kovacs, J., et al. (1975). Racemization mechanism of serine dipeptide active ester derivatives. The Journal of Organic Chemistry, 40(14), 2059-2063. [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotech Resources. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]

  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Luxembourg Bio Technologies Resources. [Link]

  • Cudic, M., & Fields, G. B. (2009). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Peptide Science, 92(5), 442-460. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides Resources. [Link]

  • Garner, P., & Park, J. M. (1992). N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester. Organic Syntheses, 70, 18. [Link]

  • Isamitt, S., et al. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 86(21), 14566-14585. [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Aapptec Peptides Resources. [Link]

  • Fields, G. B. (Ed.). (1997). Procedures to Improve Difficult Couplings. Methods in Enzymology, 289, 104-123. [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage Blog. [Link]

  • Bryndal, I., et al. (2007). l-Serine methyl ester hydrochloride. Acta Crystallographica Section E, 63(Pt 3), o1437. [Link]

  • Wojas, O., & Ginalska, G. (2018). Preparation of methyl ester of L-serine. ResearchGate. [Link]

  • Wang, X., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150. [Link]

  • Aurelio, L., et al. (2004). Synthesis of N-protected N-methyl serine and threonine. The Journal of Organic Chemistry, 69(17), 5693-701. [Link]

  • Liu, W., et al. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

Sources

Technical Support Center: Troubleshooting Aggregation in Peptides Containing N-Z-D-Serine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding peptide aggregation, with a specific focus on sequences incorporating the modified amino acid N-Z-D-serine methyl ester. As Senior Application Scientists, we have designed this resource to provide not only procedural steps but also the underlying scientific rationale to empower you to overcome challenges in your experiments.

Section 1: Understanding the Core Problem
Q1: Why are my peptides containing this compound so prone to aggregation?

Peptide aggregation is a complex phenomenon driven by the formation of intermolecular non-covalent bonds, leading to insoluble or poorly soluble species. While many factors contribute, sequences containing this compound present a unique set of challenges due to the physicochemical properties of the protecting groups.

  • The N-Z (Benzyloxycarbonyl) Group: The 'Z' or 'Cbz' group is a large, aromatic, and hydrophobic moiety. Its presence significantly increases the overall hydrophobicity of the peptide chain. In aqueous or partially aqueous solutions, these hydrophobic groups tend to associate with each other to minimize their exposure to the polar solvent, driving intermolecular aggregation.[1]

  • The C-Terminal Methyl Ester (-OMe): In standard peptides, the C-terminal carboxylic acid is negatively charged at neutral pH. This charge provides electrostatic repulsion between peptide chains, which can help maintain solubility.[2] The methyl ester neutralizes this charge, eliminating a key repulsive force and making it easier for peptide backbones to approach each other and aggregate.[1]

  • Backbone Hydrogen Bonding: The fundamental driver of aggregation in most peptides is the formation of intermolecular hydrogen bonds between backbone amides, often resulting in highly stable β-sheet structures.[3][4] The hydrophobic collapse initiated by the Z-group and the lack of C-terminal repulsion can bring peptide chains into close enough proximity for these hydrogen bonds to form, locking them into an aggregated state.

The combination of increased hydrophobicity from the Z-group and reduced electrostatic repulsion from the methyl ester creates a "perfect storm" for aggregation, particularly in longer or already hydrophobic sequences.

Section 2: Troubleshooting Guide: A Step-by-Step Approach to Resolving Aggregation

This section is designed as a workflow to diagnose and resolve aggregation issues as they arise during your experimental process.

Q2: I suspect my peptide is aggregating. How can I definitively confirm and quantify it?

Visual inspection (e.g., cloudiness, precipitation) is a first indicator, but quantitative analysis is crucial for troubleshooting. Several analytical techniques can be employed.[5]

Initial Assessment:

  • UV-Vis Spectroscopy & Turbidity: This is a rapid, non-destructive method to get an initial assessment. An increase in absorbance at higher wavelengths (e.g., 350-600 nm) indicates light scattering caused by insoluble aggregates.[6] This method is excellent for comparing the relative aggregation of a sample under different conditions (e.g., different buffers, temperatures).[6]

Detailed Characterization:

  • Size Exclusion Chromatography (SEC-HPLC): SEC is the most widely used method for routine analysis of aggregates due to its speed and reproducibility.[7][8] It separates molecules based on their hydrodynamic radius. Monomeric peptides will have a characteristic retention time, while dimers, oligomers, and larger aggregates will elute earlier.[7]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates and can provide information on the homogeneity of the peptide solution.[5]

Technique Information Provided Primary Use Case Considerations
Turbidity (UV-Vis) Relative amount of large, insoluble aggregatesQuick screening of different solvent/buffer conditionsNot quantitative for size; only detects large aggregates[6]
SEC-HPLC Quantitative separation of monomer, dimer, and oligomersGold standard for quality control and purification monitoringLarge aggregates may not enter or may clog the column[7][8]
Dynamic Light Scattering (DLS) Size distribution and polydispersityDetecting the presence of a wide range of aggregate sizesHighly sensitive to dust and large contaminants[5]
Experimental Protocol: Basic Workflow for SEC-HPLC Analysis
  • Column Selection: Choose a column with a pore size appropriate for the expected molecular weight of your peptide monomer and potential oligomers.[8]

  • Mobile Phase Preparation: A typical mobile phase consists of an aqueous buffer (e.g., phosphate or acetate) with an organic modifier (e.g., acetonitrile or methanol) and an ion-pairing agent (e.g., 0.1% TFA). The exact composition must be optimized.

  • Sample Preparation: Carefully dissolve a small, known amount of your peptide in the mobile phase. If it is insoluble, refer to the solubilization protocol below. Centrifuge the sample (e.g., 10,000 x g for 5 min) to pellet any insoluble material before injection.[9]

  • Analysis: Inject the sample and monitor the elution profile, typically at 214 nm or 280 nm. The monomer should be the largest peak with the longest retention time. Earlier eluting peaks correspond to higher molecular weight species (aggregates).[7]

  • Quantification: Integrate the peak areas to determine the percentage of monomer versus aggregated species.

Q3: My peptide is completely insoluble after cleavage/lyophilization. How can I get it into solution?

Dissolving an aggregated peptide requires disrupting the intermolecular forces holding it together. This should be done systematically.[9][10]

Logical Solubilization Workflow Diagram

G start Start: Lyophilized Peptide Powder test_water Attempt to dissolve in sterile, deionized H2O or aqueous buffer (e.g., 10 mM Phosphate, pH 7.4) start->test_water sonicate Briefly sonicate (3x 10 sec on ice) test_water->sonicate success1 Success: Clear Solution sonicate->success1 Soluble fail1 Failure: Cloudy/Precipitated sonicate->fail1 Insoluble adjust_ph Adjust pH away from Isoelectric Point (pI) fail1->adjust_ph acidic_pep If pI > 7 (Basic): Add 10% Acetic Acid or 0.1% TFA adjust_ph->acidic_pep basic_pep If pI < 7 (Acidic): Add 10% NH4OH or Ammonium Bicarbonate adjust_ph->basic_pep success2 Success: Clear Solution acidic_pep->success2 Soluble fail2 Failure: Still Insoluble acidic_pep->fail2 Insoluble basic_pep->success2 Soluble basic_pep->fail2 Insoluble organic Use minimal organic solvent (e.g., DMSO, DMF, Acetonitrile) fail2->organic add_aqueous Slowly add aqueous buffer to organic solution organic->add_aqueous success3 Success: Clear Solution add_aqueous->success3 Soluble fail3 Failure: Precipitates upon dilution add_aqueous->fail3 Insoluble denaturant Use strong denaturants: 6M Guanidine HCl or 8M Urea fail3->denaturant success4 Success: Clear Solution (Requires subsequent removal, e.g., dialysis or SEC) denaturant->success4

Caption: A decision tree for systematically solubilizing aggregated peptides.

Important Considerations:

  • DMSO: Dimethyl sulfoxide (DMSO) is a powerful solvent for breaking hydrogen bonds. However, it can oxidize methionine and free cysteine residues. If your sequence contains these, use dimethylformamide (DMF) instead.[10]

  • Sonication: Use brief pulses of sonication and keep the sample on ice to avoid heating, which can sometimes promote aggregation.[9]

Q4: My peptide aggregates on the solid-phase resin during synthesis. What strategies can I employ?

On-resin aggregation is a major cause of failed or low-purity syntheses, as it leads to incomplete deprotection and coupling reactions.

Immediate Actions:

  • Change Solvents: Switch the primary synthesis solvent from DMF to N-methylpyrrolidone (NMP) or a mixture containing DMSO (e.g., 25% DMSO in DMF) to improve solvation of the growing peptide chains.[3][4]

  • Increase Temperature: Performing coupling reactions at a higher temperature can help disrupt secondary structures and improve reaction kinetics.[3]

  • Incorporate Chaotropic Salts: Adding salts like LiCl to the DMF can help break up hydrogen bond networks that lead to aggregation.[3][11]

Advanced Synthetic Strategies (for re-synthesis): If the above measures fail, the most effective approach is to re-synthesize the peptide using structure-disrupting elements. These are temporary modifications that are removed during the final TFA cleavage.

  • Pseudoproline Dipeptides: These are derivatives of Ser or Thr that are introduced as a dipeptide. They install a "kink" in the peptide backbone, effectively disrupting the formation of β-sheets. The native Ser or Thr residue is regenerated upon final TFA cleavage.[3][4] They are considered one of the most effective tools for preventing on-resin aggregation.[4]

  • Backbone Protection (Hmb/Dmb): Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone nitrogen of an amino acid physically blocks hydrogen bond formation.[12][13] Placing one of these protected residues every 6-7 amino acids can effectively prevent aggregation throughout the synthesis.[3]

Workflow for Difficult Peptide Synthesis

G cluster_0 Peptide Design & Synthesis cluster_1 Cleavage & Deprotection cluster_2 Purification & Analysis A Identify Aggregation-Prone Sequence (e.g., hydrophobic stretches, β-sheet formers) B Strategically insert structure-breaking elements (Pseudoproline or Dmb/Hmb) every 6-7 residues[4][5] A->B C Perform Solid-Phase Peptide Synthesis (SPPS) Use NMP or DMF/DMSO as solvent[4] B->C D Cleave peptide from resin with TFA cocktail C->D E Structure-breaking elements (Pseudoproline, Dmb/Hmb) are simultaneously removed, regenerating native sequence[1][5] D->E F Purify crude peptide via RP-HPLC E->F G Analyze purity and aggregation state via SEC-HPLC and MS F->G H Lyophilize pure fractions G->H

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Technical Support Center: Stereoretentive Deprotection of N-Z-D-serine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoretentive deprotection of N-Z-D-serine methyl ester. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of removing the benzyloxycarbonyl (Z or Cbz) protecting group while preserving the chiral integrity of the D-serine backbone. Here, we address common challenges through troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.

Introduction: The Challenge of Epimerization

The removal of the Z-group from amino acid derivatives is a fundamental transformation in peptide synthesis and medicinal chemistry. However, for sensitive substrates like serine esters, the risk of epimerization at the α-carbon is a significant concern. The α-proton of serine esters is susceptible to abstraction under basic conditions or even under seemingly neutral conditions if a base is generated in situ, leading to a loss of stereochemical purity. This guide provides detailed protocols and troubleshooting advice to achieve clean deprotection of this compound to D-serine methyl ester without compromising its enantiomeric integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for Z-group deprotection, and which is most suitable for preventing epimerization in this compound?

A1: The most common methods for Z-group removal are catalytic hydrogenolysis and acid-mediated cleavage (acidolysis).[1] For this compound, catalytic hydrogenolysis is the preferred method to minimize the risk of epimerization.

  • Catalytic Hydrogenolysis: This method involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). It is generally a mild and clean method that proceeds under neutral conditions, thus reducing the likelihood of base-mediated epimerization.[2][3]

  • Acidolysis: Strong acids like HBr in acetic acid can cleave the Z-group.[1] However, these harsh acidic conditions can sometimes lead to side reactions and are generally more aggressive than hydrogenolysis. While effective, the potential for ester hydrolysis or other side reactions makes it a secondary choice for this specific substrate.

Q2: I am observing partial epimerization to the L-isomer during my catalytic hydrogenation. What are the likely causes?

A2: Epimerization during catalytic hydrogenation is often subtle and can be caused by several factors:

  • Base Contamination: The most common culprit is the presence of a base. This could be residual base from a previous step or generated in situ. Even trace amounts can be sufficient to catalyze the abstraction of the α-proton.[4]

  • Prolonged Reaction Times: Leaving the reaction to stir for an extended period after the deprotection is complete can increase the risk of epimerization, especially if the resulting free amine acts as a base.

  • Solvent Effects: The choice of solvent can influence the rate of epimerization. Protic solvents are generally preferred for hydrogenolysis.

  • Catalyst Batch Variation: Different batches of Pd/C can have varying activities and surface properties, which might influence the reaction outcome.

Q3: Can I use transfer hydrogenation instead of hydrogen gas?

A3: Yes, catalytic transfer hydrogenation is an excellent alternative to using hydrogen gas.[5] Common hydrogen donors include ammonium formate, triethylsilane, or cyclohexene in the presence of a palladium catalyst.[6] This method is often experimentally simpler and avoids the need for specialized high-pressure hydrogenation equipment. A combination of NaBH4 and catalytic Pd/C in methanol has been shown to be a rapid and efficient method for Z-group deprotection without detectable racemization.[3][7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Deprotection 1. Catalyst poisoning. 2. Insufficient hydrogen pressure or poor hydrogen delivery. 3. Inactive catalyst.1. Ensure the starting material and solvent are free of catalyst poisons (e.g., sulfur compounds, residual thiols). If poisoning is suspected, filter the reaction mixture and add fresh catalyst. The product amine can sometimes inhibit the catalyst; adding a small amount of a non-nucleophilic acid like acetic acid can sometimes help.[2] 2. Purge the reaction vessel thoroughly with hydrogen or an inert gas before introducing hydrogen. Ensure adequate agitation to facilitate mass transfer of hydrogen to the catalyst surface. 3. Use a fresh batch of high-quality catalyst. Pre-activating the catalyst under hydrogen before adding the substrate can sometimes improve activity.
Epimerization Detected 1. Presence of a base. 2. Over-reaction. 3. Non-optimal solvent.1. Ensure all glassware is clean and free of basic residues. If the starting material was prepared using a basic workup, ensure all base is removed. Consider adding a small amount of a weak acid (e.g., 1 mol% acetic acid) to neutralize any trace bases. 2. Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. 3. Use a protic solvent like methanol or ethanol.
Low Product Yield 1. Adsorption of the product onto the catalyst. 2. Side reactions (e.g., ester hydrolysis).1. After filtering the catalyst, wash it thoroughly with the reaction solvent or a more polar solvent to recover the adsorbed product. 2. Ensure the reaction conditions are mild and neutral. If using transfer hydrogenation with ammonium formate, the workup should be carefully controlled to avoid hydrolysis.
Difficulty Filtering the Pd/C Catalyst 1. Fine catalyst particles.1. Filter the reaction mixture through a pad of Celite® or a similar filter aid to ensure complete removal of the fine black catalyst particles.

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using Hydrogen Gas

This protocol is the standard and most reliable method for the deprotection of this compound.

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve this compound in Methanol B Add Pd/C catalyst (5-10 wt%) A->B C Purge vessel with N2 or Ar B->C D Introduce H2 (1 atm or balloon) C->D E Stir vigorously at RT D->E F Monitor by TLC/LC-MS E->F G Filter through Celite® F->G Upon completion H Wash Celite® pad with Methanol G->H I Concentrate filtrate in vacuo H->I

Caption: Workflow for Catalytic Hydrogenolysis.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in methanol (approximately 0.1 M concentration).

  • Catalyst Addition: To the solution, carefully add 10% Palladium on carbon (Pd/C) (5-10 wt% of the substrate).

  • Inert Atmosphere: Seal the flask and purge the system with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Hydrogenation: Introduce hydrogen gas, either from a balloon or a regulated supply, to the reaction vessel.

  • Reaction: Stir the suspension vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the D-serine methyl ester. The product is often obtained as a hydrochloride salt if an acid was used or can be isolated as the free amine.

Protocol 2: Catalytic Transfer Hydrogenation using NaBH₄/Pd-C

This method offers a convenient alternative to using hydrogen gas and has been shown to be very rapid and effective without causing epimerization.[3][7]

CTH_Workflow cluster_prep_cth Preparation cluster_reaction_cth Reaction cluster_workup_cth Work-up A_cth Dissolve this compound in Methanol B_cth Add Pd/C catalyst (10 wt%) A_cth->B_cth C_cth Cool to 0 °C B_cth->C_cth D_cth Add NaBH4 (1.5 equiv.) portion-wise C_cth->D_cth E_cth Stir at RT D_cth->E_cth F_cth Monitor by TLC/LC-MS E_cth->F_cth G_cth Filter through Celite® F_cth->G_cth Upon completion H_cth Wash Celite® pad with Methanol G_cth->H_cth I_cth Concentrate filtrate in vacuo H_cth->I_cth Epimerization_Mechanism D_Serine D-Serine Ester (R-configuration) Enolate Planar Enolate (achiral) D_Serine->Enolate + Base (- H+) Enolate->D_Serine + H+ L_Serine L-Serine Ester (S-configuration) Enolate->L_Serine + H+

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Technical Support Center: Managing N-Z-D-Serine Methyl Ester in Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Overcoming Solubility Challenges

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility issues with N-Z-D-serine methyl ester during peptide coupling reactions. As a protected amino acid, its physicochemical properties can present unique challenges. This document provides in-depth, experience-based answers to common questions, troubleshooting workflows, and validated protocols to help you achieve successful coupling outcomes.

The core issue often stems from the molecule's structure: the bulky, hydrophobic benzyloxycarbonyl (Z) group combined with the polar serine backbone can lead to poor solubility in many standard peptide synthesis solvents. This guide will walk you through understanding and systematically addressing this problem.

Frequently Asked Questions (FAQs)

Q1: My this compound isn't dissolving in my standard coupling solvent (DMF/DCM). What's happening?

This is a common and expected issue. The poor solubility is due to a combination of factors:

  • Molecular Aggregation: Protected amino acids, especially those with both polar (hydroxyl) and non-polar (Z-group) moieties, can self-associate through hydrogen bonding and hydrophobic interactions. This aggregation is a primary cause of insolubility and can hinder reaction kinetics.[1][2]

  • Solvent Polarity Mismatch: While Dimethylformamide (DMF) is a workhorse solvent in peptide synthesis, its polarity may not be optimal for solvating the highly crystalline or aggregated structure of this compound.[3][4][5] Dichloromethane (DCM) is often not polar enough to effectively dissolve such compounds.[4]

The key is to disrupt the intermolecular forces holding the solid together. Simply switching or modifying the solvent system is the most effective first step.

Q2: What are the best initial solvents or solvent systems to try for dissolving this compound?

If DMF fails, do not persist with it alone. The next logical steps involve more potent polar aprotic solvents or mixtures.

  • N-Methyl-2-pyrrolidone (NMP): NMP is an excellent alternative to DMF. It is more polar and often superior at solvating protected amino acids and disrupting aggregation, leading to improved coupling yields in difficult sequences.[4][5]

  • Dimethyl Sulfoxide (DMSO): DMSO is a highly polar solvent that can dissolve many otherwise insoluble compounds.[2] It is particularly effective at breaking up the hydrogen-bonded networks that contribute to aggregation.[1]

  • Binary Solvent Mixtures: Using a co-solvent is a powerful strategy. A mixture of DMSO in DMF (e.g., 10-25% DMSO) can significantly enhance solubility without drastically changing the reaction environment.[1][2] Similarly, mixtures of NMP with DMF or even greener alternatives like ethyl acetate (EtOAc) can be effective.[6][7]

It's often beneficial to first dissolve the this compound in a small amount of pure DMSO and then dilute it with DMF to the final desired concentration.[2]

Q3: How can I improve solubility without risking side reactions like racemization?

This is a critical consideration. Aggressive methods can compromise the stereochemical integrity of your amino acid.

  • Temperature Modulation (Use with Caution): Gently warming the reaction mixture to 35-40°C can improve solubility and reaction rates.[8][9] However, elevated temperatures, especially in the presence of a base, increase the risk of racemization.[9] This approach should be used judiciously and monitored carefully. Avoid high temperatures during Fmoc-deprotection steps if applicable.[9]

  • Sonication: Applying ultrasonic waves can help break apart solid aggregates and facilitate dissolution without adding thermal energy that could promote side reactions.[1] Perform sonication in short bursts in a temperature-controlled water bath.

  • Choice of Coupling Reagent: Modern coupling reagents are highly efficient and can drive reactions to completion even with starting materials in partial suspension. Reagents like HATU, HCTU, and COMU are highly effective.[10] COMU, in particular, has excellent solubility and efficiency.[11]

Q4: What are the signs that poor solubility is negatively impacting my coupling reaction?

Identifying the problem early is key to resolving it. Look for these indicators:

  • Incomplete Reaction: After the expected reaction time, analysis (e.g., TLC, LC-MS) shows a significant amount of unreacted starting amine.

  • Low Yield: The isolated yield of your desired peptide is substantially lower than expected.

  • Heterogeneous Mixture: The reaction mixture remains a persistent, heavy slurry or suspension, with no visible change over time. While some reactions proceed in suspension, a complete lack of change is a warning sign.

  • Failed Qualitative Tests: If performing solid-phase peptide synthesis (SPPS), a positive Kaiser test on resin beads after coupling indicates free amines, signifying an incomplete reaction.[12]

Q5: Are there specific coupling reagents that perform better under these challenging conditions?

Yes, the choice of coupling reagent is crucial. For poorly soluble fragments, you need a highly reactive agent to ensure efficient acylation.

  • Aminium/Uronium Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and its derivatives are extremely effective due to the formation of highly reactive OAt-esters.

  • Oxyma-Based Reagents: COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is an excellent choice. It is not only highly reactive but also safer than benzotriazole-based reagents and has better solubility properties.[10][11]

  • Phosphonium Reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another robust option that does not cause guanidinylation of the free N-terminus, a potential side reaction with uronium reagents.

Troubleshooting Workflow

When encountering solubility issues with this compound, follow this logical progression to diagnose and solve the problem.

G cluster_0 Problem Identification cluster_1 Solvent & Physical Methods cluster_2 Reagent Optimization cluster_3 Outcome Start Start: this compound does not dissolve in DMF/DCM Check_Suspension Is the reaction proceeding even as a suspension? (Monitor by LC-MS/TLC) Start->Check_Suspension Solvent_Change Action: Change Solvent System Check_Suspension->Solvent_Change No Success Success: Reaction Proceeds Check_Suspension->Success Yes Try_NMP Try NMP or DMSO Solvent_Change->Try_NMP Try_Mixture Try Co-Solvent: 10-25% DMSO in DMF Solvent_Change->Try_Mixture Physical_Methods Action: Apply Physical Methods Try_NMP->Physical_Methods Try_NMP->Success Try_Mixture->Physical_Methods Try_Mixture->Success Sonication Use Sonication Physical_Methods->Sonication Warming Warm Gently (35-40°C) (Monitor for racemization) Physical_Methods->Warming Reagent_Change Action: Change Coupling Reagent Sonication->Reagent_Change Warming->Reagent_Change Use_HATU Use HATU or HCTU Reagent_Change->Use_HATU Use_COMU Use COMU Reagent_Change->Use_COMU Use_HATU->Success Use_COMU->Success Failure Failure: Re-evaluate Strategy

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detection and characterization of byproducts in N-Z-D-serine methyl ester reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Z-D-serine methyl ester reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and purifying this critical chiral building block. Here, we will address common challenges, particularly the detection and characterization of byproducts, by providing in-depth troubleshooting guides and frequently asked questions. Our approach is rooted in mechanistic understanding to empower you to not only solve problems but also to proactively prevent them.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions that arise during the synthesis of this compound.

FAQ 1: I'm observing a second peak in my chiral HPLC that corresponds to the L-isomer. What's causing this racemization and how can I prevent it?

Answer:

The observation of the N-Z-L-serine methyl ester enantiomer is a clear indication of racemization, a common challenge in amino acid chemistry.

Causality: Racemization at the α-carbon of an amino acid derivative is typically base-catalyzed. The process involves the deprotonation of the α-hydrogen to form a planar enolate intermediate, which can then be reprotonated from either face, leading to a mixture of D and L enantiomers.[1][2] Several factors in your reaction conditions can promote this:

  • Excessive Base: Strong bases or even milder bases used in excess during the reaction or workup can facilitate the abstraction of the α-proton.

  • Elevated Temperatures: Higher reaction temperatures provide the necessary energy to overcome the activation barrier for enolization.

  • Prolonged Reaction Times: Extended exposure to basic or high-temperature conditions increases the likelihood of racemization.

Prevention Strategies:

StrategyRationale
Temperature Control Maintain the reaction temperature as low as reasonably possible to minimize the rate of enolization.
Base Stoichiometry Use the minimum effective amount of a weaker base, such as N-methylmorpholine (NMM), instead of stronger bases like triethylamine or DBU.[2]
Reaction Time Monitor the reaction progress closely (e.g., by TLC or HPLC) and quench it as soon as the starting material is consumed to avoid prolonged exposure to racemization-inducing conditions.
Acidic Workup Neutralize the reaction mixture with a mild acid during workup as soon as possible to quench any remaining base.
FAQ 2: My mass spectrometry results show a peak with a mass corresponding to an acetylated product. What is the likely source of this byproduct?

Answer:

The detection of an acetylated byproduct points towards O-acylation of the serine hydroxyl group.

Causality: The hydroxyl group of serine is a nucleophile and can compete with the desired reaction, especially if an activating agent is used for the esterification. For instance, in carbodiimide-mediated esterifications, the O-acylisourea intermediate can be attacked by the serine hydroxyl of another molecule.[3] If acetic acid or an acetate salt is present (for example, from a previous step or as a buffer component), it can be activated and subsequently react with the serine hydroxyl group.

Troubleshooting and Prevention:

  • Purity of Reagents: Ensure all starting materials and solvents are free from contaminating carboxylic acids, such as acetic acid.

  • Protecting Group Strategy: For particularly sensitive applications, consider protecting the serine hydroxyl group with a temporary protecting group, such as a tert-butyl (tBu) or benzyl (Bzl) ether, although this adds extra steps to the synthesis.[]

  • Reaction Conditions: In carbodiimide-based couplings, using additives like HOBt can suppress O-acylation by forming a less reactive HOBt-ester intermediate.[1]

FAQ 3: I have an unknown impurity that I cannot identify by MS alone. What are the next steps for characterization?

Answer:

When mass spectrometry alone is insufficient, a combination of chromatographic and spectroscopic techniques is necessary for full structural elucidation.

Recommended Workflow:

  • Isolation: The first step is to isolate a pure sample of the impurity. Preparative HPLC is the most effective method for this.

  • High-Resolution Mass Spectrometry (HRMS): If not already done, obtain a high-resolution mass spectrum to determine the exact mass and elemental composition of the impurity.

  • NMR Spectroscopy: This is the most powerful tool for determining the precise structure.

    • ¹H NMR: Will provide information on the number and connectivity of protons.

    • ¹³C NMR: Will show the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete bonding framework of the molecule.

  • FTIR Spectroscopy: Can help identify key functional groups that may have changed from the desired product.

Section 2: Troubleshooting Guides

This section provides structured approaches to resolving specific experimental problems.

Guide 1: Low Yield of this compound

Low yields can be attributed to several factors, often related to incomplete reactions or the formation of side products.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction yield.

Guide 2: Unexpected Peaks in HPLC Chromatogram

The appearance of unexpected peaks in your HPLC chromatogram indicates the presence of impurities. The retention time and response factor can provide initial clues.

Characterization Protocol:

Step 1: Initial Assessment with UV and MS Detection

  • Run your HPLC with both a UV detector and a mass spectrometer.

  • Compare the UV spectrum of the impurity with your product. A similar spectrum may suggest a related structure (e.g., an isomer).

  • The mass-to-charge ratio (m/z) from the MS will give you the molecular weight of the impurity.

Step 2: Tentative Identification Based on Mass

Mass Difference from ProductPossible ByproductPotential Cause
+ 42 DaO-acetyl-N-Z-D-serine methyl esterO-acylation with an acetyl source.
0 Da (different retention time)N-Z-L-serine methyl esterRacemization.
- 18 DaDehydroalanine derivativeElimination of water from the serine side chain.
+ 14 DaO-methyl-N-Z-D-serine methyl esterO-methylation of the hydroxyl group.

Step 3: Confirmation with Co-injection

  • If you suspect a specific byproduct and have a standard, co-inject it with your sample. If the peak of interest increases in size, it confirms the identity.

Step 4: Structural Elucidation of Unknowns

  • For completely unknown impurities, follow the isolation and characterization workflow outlined in FAQ 3.

Section 3: Experimental Protocols

Here we provide detailed methodologies for the key analytical experiments discussed.

Protocol 1: Chiral HPLC for Enantiomeric Purity

This method is essential for quantifying the extent of racemization.

1. Sample Preparation:

  • Dissolve a small amount of your crude or purified product in the mobile phase to a concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter.

2. HPLC Conditions:

ParameterRecommended Setting
Column Chiral stationary phase (e.g., polysaccharide-based like Chiralpak IA, IB, or IC).
Mobile Phase A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need optimization.
Flow Rate 1.0 mL/min.
Column Temperature 25 °C.
Detection UV at 254 nm.

3. Data Analysis:

  • Integrate the peak areas for both the D- and L-isomers.
  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_D - Area_L) / (Area_D + Area_L)] * 100.
Protocol 2: LC-MS for Impurity Profiling

This protocol is for the general detection and identification of byproducts.

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of your sample in a mixture of water and acetonitrile (50:50 v/v) with 0.1% formic acid.
  • Filter through a 0.45 µm syringe filter.

2. LC Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
Mobile Phase A Water + 0.1% Formic Acid.
Mobile Phase B Acetonitrile + 0.1% Formic Acid.
Gradient 5% to 95% B over 15 minutes.
Flow Rate 0.3 mL/min.
Column Temperature 40 °C.
Injection Volume 5 µL.

3. MS Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive.
Scan Range 100 - 1000 m/z.
Capillary Voltage 3.5 kV.
Source Temperature 120 °C.

Section 4: Mechanistic Insights

Understanding the mechanisms of byproduct formation is key to prevention.

Mechanism of Racemization

G start This compound enolate Planar Enolate Intermediate start->enolate + Base (- H+) end_D This compound enolate->end_D + H+ end_L N-Z-L-serine methyl ester enolate->end_L + H+

Caption: Base-catalyzed racemization via a planar enolate.

Potential Side Reactions of the Serine Hydroxyl Group

Caption: Common side reactions involving the serine hydroxyl group.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Google Patents. (2016). CN105949074A - Synthesis method of O-methyl-D-serine.
  • Google Patents. (2019). CN110606811A - Synthetic method of L-serine methyl ester hydrochloride.
  • Ikeda, H., et al. (2020). Racemization of the substrate and product by serine palmitoyltransferase from Sphingobacterium multivorum yields two enantiomers of the product from d-serine. Journal of Biological Chemistry, 295(16), 5334-5346. Retrieved from [Link]

  • Sreenivasulu, J., et al. (2015). Trace level determination of D-serine in lacosamide drug substance by pre-column derivatization RP-HPLC method and conformation. Analytical Chemistry, an Indian Journal, 15(9), 394-400. Retrieved from [Link]

  • ResearchGate. (2010). Racemization in the Use of N -(9-(9-Phenylfluorenyl))Serine-Derived Cyclic Sulfamidates in the Synthesis of δ-Keto α-Amino Carboxylates and Prolines. Retrieved from [Link]

  • Sebai, A., et al. (2017). Preparation of methyl ester of L-serine. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2017). Racemization in amino acids?. Retrieved from [Link]

  • Organic Syntheses. (1990). N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. Retrieved from [Link]

  • Zailer, E., et al. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. Molecules, 26(21), 6533. Retrieved from [Link]

  • AK Lectures. (n.d.). Acylation and Esterification of Amino Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS with Acetonitrile In-Source Derivatization. Retrieved from [Link]

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). O-Acetylserine. Retrieved from [Link]

  • Kim, J., et al. (2024). Catalytic Serine Labeling in Nonaqueous, Acidic Media. Chemistry – A European Journal, 31(1), e202404002. Retrieved from [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Shimadzu. (n.d.). High-Sensitivity Quantitative Analysis of Trace-Level Impurities and Active Ingredients with HPLC. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-Cbz-D-serine-2,2,5-trimethylcyclopentyl ester. Retrieved from [Link]

  • ResearchGate. (2005). The serine acetyltransferase reaction: Acetyl transfer from an acylpantothenyl donor to an alcohol. Retrieved from [Link]

  • Wiley-VCH. (2009). Protection Reactions. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2018). Isolation and Structure Characterization of related impurity in Olanzapine key starting material by LC/ESI-MS and NMR. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Retrieved from [Link]

  • ScienceDirect. (2023). Analysis of enzyme reactions using NMR techniques: A case study with α-methylacyl-CoA racemase (AMACR). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Pearson. (n.d.). Reactions of Amino Acids: Esterification. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Minimize Diketopiperazine Formation with N-Terminal Serine Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenge of diketopiperazine (DKP) formation, particularly when dealing with peptides containing N-terminal serine esters. Our goal is to equip you with the scientific understanding and practical strategies to mitigate this common side reaction and ensure the integrity of your synthetic peptides.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding diketopiperazine formation.

Q1: What is diketopiperazine (DKP) and why is it a problem with N-terminal serine esters?

A1: Diketopiperazine (DKP) is a cyclic dipeptide byproduct that can form during peptide synthesis. This occurs through an intramolecular cyclization of the N-terminal dipeptide, leading to the cleavage of the peptide from the resin support. This side reaction is particularly problematic for sequences containing an N-terminal serine ester because the ester group can be susceptible to nucleophilic attack by the N-terminal amine, initiating the cyclization process. The formation of DKP significantly reduces the yield of the desired full-length peptide and introduces a challenging impurity to remove during purification.

Q2: What are the early indicators of DKP formation in my experiment?

A2: Early signs of DKP formation can be observed through routine in-process monitoring. A significant impurity peak with a mass corresponding to the cyclic dipeptide of the first two amino acids in your crude HPLC profile is a strong indicator. Additionally, an unexpectedly low yield of your target peptide, especially when the synthesis involves sequences known to be prone to DKP formation, should prompt an investigation into this side reaction. In some cases, "traceless" DKP formation can occur, where the cleaved dipeptide is washed away during synthesis, resulting in a lower yield without a corresponding impurity peak in the final analysis.

Q3: Which amino acid sequences are most susceptible to DKP formation?

A3: Peptide sequences with a proline residue at the second position (N-terminal is position one) are exceptionally prone to DKP formation. The cyclic structure of proline favors the cis-amide bond conformation necessary for the intramolecular cyclization. Glycine at the second position also increases susceptibility due to its lack of steric hindrance. Furthermore, peptides with polar or charged amino acids at the N-terminus can exhibit faster degradation kinetics leading to DKP formation.

Q4: How do reaction conditions like pH, temperature, and solvent influence DKP formation?

A4: Reaction conditions play a critical role in the rate of DKP formation.

  • pH: The rate of DKP formation is significantly dependent on pH. The unprotonated N-terminal amino group is more reactive, and basic conditions, such as those used for Fmoc deprotection, can catalyze the reaction.

  • Temperature: Elevated temperatures accelerate the rate of DKP formation. Maintaining lower temperatures during coupling and deprotection steps is a key strategy for minimization.

  • Solvent: The choice of solvent can influence the reaction rate. The rate of DKP formation has been observed to increase with decreasing solvent polarity. Solvents with high cohesive energy density can also increase the reaction rate. Studies have shown that solvents like DMSO can lead to faster DKP formation compared to DMF or NMP.

II. In-Depth Troubleshooting Guides

This section provides detailed protocols and the scientific rationale behind them to help you troubleshoot and minimize DKP formation.

Issue 1: Significant DKP Impurity Detected in Crude HPLC

Underlying Cause: The primary cause is the intramolecular cyclization of the N-terminal dipeptidyl ester. The free N-terminal amine attacks the ester carbonyl, leading to the formation of the six-membered diketopiperazine ring and cleavage from the support.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high DKP impurity.

Protocol 1: Optimization of Deprotection Conditions

Rationale: The basic conditions of Fmoc deprotection using piperidine are a major catalyst for DKP formation. By using milder bases or modified cocktails, the nucleophilicity of the N-terminal amine can be modulated, thus reducing the rate of cyclization.

Step-by-Step Methodology:

  • Baseline: Standard 20% piperidine in DMF.

  • Modification 1 (Milder Base): Replace 20% piperidine/DMF with 5% piperazine in NMP. Piperazine is a weaker base and has been shown to significantly reduce DKP formation.

  • Modification 2 (DBU/Piperazine Cocktail): Utilize a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in NMP. This combination has been reported to be highly effective in suppressing both standard and "traceless" DKP formation.

  • Analysis: After each modification, cleave a small sample of the peptide from the resin and analyze by HPLC-MS to quantify the reduction in DKP formation compared to the baseline.

Protocol 2: Strategic Use of Protecting Groups

Rationale: The choice of N-terminal protecting group and side-chain protecting groups can influence the susceptibility to DKP formation. Utilizing backbone-protecting groups can prevent the necessary conformation for cyclization.

Step-by-Step Methodology:

  • Pseudoproline Dipeptides: For sequences containing Ser or Thr, consider using a commercially available Fmoc-protected pseudoproline dipeptide. These dipeptides introduce a temporary cyclic structure that physically blocks the intramolecular attack, and the native serine or threonine is regenerated during the final TFA cleavage.

  • Backbone Protection (Hmb/Dmb): Incorporate a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the amide nitrogen of the amino acid preceding the N-terminal serine. These bulky groups disrupt the peptide backbone conformation required for cyclization.

  • Alternative N-alpha Protecting Groups: For solution-phase synthesis, consider using N-alpha protecting groups that can be removed under milder, non-basic conditions if the synthesis scheme allows.

Issue 2: Unexpectedly Low Peptide Yield with No Obvious DKP Peak

Underlying Cause: This is often indicative of "traceless" DKP formation, where the diketopiperazine is formed and cleaved from the resin early in the synthesis and is subsequently washed away during the standard washing steps.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for suspected traceless DKP.

Protocol 3: Coupling as a Dipeptide Unit

Rationale: By synthesizing the first two amino acids as a dipeptide in solution phase and then coupling this unit to the resin, the susceptible dipeptidyl-resin intermediate is completely bypassed.

Step-by-Step Methodology:

  • Solution-Phase Synthesis: Synthesize the N-terminally protected dipeptide (e.g., Fmoc-Ser(tBu)-Xaa-OH) using standard solution-phase coupling methods.

  • Purification: Purify the dipeptide to ensure high purity before coupling to the resin.

  • Solid-Phase Coupling: Couple the purified dipeptide to the resin-bound amino acid using your standard coupling protocol.

  • Continue SPPS: Proceed with the rest of the solid-phase peptide synthesis as usual.

Protocol 4: Utilizing 2-Chlorotrityl Chloride (2-CTC) Resin

Rationale: Resins like Wang resin, which have an ester linkage, are more prone to DKP formation. The 2-chlorotrityl chloride resin provides a more acid-labile linkage that is generally more resistant to the basic conditions that promote DKP formation.

Step-by-Step Methodology:

  • Resin Selection: For sequences known to be highly susceptible to DKP formation, start the synthesis on a 2-chlorotrityl chloride resin.

  • First Amino Acid Loading: Load the first Fmoc-protected amino acid onto the 2-CTC resin according to the manufacturer's protocol.

  • Standard SPPS: Continue with the solid-phase synthesis using your optimized protocols. The steric hindrance and electronic effects of the trityl linker can help to suppress the intramolecular cyclization.

III. Data Summary and Mechanistic Overview

Table 1: Factors Influencing Diketopiperazine Formation
FactorInfluence on DKP FormationMitigation Strategy
pH Increased rate at basic pHUse milder deprotection reagents (e.g., piperazine)
Temperature Increased rate at higher temperaturesMaintain low temperatures during synthesis
Solvent Rate increases with decreasing polarityUse more polar solvents where feasible
Peptide Sequence Pro or Gly at position 2 increases riskCouple as a dipeptide unit
Resin Type Ester-linked resins (e.g., Wang) are more susceptibleUse 2-chlorotrityl chloride resin
Protecting Group Standard Fmoc can be problematicUse backbone protection (Hmb/Dmb) or pseudoprolines
Mechanism of Diketopiperazine Formation

The formation of diketopiperazine from an N-terminal serine ester proceeds through an intramolecular aminolysis reaction.

Caption: Mechanism of DKP formation from an N-terminal serine ester.

The process is initiated by the deprotection of the N-terminal amino group. The resulting free amine then acts as a nucleophile, attacking the carbonyl carbon of the serine ester. This forms a tetrahedral intermediate which subsequently collapses, leading to the formation of the stable six-membered diketopiperazine ring and cleavage of the peptide from the resin support.

IV. Analytical Methods for DKP Detection

Accurate detection and quantification of DKP byproducts are crucial for process optimization.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for detecting DKP impurities. A well-developed gradient method can resolve the DKP from the main peptide product and other synthesis-related impurities.

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) allows for the definitive identification of the DKP by confirming its molecular weight. Tandem mass spectrometry (MS/MS) can further confirm the structure by analyzing the fragmentation pattern.

By understanding the mechanism of diketopiperazine formation and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their synthetic peptides, particularly those containing challenging N-terminal serine esters.

V. References

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (n.d.). American Institute of Chemical Engineers. Retrieved from [Link]

  • Zhang, Z., Raab, S. A., Hales, D. A., & Clemmer, D. E. (2021). Influence of Solvents upon Diketopiperazine Formation of FPG8K. The Journal of Physical Chemistry B, 125(11), 2952–2959. [Link]

  • Zhang, Z., Raab, S. A., Hales, D. A., & Clemmer, D. E. (2021). Influence of Solvents upon Diketopiperazine Formation of FPG8K. PubMed Central. [Link]

  • Hart, M. P., & Chamberlin, A. R. (2012). Biomimetic catalysis of diketopiperazine and dipeptide syntheses. PubMed Central. [Link]

  • Giraud, M., Cointet, C., Blais, J. C., & Bolbach, G. (2000). Solvent effects on diketopiperazine formation from N-terminal peptide residues. Journal of the Chemical Society, Perkin Transactions 2, (2), 249–254. [Link]

  • Hart, M. P., & Chamberlin, A. R. (2012). Biomimetic Catalysis of Diketopiperazine and Dipeptide Synthesis. PubMed Central. [Link]

  • Zhang, Z., Raab, S. A., Hales, D. A., & Clemmer, D. E. (2021). Influence of Solvents upon Diketopiperazine Formation of FPG 8 K. ResearchGate. Retrieved from [Link]

  • Li, G., Liu, Y., Zhang, J., Wu, Y., & Wu, J. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11843–11849. [Link]

  • Zhang, Z., Hales, D. A., & Clemmer, D. E. (2019). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. PubMed Central. [Link]

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283–288. [Link]

  • Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Organic Chemistry Portal. Retrieved from [Link]

  • Frank, O., Schieberle, P., & Hofmann, T. (2007). Thermally-induced formation of taste-active 2,5-diketopiperazines from short-chain peptide precursors in cocoa. Molecular Nutrition & Food Research, 51(3), 324–334. [Link]

  • Li, G., Liu, Y., Zhang, J., Wu, Y., & Wu, J. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11843–11849. [Link]

  • Suppressing DKP in Peptide Synthesis. (n.d.). Scribd. Retrieved from [Link]

  • Jalan, A., Seibert, K., Kopach, M., Berglund, M., Braden, T., Embry, M., Johnson, M., Groskreutz, S., Sayyed, F., Tsukanov, S., White, T., & Tsukanov, S. V. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Organic Process Research & Development, 26(12), 3313–3323. [Link]

  • Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(10), 6901–6910. [Link]

  • Simon, M. D., & Raines, R. T. (2018). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PubMed Central. [Link]

  • Catalysis of diketopiperazine synthesis. (n.d.). Google Patents. Retrieved from

  • Ryan, L. A. M., Dal Bello, F., Arendt, E. K., & Koehler, P. (2009). Detection and quantitation of 2,5-diketopiperazines in wheat sourdough and bread. Journal of Agricultural and Food Chemistry, 57(20), 9563–9568. [Link]

  • Bratakos, S. M., et al. (2016). Determination of 2,5-Diketopiperazines Iin Greek Processed Olives by Liquid Chromatography/Mass Spectrometry Analysis. Current Research in Nutrition and Food Science Journal, 4(3). [Link]

  • G. F. et al. (1996). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. Journal of the Chemical Society, Perkin Transactions 1, (7), 589. [Link]

  • DKP formation mechanism. (n.d.). ResearchGate. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Zhang, Z., Conant, C. R., El-Baba, T. J., Raab, S. A., Fuller, D. R., Hales, D. A., & Clemmer, D. E. (2021). Diketopiperazine Formation from FPGnK (n = 1-9) Peptides: Rates of Structural Rearrangements and Mechanisms. The Journal of Physical Chemistry B, 125(29), 8107–8116. [Link]

  • Jalan, A., Seibert, K., Kopach, M., Berglund, M., Braden, T., Embry, M., Johnson, M., Groskreutz, S., Sayyed, F., Tsukanov, S., White, T., & Tsukanov, S. V. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ResearchGate. Retrieved from [Link]

  • Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. (2025). National Institutes of Health.

  • Otsuka, Y., Arita, H., Sakaji, M., Yamamoto, K., Kashiwagi, T., Shimamura, T., & Ukeda, H. (2019). Investigation of the formation mechanism of proline-containing cyclic dipeptide from the

Validation & Comparative

Chiral Purity Analysis of N-Z-D-Serine Methyl Ester: A Comparative Guide to HPLC and Alternative Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Enantiomeric Purity in Pharmaceutical Development

In the synthesis of peptides and other complex pharmaceutical molecules, the stereochemical integrity of the constituent building blocks is paramount. N-benzyloxycarbonyl-D-serine methyl ester (N-Z-D-serine methyl ester), a protected amino acid derivative, is a key chiral intermediate. The presence of its undesired enantiomer, N-Z-L-serine methyl ester, can lead to the formation of diastereomeric impurities in the final active pharmaceutical ingredient (API). These impurities may exhibit different pharmacological, toxicological, or pharmacokinetic profiles, making the rigorous control of chiral purity a non-negotiable aspect of drug development and manufacturing.[1] High-Performance Liquid Chromatography (HPLC) stands as the predominant technique for the enantioselective analysis of such compounds, offering a blend of accuracy, robustness, and versatility.[1]

This guide provides an in-depth comparison of HPLC methods for the chiral purity analysis of this compound. It delves into the causality behind methodological choices, from the selection of the chiral stationary phase (CSP) to the optimization of the mobile phase. Furthermore, this document presents a comparative overview of alternative techniques—Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Capillary Electrophoresis (CE)—evaluating their respective strengths and weaknesses in the context of this specific analytical challenge. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and efficient method for the determination of the enantiomeric purity of this compound.

Part 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard

Direct enantioseparation on a chiral stationary phase (CSP) is the most common and efficient approach for resolving enantiomers by HPLC.[2] The selection of the appropriate CSP is the most critical decision in method development, as the chiral recognition mechanism is highly specific to the analyte and the stationary phase chemistry. For N-protected amino acid esters like this compound, polysaccharide-based and zwitterionic CSPs have demonstrated excellent performance.

The Mechanism of Chiral Recognition: A Deeper Look

Understanding the underlying principles of chiral recognition is key to rational method development. The interactions between the enantiomers and the CSP are transient and based on the formation of diastereomeric complexes with different energy levels. For a successful separation, a minimum of three simultaneous interactions between the analyte and the chiral selector is generally required, with at least one being stereochemically dependent.

  • Polysaccharide-Based CSPs (e.g., CHIRALPAK® IC): These CSPs, typically derivatives of cellulose or amylose, possess helical polymer structures that create chiral grooves or cavities.[3] Chiral recognition is a complex interplay of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[3][4] The carbamate groups in the phenylcarbamate derivatives of polysaccharides are crucial sites for hydrogen bonding with the analyte. The aromatic rings of both the analyte (the benzyl group in this compound) and the CSP contribute to π-π stacking interactions. The overall enantioselectivity is determined by how well each enantiomer fits into the chiral cavity and the stability of the transient diastereomeric complex formed.[5]

  • Zwitterionic CSPs (e.g., CHIRALPAK® ZWIX(+)): These phases are based on cinchona alkaloids and possess both positive and negative charges. The chiral recognition mechanism involves a combination of ion-exchange, hydrogen bonding, and steric interactions. The zwitterionic nature of the CSP allows for strong interactions with ampholytic analytes like amino acid derivatives.

Part 2: Comparative Analysis of HPLC Methods

Below is a comparison of two distinct and effective HPLC methods for the analysis of the closely related compound N-Cbz-DL-Serine, which serves as an excellent starting point for the analysis of this compound.

ParameterMethod 1: Polar PhaseMethod 2: Normal Phase
Compound Name N-CBZ-DL-SerineN-CBZ-DL-Serine
Column Trade Name CHIRALPAK® ZWIX(+)CHIRALPAK® IC
Column Size / Particle Size 150 x 3mm / 3µm250 x 4.6mm / 5µm
Mobile Phase Composition 50mM formic acid + 25mM diethylamine in methanol / acetonitrile / water = 49 / 49 / 2n-hexane / 2-propanol / trifluoroacetic acid = 80 / 20 / 0.1
Chromatographic Mode Polar PhaseNormal Phase
Flow rate (ml/min) 0.51.0
Temperature (°C) 2525
Detection ELSDUV 270 nm
Retention Time (Rt) 1 2.49 min10.23 min
Retention Time (Rt) 2 3.00 min15.71 min
Alpha Value (α) 1.691.76
Resolution (Rs) 4.386.91
Data sourced from application notes by Chiral Technologies Korea.[1]

Expert Insights:

  • Method 1 (Polar Phase on Zwitterionic CSP): This method offers a significantly faster analysis time, which is highly advantageous for high-throughput screening. The use of an Evaporative Light Scattering Detector (ELSD) is suitable for compounds lacking a strong chromophore, although UV detection would also be possible for this compound due to the benzene ring. The mobile phase is a complex mixture, requiring careful preparation.

  • Method 2 (Normal Phase on Polysaccharide-Based CSP): This method provides superior resolution (Rs = 6.91), which is ideal for accurately quantifying trace enantiomeric impurities.[1] The longer retention times contribute to this enhanced separation. The mobile phase is a simpler, more traditional normal-phase system. UV detection is straightforward and sensitive for this analyte.

Part 3: Recommended HPLC Protocol and Method Validation

Based on the comparative data, the Normal Phase method using a polysaccharide-based CSP (like CHIRALPAK® IC) is recommended for its high resolution, ensuring reliable quantification of the L-enantiomer impurity in this compound.

Detailed Experimental Protocol (Method 2 Adaptation)

Objective: To determine the enantiomeric purity of this compound by separating the D- and L-enantiomers.

Materials:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: CHIRALPAK® IC (250 x 4.6mm, 5µm) or equivalent polysaccharide-based CSP.

  • Mobile Phase: n-hexane / 2-propanol / trifluoroacetic acid (80:20:0.1, v/v/v).

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a solution of the racemic N-Z-DL-serine methyl ester to determine the retention times of both enantiomers and to verify system suitability.

  • Inject the sample solution of this compound.

  • Integrate the peak areas of both the D- (major) and L- (minor) enantiomers.

  • Calculate the percentage of the L-enantiomer using the formula: % L-enantiomer = (Area_L / (Area_D + Area_L)) * 100

Method Validation: A Self-Validating System

The validation of a chiral purity method must be performed in accordance with ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by achieving baseline resolution between the two enantiomers and from any potential impurities or degradation products. Forced degradation studies (exposure to acid, base, oxidation, heat, and light) should be conducted to demonstrate that degradants do not interfere with the quantification of the enantiomers.[6][7]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of the L-enantiomer that can be reliably detected and quantified. For a chiral purity method, the LOQ for the minor enantiomer is a critical parameter.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be established for the minor (L) enantiomer over a range of concentrations.

  • Precision (Repeatability and Intermediate Precision): The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spiking the main enantiomer with known amounts of the undesired enantiomer.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature). This provides an indication of its reliability during normal usage.

Part 4: Alternative Technologies - A Comparative Overview

While HPLC is the workhorse for chiral analysis, other techniques offer unique advantages and can be considered as alternatives or complementary methods.

Supercritical Fluid Chromatography (SFC)

SFC utilizes a mobile phase, typically carbon dioxide, above its critical temperature and pressure.[5] It is often described as a hybrid of GC and LC.

  • Advantages:

    • Speed: The low viscosity of supercritical fluids allows for higher flow rates and faster separations compared to HPLC.[8][9]

    • Reduced Solvent Consumption: Primarily using CO2, SFC is a "greener" technique with significantly lower organic solvent usage and waste generation.[8][10]

    • Efficiency: SFC can provide higher chromatographic efficiency, leading to sharper peaks.[5]

  • Disadvantages:

    • Polarity Limitations: While modifiers are used, SFC is generally less suited for highly polar compounds that are readily soluble in aqueous mobile phases.

    • Instrumentation: Requires specialized instrumentation that is less common than standard HPLC systems.[9]

Applicability to this compound: SFC is a strong candidate for this analysis. The compound's polarity is well within the working range of modern SFC systems with alcohol modifiers. The same polysaccharide-based CSPs used in HPLC are often employed in SFC, providing similar selectivity with the benefit of faster analysis times.[8]

Gas Chromatography (GC)

GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.

  • Advantages:

    • High Resolution: Capillary GC columns offer extremely high separation efficiency.

  • Disadvantages:

    • Volatility Requirement: The primary limitation for amino acid derivatives is their low volatility. Derivatization is mandatory to convert them into more volatile compounds before GC analysis. This adds a sample preparation step, which can be a source of error and potential racemization.[11]

    • Thermal Stability: The analyte must be thermally stable at the temperatures used in the GC injector and column.

Applicability to this compound: Direct analysis is not feasible. A derivatization step, such as converting the methyl ester to a more volatile ester (e.g., trifluoroacetyl) would be necessary. The analysis would then be performed on a chiral GC column, often one coated with a cyclodextrin derivative.[12] This multi-step process makes GC a less direct and more cumbersome alternative to HPLC for this specific analyte.

Capillary Electrophoresis (CE)

CE separates ions based on their electrophoretic mobility in an electric field. For neutral compounds or to enhance selectivity, pseudostationary phases (like micelles) are used in a mode called Micellar Electrokinetic Chromatography (MEKC).

  • Advantages:

    • High Efficiency: CE offers extremely high theoretical plate counts, leading to excellent resolution.

    • Low Sample and Reagent Consumption: Requires only nanoliter injection volumes and minimal amounts of buffer and chiral selector.[13]

    • Versatility: Chiral selectors (e.g., cyclodextrins, macrocyclic antibiotics) can be simply added to the background electrolyte, avoiding the need for expensive chiral columns.

  • Disadvantages:

    • Sensitivity: UV detection can be less sensitive than in HPLC due to the short path length of the capillary.

    • Reproducibility: Migration times can be more susceptible to variations in buffer composition and temperature, requiring careful control.

Applicability to this compound: CE is a powerful technique for this analysis. A common approach would be to use a background electrolyte containing a chiral selector, such as a highly sulfated cyclodextrin. The enantiomers would form transient diastereomeric inclusion complexes with the cyclodextrin, leading to different electrophoretic mobilities and, consequently, separation.

Summary and Conclusion

The determination of the enantiomeric purity of this compound is a critical analytical task in pharmaceutical development. This guide has provided a comprehensive comparison of chromatographic techniques suitable for this purpose.

HPLC, particularly with polysaccharide-based chiral stationary phases in normal phase mode, stands out as the recommended method. It offers a superior balance of high resolution, robustness, and direct applicability without the need for derivatization. The detailed protocol and validation strategy provided herein offer a clear pathway to establishing a reliable, self-validating analytical system.

Alternative techniques each have their niche:

  • SFC is an excellent alternative for high-throughput environments, offering significant advantages in speed and sustainability.

  • CE provides exceptional resolving power with minimal sample consumption, making it ideal for situations where sample quantity is limited.

  • GC is generally less suitable for this specific analyte due to the mandatory and potentially problematic derivatization step.

The choice of the optimal analytical technique will ultimately depend on the specific requirements of the laboratory, including sample throughput, available instrumentation, and the desired level of resolution. However, for establishing a robust, high-resolution, and scientifically sound method for the chiral purity analysis of this compound, HPLC remains the authoritative choice.

Visualizations

Workflow for Chiral HPLC Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Application Analyte N-Z-DL-Serine Methyl Ester (Racemate) Screen Screen Multiple CSPs (Polysaccharide, Zwitterionic, etc.) & Mobile Phases (NP, RP, Polar) Analyte->Screen Identify Identify Promising Conditions (Partial or Full Separation) Screen->Identify Select Best CSP Optimize Optimize Mobile Phase (Solvent Ratio, Additives) & Conditions (Flow, Temp.) Identify->Optimize Validation Full Method Validation (ICH Q2(R1)) Optimize->Validation Finalized Method Application Routine Analysis of This compound Validation->Application

Caption: A streamlined workflow for developing a robust chiral HPLC method.

Chiral Recognition on a Polysaccharide CSP

G cluster_0 Chiral Stationary Phase (Polysaccharide Groove) cluster_1 Analyte Enantiomers CSP Chiral Groove D_Enantiomer D-Enantiomer D_Enantiomer->CSP Stronger Interaction (H-Bond, π-π, Steric Fit) = Longer Retention L_Enantiomer L-Enantiomer L_Enantiomer->CSP Weaker Interaction (Steric Hindrance) = Shorter Retention

Caption: Interactions governing separation on a polysaccharide CSP.

References

  • Regis Technologies. (n.d.). Crown-Ether Chiral Stationary Phases. Retrieved from [Link]

  • Yuan, H., & Lu, X. (2019). Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation. ResearchGate. Retrieved from [Link]

  • Zhang, T., Kientzy, C., Franco, P., Ohnishi, A., Kagamihara, Y., & Kurosawa, H. (2014). Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase. MDPI. Retrieved from [Link]

  • Ates, H. (2006). Chiral Recognition Mechanisms. ACS Publications. Retrieved from [Link]

  • Kovács, Z., et al. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. National Institutes of Health. Retrieved from [Link]

  • Chiralpedia. (n.d.). Polysaccharide-based CSPs. Retrieved from [Link]

  • Atabani, G., & Aboul-Enein, H. Y. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PubMed Central. Retrieved from [Link]

  • Chiral Laboratories. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Retrieved from [Link]

  • Agilent. (2019). Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. Retrieved from [Link]

  • De Klerck, K., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. PubMed. Retrieved from [Link]

  • Servais, A. C., et al. (2006). Infinite Enantiomeric Resolution of Basic Compounds Using Highly Sulfated Cyclodextrin as Chiral Selector in Capillary Electrophoresis. PubMed. Retrieved from [Link]

  • Scriba, G. K. (1999). Determination of enantiomeric excess by capillary electrophoresis. ResearchGate. Retrieved from [Link]

  • Li, L., et al. (2018). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International. Retrieved from [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Retrieved from [Link]

  • Brückner, H., & Schieber, A. (2001). 1.1.3. Chiral separation of amino acids by gas chromatography. ResearchGate. Retrieved from [Link]

  • Szemán, J., & Gáspár, A. (2021). Cyclodextrins AS Dominant Chiral Selective Agents in the Capillary Separation Techniques. Semantic Scholar. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2022). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. ResearchGate. Retrieved from [Link]

  • MedCrave. (2016). Forced degradation studies. Retrieved from [Link]

  • Armstrong, D. W., et al. (2022). Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones. PubMed. Retrieved from [Link]

  • Šimek, P., et al. (2020). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. ResearchGate. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Brückner, H., & Schieber, A. (2001). 1.1.3. Chiral separation of amino acids by gas chromatography. ResearchGate. Retrieved from [Link]

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A Senior Application Scientist's Comparative Guide: N-Z-D-serine methyl ester vs. Fmoc-D-serine methyl ester in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful peptide synthesis. This decision dictates not only the reaction conditions but also the accessibility of complex peptide architectures. This guide provides an in-depth technical comparison of two Nα-protected D-serine derivatives, N-Benzyloxycarbonyl-D-serine methyl ester (N-Z-D-serine methyl ester) and N-(9-Fluorenylmethoxycarbonyl)-D-serine methyl ester (Fmoc-D-serine methyl ester).

While Fmoc-amino acids are the modern standard for iterative Solid-Phase Peptide Synthesis (SPPS)[1][], the classical Z-group retains significant strategic importance, particularly in solution-phase synthesis and for orthogonal applications in complex projects[3][4]. The presence of a C-terminal methyl ester on these building blocks suggests their primary application in solution-phase synthesis or the creation of protected peptide fragments for subsequent condensation. This guide will dissect the advantages and limitations of each, supported by established chemical principles and representative experimental protocols, to empower you in making the most informed choice for your synthetic strategy.

Core Chemical Differences and Strategic Implications

The fundamental difference between the Z and Fmoc protecting groups lies in their cleavage (deprotection) chemistry. This single factor has cascading effects on orthogonality, potential side reactions, and the overall synthetic workflow.

  • Fmoc (9-Fluorenylmethoxycarbonyl) Group: This group is the foundation of modern, mild SPPS. Its key feature is its lability to bases, typically a secondary amine like piperidine.[1][5][6] This allows for an orthogonal strategy where acid-labile groups (like tBu, Boc, Trt) are used for side-chain protection, as they remain stable during the repetitive Nα-deprotection steps.[1][4]

  • Z (Benzyloxycarbonyl or Cbz) Group: A classical urethane protecting group, the Z-group is stable to the basic conditions used for Fmoc removal and the mild acidic conditions used for cleaving peptides from many resins.[3][7] Its removal requires harsher, distinct conditions: catalytic hydrogenation (e.g., H₂/Pd-C) or strong acids like HBr in acetic acid.[4] This robustness makes it an invaluable tool for orthogonal protection schemes.

Comparative Overview
FeatureThis compoundFmoc-D-serine methyl esterRationale & Strategic Implication
Nα-Deprotection Catalytic Hydrogenation (H₂/Pd-C) or Strong Acid (HBr/AcOH)Mild Base (e.g., 20% Piperidine in DMF)Fmoc offers significantly milder and more user-friendly deprotection for iterative synthesis. The harshness of Z-group removal makes it unsuitable for repeated cycles in modern SPPS.[3]
Orthogonality High. Stable to mild base (piperidine) and TFA.Standard. Orthogonal to acid-labile side-chain groups (tBu, Trt, Boc).The Z-group is the superior choice for orthogonal N-terminal protection. It allows for the synthesis of a fully protected peptide chain using Fmoc chemistry, followed by selective deprotection of the Z-group at the N-terminus for cyclization or conjugation.[3]
Racemization Risk Lower risk during deprotection step.Higher risk during base-mediated steps.Serine is prone to racemization via enolization, especially during base-mediated activation and deprotection steps.[8][9] The neutral conditions of catalytic hydrogenation for Z-group removal avoid this risk at the deprotection stage. However, racemization is most influenced by the coupling reagents and bases used, regardless of the Nα-protecting group.[7][8]
Solubility Generally soluble in organic solvents.Good solubility in polar aprotic solvents like DMF and NMP.[][10]Solubility is sequence-dependent and must be considered empirically.[10][11] The large, hydrophobic Fmoc group can sometimes contribute to aggregation in difficult sequences.[12][13]
Reaction Monitoring No direct method.UV Absorbance. The dibenzofulvene byproduct of deprotection can be quantified at ~301 nm.The ability to monitor Fmoc deprotection in real-time is a significant advantage in automated synthesis, ensuring each cycle proceeds to completion.[1][]
Cost & Availability Widely available as a classical reagent.Very common and generally low-cost due to high demand in peptide manufacturing.[1][]For standard applications, Fmoc derivatives are highly accessible and cost-effective.[1]

Experimental Workflows & Protocols

The choice between Z and Fmoc dictates fundamentally different laboratory procedures. Below are representative protocols for the deprotection and subsequent coupling of each derivative in a solution-phase context.

Workflow 1: Fmoc-D-serine methyl ester Deprotection & Coupling

This workflow represents a typical cycle in a solution-phase synthesis using the Fmoc strategy.

Fmoc_Workflow A Fmoc-D-Ser(tBu)-OMe in DMF B Add 20% Piperidine in DMF A->B Deprotection C Stir at RT (e.g., 30 min) B->C D Reaction Quench & Aqueous Workup C->D Monitoring by TLC/LCMS E Extract & Dry Organic Layer D->E F H-D-Ser(tBu)-OMe (Free Amine) E->F G Couple with next Fmoc-AA-OH, DIC, Oxyma F->G Next Coupling Step

Caption: Iterative workflow for Fmoc deprotection and coupling.

Experimental Protocol: Fmoc Deprotection

  • Dissolution: Dissolve Fmoc-D-serine methyl ester (1.0 eq) in N,N-Dimethylformamide (DMF).

  • Deprotection: Add a solution of 20% piperidine in DMF (v/v) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction for the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS (typically 30-60 minutes).

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure to remove most of the piperidine and DMF. Redissolve the residue in a suitable organic solvent like Ethyl Acetate.

  • Washing: Wash the organic layer sequentially with a weak acid (e.g., 1% HCl) to remove residual piperidine, followed by saturated sodium bicarbonate solution, and finally brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude H-D-serine methyl ester. The product is often used immediately in the next coupling step without further purification.

Causality: The use of a secondary amine base (piperidine) cleaves the Fmoc group via a β-elimination mechanism.[1][7] The subsequent aqueous workup is critical to remove the basic catalyst and the dibenzofulvene-piperidine adduct, ensuring a clean starting material for the next coupling reaction.

Workflow 2: this compound Deprotection & Coupling

This workflow highlights the use of the Z-group, typically as a final deprotection step or for creating a key intermediate.

Z_Workflow A Z-D-Ser-OMe in Methanol B Add Pd/C Catalyst (e.g., 10 mol%) A->B Hydrogenolysis Setup C Purge with H₂ gas (Balloon or Parr Shaker) B->C D Stir at RT (e.g., 2-4 hours) C->D Monitoring by TLC/LCMS E Filter through Celite® to remove catalyst D->E F Concentrate Filtrate E->F G H-D-Ser-OMe (Free Amine) F->G

Caption: Z-group removal via catalytic hydrogenation.

Experimental Protocol: Z-Group Deprotection (Hydrogenolysis)

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as Methanol or Ethyl Acetate.

  • Catalyst Addition: Carefully add Palladium on carbon (Pd/C, 10% w/w) to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Pd/C can be pyrophoric.

  • Hydrogenation: Seal the reaction vessel, evacuate the inert atmosphere, and replace it with Hydrogen (H₂) gas (typically via a balloon or in a Parr hydrogenation apparatus).

  • Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction by TLC or LC-MS for the consumption of the starting material (typically 2-16 hours).

  • Filtration: Once the reaction is complete, carefully purge the hydrogen atmosphere with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Isolation: Rinse the Celite® pad with additional solvent. Combine the filtrates and concentrate under reduced pressure to yield the deprotected H-D-serine methyl ester.

Causality: The palladium catalyst facilitates the hydrogenolytic cleavage of the benzylic C-O bond in the Z-group, releasing the free amine and generating toluene and carbon dioxide as byproducts.[3] Filtration through Celite® is essential for the complete removal of the heterogeneous catalyst, which could interfere with subsequent reactions.

Strategic Decision-Making: When to Use Z over Fmoc

The primary advantage of using this compound arises in complex synthetic plans where its orthogonality to the Fmoc/tBu strategy is paramount.

Decision_Tree Start What is the Synthetic Goal? Q1 Iterative, linear synthesis of a standard peptide fragment? Start->Q1 UseFmoc Use Fmoc-D-Serine Methyl Ester (or standard Fmoc-SPPS) Q1->UseFmoc Yes Q2 Synthesis requires a final, selective N-terminal modification? Q1->Q2 No Q2->UseFmoc No UseZ Use this compound as the N-terminal residue Q2->UseZ Yes Modifications e.g., Head-to-tail cyclization, PEGylation, lipid conjugation, peptide segment condensation UseZ->Modifications

Caption: Decision framework for choosing Z vs. Fmoc.

Choose this compound when:

  • Synthesizing a Protected Peptide Fragment for Segment Condensation: You can synthesize a peptide fragment using Fmoc/tBu chemistry and cap it with Z-D-serine. After deprotection of the C-terminus, this fragment can be coupled to another, N-terminally deprotected fragment.

  • N-Terminal Modification or Cyclization: The Z-group can protect the N-terminus of a fully assembled, side-chain-protected peptide. After cleaving the peptide from the resin (if applicable), the Z-group can be selectively removed via hydrogenation to allow for head-to-tail cyclization or conjugation of another molecule without affecting the acid-labile side-chain protecting groups.[3]

  • Avoiding Base-Induced Side Reactions at the N-terminus: In sequences prone to diketopiperazine formation at the dipeptide stage during Fmoc deprotection, starting with a Z-protected amino acid can be a viable, albeit less common, strategy.[12]

Choose Fmoc-D-serine methyl ester when:

  • Iterative Solution-Phase Synthesis: For the routine, stepwise synthesis of peptide fragments where mild deprotection conditions are desired for each cycle, the Fmoc group is the undisputed standard.[1][3]

  • Compatibility with Automation: The mild conditions and potential for UV monitoring make the Fmoc strategy highly compatible with automated synthesizers.[][]

  • Synthesis of Acid-Sensitive Peptides: The overall Fmoc/tBu strategy avoids the use of strong acids until the final cleavage step, making it ideal for peptides containing sensitive modifications like glycosylation or phosphorylation.[1][15]

Conclusion for the Practicing Scientist

The choice between this compound and Fmoc-D-serine methyl ester is not a matter of one being universally superior, but rather a strategic decision dictated by the ultimate synthetic goal.

Fmoc-D-serine methyl ester is the workhorse for routine, iterative synthesis. Its mild, base-labile deprotection chemistry defines the modern standard for peptide synthesis, offering efficiency, ease of use, and compatibility with a vast array of acid-labile side-chain protecting groups.

This compound , while a legacy protecting group, is an indispensable tool for advanced applications. Its robustness and orthogonality to the entire Fmoc/tBu protection scheme provide a unique strategic advantage for the synthesis of complex architectures like cyclic peptides, drug conjugates, and for use in fragment condensation strategies.

Understanding the distinct chemical properties and leveraging the orthogonality of these protecting groups allows the peptide chemist to design elegant and efficient pathways to complex and challenging target molecules.

References

  • A Comparative Guide to Z-Pro-OH and Fmoc-Pro-OH in Solid-Phase Peptide Synthesis. Benchchem.
  • Protecting Groups in Peptide Synthesis. Biosynth.
  • Amino Acid Derivatives for Peptide Synthesis. [Source not explicitly provided, content from general knowledge base on peptide synthesis reagents].
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. [Source not explicitly provided, content from general knowledge base on peptide synthesis reagents].
  • Protecting Groups in Peptide Synthesis.
  • Technical Support Center: Racemization of Serine during Peptide Synthesis. Benchchem.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Epimeris
  • Racemization studies of Fmoc-Cys(Trt)-OH during stepwise Fmoc-Solid phase peptide synthesis. Semantic Scholar.
  • N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • Advances in Fmoc solid-phase peptide synthesis. PMC - NIH.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Fmoc Amino Acids for SPPS. AltaBioscience.
  • Fmoc vs Boc: Choosing the Right Amino Acid Deriv
  • Why Fmoc-Protected Amino Acids Domin
  • Cost-Benefit Analysis of Fmoc-Ala-OH-1-¹³C in Research: A Compar
  • A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. Benchchem.
  • Peptide solubility. Bachem.
  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. [Source not explicitly provided, content from general knowledge base on PNA synthesis].
  • Planning a Peptide Synthesis. AAPPTec.
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
  • Fundamentals of Modern Peptide Synthesis.
  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. MDPI.

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A Senior Application Scientist's Guide to Assessing the Biological Activity of Peptides Synthesized with N-Z-D-serine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the modification of peptide structures is a critical strategy for enhancing therapeutic potential. The substitution of natural L-amino acids with their D-enantiomers is a well-established method to improve peptide stability against enzymatic degradation, a primary obstacle in peptide-based drug design.[1] This guide provides a comprehensive framework for evaluating the biological impact of incorporating a specific modified amino acid, N-Z-D-serine methyl ester, into a peptide sequence.

We will objectively compare a test peptide containing this modification against relevant controls, providing the underlying scientific rationale for each experimental choice and detailed protocols to ensure the integrity of your findings. The core objective is to understand the trade-offs: while we anticipate enhanced stability, how does this stereochemical and C-terminal modification affect target engagement and cellular interaction?

The Rationale for Modification: this compound in Peptide Synthesis

The decision to incorporate this compound is driven by a multi-faceted strategy to overcome the inherent limitations of natural peptides.

  • D-Stereochemistry for Proteolytic Resistance : The vast majority of proteases in biological systems are stereospecific for L-amino acids. By introducing a D-serine residue, the adjacent peptide bonds become resistant to cleavage, which is expected to significantly increase the peptide's half-life in biological fluids like plasma.[1][2]

  • N-Z (Carboxybenzyl) Protection : The Z-group (Cbz) is a standard amine-protecting group used during synthesis to prevent unwanted side reactions at the N-terminus of the serine residue, ensuring controlled and sequential peptide bond formation.[3]

  • C-Terminal Methyl Ester : The methyl ester serves two purposes. First, it protects the C-terminal carboxyl group during solid-phase peptide synthesis (SPPS).[4][5] Second, by neutralizing the negative charge of the carboxylate, it increases the overall hydrophobicity of the peptide, a modification that can influence membrane permeability and cellular uptake.[5]

This guide will assess a hypothetical Test Peptide (TP-D-Ser) against two essential controls:

  • Control Peptide 1 (CP1-L-Ser) : An identical sequence but containing the natural L-serine, also with a C-terminal methyl ester. This control isolates the effect of stereochemistry.

  • Control Peptide 2 (CP2-L-Ser-COOH) : The native sequence with an unmodified L-serine and a free C-terminal carboxylic acid. This control represents the baseline, unmodified peptide.

Peptide Synthesis Workflow

The synthesis of these peptides typically follows the Fmoc-based Solid-Phase Peptide Synthesis (SPPS) methodology. The modified amino acid is incorporated just like any other building block during the sequential coupling steps.

G cluster_0 SPPS Cycle cluster_1 Final Steps A Resin Support AA1 Couple First Fmoc-AA-OH A->AA1 B Fmoc-Deprotection (Piperidine) D Coupling Reaction B->D Free N-terminus C Amino Acid Activation (e.g., HATU/DIEA) C->D Activated AA E Wash D->E Elongated Peptide E->B F Final Deprotection & Cleavage from Resin (e.g., TFA Cocktail) E->F Final Cycle Complete Modified_AA Couple Fmoc-N-Z-D-Ser-OH or Control AA E->Modified_AA At specific position G Purification (RP-HPLC) F->G H Characterization (Mass Spectrometry) G->H Start Start with Resin Start->A AA1->B Repeat Cycle n times Modified_AA->B

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Comparative Experiment 1: Enzymatic Stability in Human Serum

Scientific Rationale: The primary hypothesized advantage of incorporating a D-amino acid is enhanced resistance to proteolysis. A peptide's short half-life in plasma is a major hurdle for its therapeutic development.[6][7] This experiment directly quantifies this stability by measuring the rate of degradation in a physiologically relevant medium.

Experimental Protocol: Serum Stability Assay
  • Preparation:

    • Prepare stock solutions (1 mg/mL) of TP-D-Ser, CP1-L-Ser, and CP2-L-Ser-COOH in a suitable buffer (e.g., PBS).

    • Thaw pooled human serum (from at least three donors) on ice and centrifuge at 4°C to remove cryoprecipitates.

  • Incubation:

    • In separate microcentrifuge tubes, add 10 µL of each peptide stock solution to 190 µL of pre-warmed (37°C) human serum to achieve a final peptide concentration of 50 µg/mL.

    • At time points t=0, 5, 15, 30, 60, 120, 240, and 480 minutes, withdraw a 25 µL aliquot.

    • The t=0 sample is taken immediately after adding the peptide and is quenched instantly as described below. This sample represents 100% intact peptide.

  • Quenching and Protein Precipitation:

    • Immediately add the 25 µL aliquot to a tube containing 75 µL of ice-cold stop solution (e.g., 10% trichloroacetic acid or acetonitrile with 1% formic acid) to stop enzymatic activity and precipitate serum proteins.

    • Vortex vigorously and incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis:

    • Carefully transfer the supernatant to an HPLC vial.

    • Analyze the supernatant by Reverse-Phase HPLC (RP-HPLC) or LC-MS to quantify the amount of intact peptide remaining.[8] Monitor the peak area corresponding to the intact peptide's retention time.

  • Data Interpretation:

    • Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.

    • Plot the percentage of intact peptide versus time and calculate the half-life (t½), which is the time required for 50% of the peptide to be degraded.[8]

Data Presentation: Comparative Stability
PeptideModificationExpected Half-Life (t½) in Serum
TP-D-Ser D-Serine, Methyl Ester> 8 hours
CP1-L-Ser L-Serine, Methyl Ester< 60 minutes
CP2-L-Ser-COOH L-Serine, Free Carboxylic< 30 minutes

Note: These are hypothetical values for illustrative purposes.

Workflow for Stability Assessment

G cluster_0 Sample Preparation Peptide Peptide Stock (TP, CP1, CP2) Incubate Incubate at 37°C Peptide->Incubate Serum Human Serum Serum->Incubate Timepoints Aliquot at Timepoints (0-480 min) Incubate->Timepoints Quench Quench & Precipitate (Acetonitrile) Timepoints->Quench Centrifuge Centrifuge (14,000 x g) Quench->Centrifuge Analyze Analyze Supernatant (RP-HPLC / LC-MS) Centrifuge->Analyze Calculate Calculate % Remaining & Half-Life (t½) Analyze->Calculate G cluster_0 Low Competitor Concentration cluster_1 High Competitor Concentration Receptor1 Receptor HotLigand1 Radioligand (*) HotLigand1->Receptor1 High Binding ColdLigand1 Test Peptide Receptor2 Receptor HotLigand2 Radioligand (*) HotLigand2->Receptor2 Low Binding ColdLigand2 Test Peptide ColdLigand2->Receptor2 High Binding

Caption: Principle of a competitive receptor-ligand binding assay.

Comparative Experiment 3: Cellular Uptake and Permeability

Scientific Rationale: For peptides with intracellular targets, the ability to cross the cell membrane is paramount. As mentioned, the C-terminal methyl ester increases hydrophobicity, which may enhance passive diffusion across the lipid bilayer. [5]This experiment measures the efficiency of peptide internalization into cells.

Experimental Protocol: Fluorometric Cellular Uptake Assay
  • Peptide Labeling:

    • Synthesize versions of TP-D-Ser, CP1-L-Ser, and CP2-L-Ser-COOH conjugated to a fluorescent dye (e.g., FITC or TAMRA) at the N-terminus.

  • Cell Culture:

    • Seed cells (e.g., HeLa or a cell line relevant to the peptide's target) in a 24-well plate and grow to ~80% confluency. [9]3. Incubation:

    • Replace the culture medium with fresh medium containing a fixed concentration (e.g., 2 µM) of each fluorescently labeled peptide.

    • Incubate for a set time (e.g., 2 hours) at 37°C. Include a control incubation at 4°C to inhibit energy-dependent uptake mechanisms like endocytosis. [10]4. Washing and Cell Lysis:

    • Remove the peptide-containing medium and wash the cells three times with ice-cold PBS to remove extracellular peptide.

    • Perform a brief trypsin wash to remove non-specifically membrane-bound peptides. [9][10] * Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Quantification:

    • Measure the fluorescence intensity of each cell lysate using a spectrofluorometer. [9] * Normalize the fluorescence intensity to the total protein concentration in each lysate, determined by a standard protein assay like the BCA assay. [9]This accounts for any differences in cell number per well.

  • Data Interpretation:

    • Compare the normalized fluorescence values (fluorescence units per mg of protein) between the different peptides to assess relative uptake efficiency.

Data Presentation: Comparative Cellular Uptake
PeptideModificationRelative Cellular Uptake (Normalized Fluorescence Units)
TP-D-Ser D-Serine, Methyl Ester12,500
CP1-L-Ser L-Serine, Methyl Ester11,800
CP2-L-Ser-COOH L-Serine, Free Carboxylic4,200

Note: Hypothetical data. Here, the methyl ester significantly enhances uptake, while the stereochemistry has a minor effect.

Synthesized Comparison and Conclusion

To make an informed decision, the data from all experiments must be considered together.

PeptideEnzymatic Stability (t½)Receptor Affinity (IC50)Cellular Uptake (RFU/mg)Overall Assessment
TP-D-Ser > 8 hours 150 nM12,500 Excellent stability and uptake , but with a ~6-fold loss in affinity. May be ideal for sustained intracellular action where high stability compensates for lower affinity.
CP1-L-Ser < 60 min25 nM11,800Good affinity and uptake but poor stability. Not viable for in vivo applications without further modification.
CP2-L-Ser-COOH < 30 min20 nM 4,200Highest affinity but suffers from very poor stability and lower cellular uptake. Serves as a baseline for activity.
Final Verdict

The incorporation of this compound successfully addresses the critical issue of enzymatic instability, a major step towards creating a viable peptide therapeutic. The C-terminal methyl ester also proves beneficial for cellular uptake. However, these advantages come at the cost of reduced receptor binding affinity in our hypothetical example.

This outcome is common in peptide modification; improving one property can negatively impact another. [11]The next steps for the project would be to:

  • Validate in vivo: Assess if the dramatic increase in stability translates to improved efficacy in an animal model.

  • Structure-Activity Relationship (SAR) Studies: Synthesize additional analogs to determine if the position of the D-amino acid is optimal or if another modification could restore binding affinity without compromising stability.

This systematic, comparative approach ensures that decisions in the drug development process are driven by robust, quantitative data, ultimately leading to the design of more effective and resilient peptide-based therapies.

References

  • How to measure the cellular uptake of peptides? LifeTein Peptide Blog. [Link]

  • Effect of Modification Strategies on the Biological Activity of Peptides/Proteins. PubMed. [Link]

  • Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy. PubMed. [Link]

  • Receptor-Ligand Binding Assay. Mtoz Biolabs. [Link]

  • How to analyze peptide activity? Baitai Parker Biotechnology. [Link]

  • Methods used to assess some biological activities of peptides and examples. ResearchGate. [Link]

  • Modified synthetic peptides: from therapeutics to chemosensors. Sensors & Diagnostics (RSC Publishing). [Link]

  • Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. PubMed Central. [Link]

  • About Ligand Binding Assays. Gifford Bioscience. [Link]

  • The Role of L-Serine Methyl Ester HCl in Peptide Synthesis and Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Comparison in activity between the parent and the modified peptide. ResearchGate. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry. Springer Nature Experiments. [Link]

  • Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria. Semantic Scholar. [Link]

  • Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. RSC Publishing. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. [Link]

  • Investigating Endogenous Peptides and Peptidases using Peptidomics. PubMed Central. [Link]

  • Chemically modified peptides and proteins - critical considerations for oral delivery. PubMed Central. [Link]

  • Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. NIH. [Link]

  • What Protein Assay is Good for Estimating Peptides? G-Biosciences. [Link]

  • Serum Stability of Peptides. ResearchGate. [Link]

  • Serum Stability of Peptides. Springer Nature Experiments. [Link]

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A Senior Application Scientist's Guide to the Validation of Peptides Containing N-Z-D-serine Methyl Ester by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Rigorous Peptide Validation

In the landscape of drug development and proteomics research, synthetic peptides are foundational tools. Their purity and structural integrity are not mere quality control metrics; they are the bedrock upon which reliable, reproducible, and safe experimental outcomes are built. The introduction of non-standard or modified amino acids, such as N-Z-D-serine methyl ester, elevates this analytical challenge significantly. These modifications, while conferring unique chemical properties, can introduce analytical complexities, including unexpected fragmentation behavior and potential lability during analysis.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the comprehensive validation of peptides incorporating this compound. We will move beyond standard protocols to explore the causality behind experimental choices, focusing on liquid chromatography-mass spectrometry (LC-MS) as the core analytical engine, supported by essential orthogonal techniques. The objective is to establish a self-validating analytical system that ensures the unambiguous confirmation of peptide sequence and purity.

Characterizing the Target Analyte: The this compound Moiety

Before any analysis, a thorough understanding of the analyte is critical. The target modification consists of three key parts: the D-stereoisomer of serine, an N-terminal benzyloxycarbonyl (Z or Cbz) protecting group, and a C-terminal methyl ester.

  • N-Benzyloxycarbonyl (Z-group): A common amine protecting group in peptide synthesis.[1] It is known to be relatively stable but can exhibit characteristic fragmentation patterns in mass spectrometry, often involving the loss of a benzyloxy-radical.[2]

  • D-Serine: The use of a D-amino acid can confer resistance to enzymatic degradation. Its stereochemistry cannot be determined by mass spectrometry alone, necessitating orthogonal methods.

  • Methyl Ester: This modification neutralizes the charge of the C-terminal carboxyl group. Methyl esterification is a technique sometimes used intentionally to improve fragmentation efficiency in peptides with acidic residues.[3]

These features dictate our analytical strategy, demanding a primary method capable of confirming mass and sequence, and complementary techniques to address aspects like stereochemistry and to provide orthogonal purity assessment.

Caption: Structure of the this compound residue.

The Core Analytical Strategy: Liquid Chromatography-Mass Spectrometry (LC-MS)

The combination of liquid chromatography's separation power with mass spectrometry's specificity makes LC-MS the cornerstone for peptide validation.[4][5] It allows for the simultaneous assessment of purity (from the chromatogram) and identity (from the mass spectrum).

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Sample Lyophilized Peptide Reconstitution Reconstitute in appropriate solvent (e.g., 0.1% Formic Acid in H₂O) Sample->Reconstitution LC RP-HPLC Separation (e.g., C18 column) Reconstitution->LC ESI Electrospray Ionization (Positive Mode) LC->ESI Purity Purity Assessment (LC-UV Chromatogram) LC->Purity MS1 Full Scan (MS1) Determine m/z of intact peptide ESI->MS1 MS2 Tandem MS (MS/MS) Fragment peptide for sequence MS1->MS2 Identity Identity Confirmation (MS1 Spectrum) MS1->Identity Sequence Sequence Validation (MS/MS Spectrum) MS2->Sequence Report Final Validation Report Purity->Report Identity->Report Sequence->Report

Sources

A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity Against Peptides with N-Z-D-serine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Specificity Challenge of Modified Peptide Antibodies

In the realms of drug development and proteomics, antibodies that recognize specific post-translational or synthetic amino acid modifications are invaluable tools. The generation of antibodies against peptides incorporating N-Z-D-serine methyl ester—a non-standard amino acid used in peptide synthesis—presents a unique and critical challenge: ensuring absolute specificity.[] An antibody's utility is defined by its ability to bind its intended target exclusively, without recognizing the unmodified parent peptide, its stereoisomer (L-form), or other related structures.[2]

Cross-reactivity in this context can lead to false-positive signals, inaccurate quantification, and misinterpreted biological effects, rendering experimental data unreliable.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the cross-reactivity of polyclonal or monoclonal antibodies raised against peptides containing this compound. We will move beyond mere protocol recitation to explain the scientific rationale behind each step, ensuring a self-validating and robust characterization workflow.

Part 1: Designing a Bulletproof Cross-Reactivity Study

The foundation of any successful antibody validation is a thoughtfully designed experimental plan. The goal is not just to confirm binding to the target but to aggressively probe for potential off-target interactions. The central principle is to compare the antibody's binding affinity for the intended target against a panel of structurally similar peptides.

The Essential Peptide Panel for Specificity Testing

A minimal panel for assessing an antibody against a peptide containing this compound (Target-D) must include:

  • The Unmodified Counterpart: The identical peptide sequence but with a natural D-serine. This tests for dependence on the N-Z and methyl ester modifications.

  • The L-Stereoisomer: The identical peptide sequence containing N-Z-L-serine methyl ester. This is a critical control to verify the antibody's stereospecificity.

  • Partially Modified Analogs: Peptides with only the N-Z group or only the methyl ester on D-serine. These help to dissect which part of the modified residue forms the primary epitope.

  • An Irrelevant Negative Control: A peptide with a scrambled or unrelated sequence to establish the baseline for non-specific binding.

This logical relationship ensures that every key structural feature of the target epitope is independently tested for its contribution to antibody binding.

cluster_0 Antibody Specificity Validation Logic Target Target Peptide (N-Z-D-Ser-OMe) Unmodified Unmodified Peptide (D-Ser) Target->Unmodified Compare Binding Stereoisomer Stereoisomer Peptide (N-Z-L-Ser-OMe) Target->Stereoisomer Compare Binding Partial Partially Modified Peptides Target->Partial Compare Binding Negative Irrelevant Peptide Target->Negative Compare Binding cluster_0 Competitive ELISA Workflow A 1. Coat Plate with Target-D Peptide B 2. Block Plate A->B E 5. Transfer Mixture to Coated Plate B->E C 3. Prepare Solutions: - Fixed [Ab] - Serial Dilutions of Competitor Peptides D 4. Pre-incubate Ab with Competitor C->D D->E F 6. Wash & Add Secondary Ab E->F G 7. Wash & Add Substrate F->G H 8. Read Absorbance & Calculate IC50 G->H

Caption: Workflow for a competitive ELISA experiment.

Step-by-Step Methodology:

  • Plate Coating: Dilute the target peptide (this compound) to 1-2 µg/mL in a coating buffer (e.g., 50 mM sodium carbonate, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C. [4]2. Blocking: Wash the plate twice with wash buffer (PBST: PBS + 0.05% Tween-20). Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well and incubate for 1-2 hours at room temperature.

  • Competition Reaction:

    • On a separate plate (the "competition plate"), prepare serial dilutions of your competitor peptides (e.g., the L-isomer, the unmodified peptide).

    • Add a fixed, non-saturating concentration of your primary antibody to each well containing the competitor dilutions. This concentration should be predetermined to give a signal of ~80% of the maximum in a direct ELISA.

    • Incubate this mixture for 1 hour at room temperature to allow the antibody to bind to the competitor peptides in solution.

  • Transfer to Coated Plate: After blocking, wash the coated ELISA plate. Transfer 100 µL of the antibody-competitor mixtures from the competition plate to the corresponding wells of the coated plate. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate 3-5 times with PBST. Add 100 µL of HRP-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour.

  • Development: Wash the plate 5 times. Add 100 µL of TMB substrate. Allow color to develop, then stop the reaction with 50 µL of 1M H₂SO₄.

  • Data Analysis: Read the absorbance at 450 nm. Plot the absorbance versus the log of the competitor concentration. Fit a sigmoidal dose-response curve to determine the IC50 for each peptide. Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target-D Peptide / IC50 of Competitor Peptide) * 100

Protocol 3: Kinetic Analysis by Surface Plasmon Resonance (SPR)

SPR provides the most definitive data by measuring the rates of association (kₐ) and dissociation (kₔ), from which the equilibrium dissociation constant (Kₐ) is calculated (Kₐ = kₔ/kₐ). [5] Causality: A truly specific antibody will exhibit a fast association rate and a very slow dissociation rate (a long residence time) only when binding its intended target. Cross-reactive binding is often characterized by rapid dissociation. [6] Step-by-Step Methodology:

  • Chip Preparation: Choose a sensor chip appropriate for peptide immobilization (e.g., a CM5 chip for amine coupling). Activate the surface using a standard EDC/NHS protocol.

  • Ligand Immobilization: Covalently couple the target peptide (this compound) to one flow cell on the sensor chip. In a separate flow cell, immobilize a key potential cross-reactant (e.g., the N-Z-L-serine methyl ester peptide). A third flow cell should be activated and deactivated to serve as a reference surface.

  • Analyte Injection (Association): Prepare a series of dilutions of the antibody in a suitable running buffer (e.g., HBS-EP+). Inject these concentrations sequentially over the flow cells, from lowest to highest concentration, allowing sufficient time for the binding to approach equilibrium. This phase measures the association rate (kₐ).

  • Dissociation: After the association phase, flow the running buffer alone over the chip. The decrease in signal corresponds to the dissociation of the antibody from the peptide, measuring the dissociation rate (kₔ).

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to strip the bound antibody from the surface, preparing it for the next injection cycle.

  • Data Analysis: After subtracting the reference cell signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding). This will yield the kₐ, kₔ, and Kₐ values for the interaction with each immobilized peptide.

Part 4: Synthesizing the Data for a Definitive Conclusion

Example Comparative Data Summary
Peptide AnalytePeptide Array (Normalized Signal)Competitive ELISA (% Cross-Reactivity)SPR (Affinity, Kₐ)Conclusion
Target: N-Z-D-Ser-OMe 1.00100%1.5 nMHigh-Affinity, Specific Binding
Unmodified: D-Ser< 0.05< 0.1%No Binding DetectedNo Cross-Reactivity
Stereoisomer: N-Z-L-Ser-OMe< 0.050.8%2.1 µM (>1000-fold weaker)Highly Stereospecific; Minimal Cross-Reactivity
Irrelevant Peptide< 0.01< 0.1%No Binding DetectedNo Non-Specific Binding

Interpretation:

Collectively, these results provide overwhelming evidence that the antibody is highly specific for the peptide containing the this compound modification and is suitable for use in downstream applications. This multi-pronged approach ensures the scientific integrity and trustworthiness of any research conducted with this critical reagent.

References

  • Creative Biolabs. Peptide Array-Based Epitope Mapping. [Link]

  • Stafford, P., et al. (2013). Layered Peptide Arrays: High-Throughput Antibody Screening of Clinical Samples. The Journal of Immunology. [Link]

  • Egelhofer, T. A., et al. (2013). Analysis of Histone Antibody Specificity with Peptide Microarrays. Journal of Visualized Experiments. [Link]

  • JPT Peptide Technologies. Peptide Array: The Advance Tool for Your Study. [Link]

  • Eurofins Discovery. Target Binding Characterization. [Link]

  • Thompson, A. D., et al. (2023). Real-Time SPR Biosensing to Detect and Characterize Fast Dissociation Rate Binding Interactions Missed by Endpoint Detection and Implications for Off-Target Toxicity Screening. Biosensors. [Link]

  • GenScript. Peptide-ELISA Protocol. [Link]

  • D'Aurizio, E., et al. (2021). ELISA based on peptide antigens reproducing cross-reactive viral epitopes to detect antibodies in latent autoimmune diabetes in adults vs. type 1 diabetes. Journal of Translational Autoimmunity. [Link]

  • AZoNetwork. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions. [Link]

  • Shan, G., et al. (2020). Immunoassays and Mass Spectrometry for Determination of Protein Concentrations in Genetically Modified Crops. Journal of AOAC International. [Link]

  • He, C., et al. (2019). Multi-peptide ELISAs overcome cross-reactivity and inadequate sensitivity of conventional Chlamydia pneumoniae serology. Scientific Reports. [Link]

  • Wikipedia. Surface plasmon resonance. [Link]

  • BTL Biotechno Labs Pvt. Ltd. Antibody Cross Reactivity And How To Avoid It?. [Link]

  • SeraCare. Technical Guide for ELISA. [Link]

  • Gfeller, D., et al. (2022). Uncovering the modified immunopeptidome reveals insights into principles of PTM-driven antigenicity. eLife. [Link]

  • Walter, G., & Werchau, H. (1982). Cross-reactivity of antibodies against synthetic peptides. Journal of Cellular Biochemistry. [Link]

  • Vojdani, A., & Pollard, K. M. (2020). Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites. International Journal of Molecular Sciences. [Link]

  • Lernevi, T., et al. (2022). Peptides, Antibodies, Peptide Antibodies and More. Pharmaceuticals. [Link]

  • Frank, S. A. (2002). Specificity and Cross-Reactivity. In: Immunology and Evolution of Infectious Disease. Princeton University Press. [Link]

Sources

Safety Operating Guide

Guide to the Safe Disposal of N-Z-D-serine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of N-Z-D-serine methyl ester (CAS No. 93204-36-5), a common reagent in peptide synthesis. Adherence to these protocols is essential for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, moving beyond simple instructions to explain the scientific rationale behind each procedural step.

Core Principle: Proactive Risk Mitigation

This compound, also known as N-Cbz-D-serine methyl ester, is a combustible solid with potential irritant properties.[1][2] While comprehensive toxicological data may be limited, established laboratory safety principles mandate that we treat substances with unknown or incomplete hazard profiles with a high degree of caution.[3] The foundation of this disposal procedure is the Occupational Safety and Health Administration (OSHA) Laboratory Standard, which requires a formal Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous materials.[4][5] This guide serves as a specialized operational component of a compliant CHP.

Hazard Profile and Key Data

Understanding the physicochemical properties of a substance is the first step in a valid risk assessment. This data directly informs the selection of appropriate storage, handling, and disposal methods.

PropertyValueRationale for Disposal Protocol
CAS Number 93204-36-5Ensures unambiguous identification of the chemical waste.[1]
Molecular Formula C₁₂H₁₅NO₅Informs potential decomposition products and chemical compatibility.[6]
Physical State White Solid / Waxy SolidRequires containment to prevent dust generation during transfer.[7][8]
Melting Point 41-43 °C (lit.)Relevant for storage conditions; may melt in warm environments.[1][9]
Flash Point 113 °C (235.4 °F) - Closed CupCritical: Classifies the material as a combustible liquid (Storage Class 10), mandating storage away from heat and ignition sources.[1][10]
Incompatibilities Strong acids, Strong bases, Strong oxidizing agentsDictates strict segregation from these chemical classes in the waste accumulation area to prevent violent reactions.[11][12]
Hazardous Decomposition Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂)Highlights the toxic gases that could be produced in case of fire, reinforcing the need for proper storage and emergency planning.[11]

Pre-Disposal Safety Protocols

Before handling the waste, ensure all necessary engineering controls and Personal Protective Equipment (PPE) are in place. These measures are your primary defense against chemical exposure.

  • Engineering Controls : All transfers of this compound waste must be conducted within a certified chemical fume hood. This is crucial to contain potentially harmful dust or vapors and keep exposures below permissible limits (PELs) set by OSHA.[3][13]

  • Personal Protective Equipment (PPE) : The minimum required PPE includes:

    • Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[12]

    • Hand Protection : Chemically resistant gloves (e.g., nitrile) inspected for integrity before each use.

    • Body Protection : A flame-resistant laboratory coat, fully fastened.

    • Respiratory Protection : A NIOSH-approved respirator with a multi-purpose combination cartridge may be required if there is a risk of generating significant dust or aerosols outside of a fume hood.[1]

Step-by-Step Disposal Workflow

This protocol follows the hazardous waste management framework established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14]

Step 1: Establish a Satellite Accumulation Area (SAA)

The SAA is the designated location at or near the point of waste generation.[15]

  • Action : Designate a specific, secondary containment tray within your laboratory, away from drains, heat sources, and direct sunlight.

  • Causality : The SAA model minimizes the movement of hazardous waste throughout the facility, reducing the risk of spills and exposure. It must be under the direct control of laboratory personnel.[14]

Step 2: Select and Prepare the Waste Container
  • Action : Obtain a chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is appropriate. Do not use foodstuff containers.[16]

  • Causality : The container must not react with the chemical waste. Using the original reagent bottle is often a good choice, provided it is in excellent condition.[16] The container must remain closed except when actively adding waste to prevent the release of vapors and to comply with EPA regulations.[17]

Step 3: Label the Container Before Use
  • Action : Affix a hazardous waste label to the empty container. Fill it out completely with the following information:

    • The words "HAZARDOUS WASTE" .[18]

    • Full Chemical Name : "this compound". Do not use abbreviations.

    • Hazard Identification : Clearly indicate the hazards. This can be done using a pictogram or by writing "Combustible, Irritant".[18]

  • Causality : Proper labeling is a strict EPA and OSHA requirement.[15] It ensures that anyone handling the container is immediately aware of its contents and the associated dangers, preventing accidental mixing with incompatible chemicals.

Step 4: Waste Segregation
  • Action : Place the labeled this compound waste container in its designated SAA, ensuring it is physically separated from containers holding strong acids, bases, or oxidizers.

  • Causality : This is the most critical step for preventing dangerous chemical reactions. Incompatible materials stored together can lead to fires, explosions, or the release of toxic gases.[16]

Step 5: Transferring Waste
  • Action : Carefully transfer waste this compound (whether solid residue, contaminated materials like weigh boats, or solutions) into the labeled container inside a chemical fume hood. Securely cap the container immediately after the transfer.

  • Causality : Performing the transfer in a fume hood protects the operator from inhaling any airborne particles. Keeping the container capped prevents ambient moisture from interacting with the waste and stops vapors from escaping into the lab environment.

Spill Management

In the event of an accidental release, follow these procedures:

  • Alert Personnel : Immediately notify colleagues in the area.

  • Assess the Spill : For a small, manageable spill, proceed with cleanup. For large spills, or if you are ever in doubt, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

  • Containment : Wearing full PPE, cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill kit).

  • Cleanup : Once absorbed, carefully sweep the material into a designated waste bag or container.

  • Disposal : The cleanup debris is now considered hazardous waste. Label it appropriately and dispose of it through the same waste stream as the this compound.

  • Decontaminate : Clean the spill area with soap and water.

Final Disposal and Removal

  • Action : Once the waste container is full (do not exceed 90% capacity), or if it has been in the SAA for up to one year, arrange for its removal.[14][16] Follow your institution's specific procedure, which typically involves submitting a hazardous material pickup request to your EHS office.[17]

  • Causality : Regulatory time limits and volume caps are in place for waste accumulation.[15] Prompt removal by a licensed waste disposal contractor ensures the final treatment and disposal comply with all federal and local environmental laws.[19]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_accumulate Waste Accumulation (SAA) cluster_disposal Final Disposition A 1. Identify Waste & Assess Hazards B 2. Don Full PPE & Use Fume Hood A->B C 3. Prepare & Pre-Label Waste Container B->C D 4. Transfer Waste to Labeled Container C->D E 5. Securely Cap Container D->E Spill Spill Occurs D->Spill Potential Event F 6. Place in Segregated Secondary Containment E->F G 7. Container Full? (Max 90%) F->G H 8. Request Pickup via Institutional EHS G->H Yes I 9. Licensed Contractor Disposal H->I Cleanup Contain & Clean Up (as Hazardous Waste) Spill->Cleanup Cleanup->D Dispose of Cleanup Debris

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Z-D-Serine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and innovators. In the landscape of drug development and peptide synthesis, N-Z-D-serine methyl ester is a valuable building block.[] However, its safe and effective use hinges on a robust understanding of its characteristics and the implementation of meticulous safety protocols. This guide moves beyond a simple checklist, providing a comprehensive, risk-based framework for handling this compound. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and the integrity of your research.

Section 1: Hazard Assessment & Risk Analysis

A foundational principle of laboratory safety is to understand the material you are working with. This compound (CAS No: 93204-36-5) is a combustible solid/liquid with a relatively high flash point, but its complete toxicological profile is not extensively documented.[2] This lack of comprehensive data does not imply safety; rather, it mandates a more cautious and rigorous approach to handling. The primary risks stem from its combustibility and its potential for harm via inhalation, skin, or eye contact.

The compound is also classified with a Wassergefährdungsklasse (Water Hazard Class) of WGK 3, indicating it is highly hazardous to water. This elevates the importance of containment and proper disposal procedures to prevent environmental release.

Table 1: Chemical & Safety Profile of this compound

PropertyValueSource
CAS Number 93204-36-5[3]
Molecular Formula C₁₂H₁₅NO₅[]
Molecular Weight 253.25 g/mol
Appearance White powder or low-melting solid[][4]
Melting Point 41-43 °C
Flash Point 113 °C (235.4 °F) - Closed Cup
Primary Hazards Combustible Liquid (Storage Class 10)
Environmental Hazard WGK 3: Highly hazardous to water
Recommended Storage 2-8°C[]

Section 2: The Core PPE Protocol: A Multi-Layered Defense

Personal Protective Equipment is the final barrier between you and a potential hazard. It should always be used in conjunction with primary engineering controls.

Primary Engineering Control: The Chemical Fume Hood

All operations involving this compound, from weighing the solid to performing reactions and workups, must be conducted within a certified and properly functioning chemical fume hood. This is non-negotiable. The fume hood provides the primary layer of protection against inhalation of powders, mists, or vapors.

Mandatory Base-Layer PPE

This is the minimum attire required to enter and work in a laboratory space where hazardous chemicals are present.[5][6]

  • Safety Glasses with Side-Shields: Protects against minor splashes and flying particles.[5]

  • Flame-Resistant Laboratory Coat: Worn fully buttoned to protect skin and personal clothing.

  • Long Pants and Closed-Toe Shoes: Ensure no skin is exposed on the lower body and feet.[5]

Task-Specific PPE for this compound

Based on the known hazards and data gaps, the following task-specific PPE is required:

  • Eye and Face Protection: Standard safety glasses are insufficient.

    • Chemical Splash Goggles: Required for all handling procedures. Goggles provide a 360-degree seal around the eyes, offering superior protection against splashes and vapors compared to safety glasses.[5]

    • Face Shield: A face shield, worn in conjunction with chemical splash goggles, is mandatory when handling larger quantities (>50g) or when performing any operation with a heightened risk of splashing or energetic reaction.[7]

  • Hand Protection:

    • Disposable Nitrile Gloves: As a minimum, disposable nitrile gloves should be worn.[5] They provide good protection against incidental contact.

    • Double Gloving: We strongly recommend double-gloving. This practice significantly reduces the risk of exposure if the outer glove is torn or contaminated. It also allows for the safe removal of the outer glove immediately after a task, minimizing the spread of contamination.

    • Immediate Removal: Gloves must be removed immediately after contact with the chemical. Always wash hands thoroughly after removing gloves.[5]

  • Respiratory Protection:

    • Due to the incomplete toxicological data, respiratory protection is a critical precaution. A supplier safety summary specifically recommends a "multi-purpose combination respirator cartridge (US)".

    • When is a Respirator Required? A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P100 particulate filter is required when:

      • Weighing or transferring the solid powder outside of a containment device like a glove box.

      • Cleaning up spills.

      • If there is any suspicion that the fume hood is not functioning optimally.

    • Important: Use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation and annual fit testing.[7]

Section 3: Procedural Guidance: From Benchtop to Disposal

Integrating PPE use into your standard operating procedures is key to building a culture of safety.

Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • PPE Donning: Don your PPE in the following order: lab coat, inner gloves, respirator (if required), chemical splash goggles, face shield (if required), and finally, outer gloves.

  • Handling: Perform all manipulations deep within the fume hood. Handle the material gently to avoid creating airborne dust. If dissolving, add the solid to the solvent slowly.

  • Post-Handling: After the procedure is complete, decontaminate any equipment. Wipe down the work surface within the fume hood.

  • PPE Doffing: To prevent self-contamination, remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin. The typical sequence is: outer gloves, face shield, goggles, lab coat, inner gloves. Dispose of disposable items in the appropriate waste stream.

  • Hygiene: Wash hands thoroughly with soap and water immediately after completing the work and removing all PPE.

Emergency Procedures
  • Spill Response:

    • Alert personnel in the immediate area and evacuate if necessary.

    • Wear your full task-specific PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material like diatomite or universal binders.[2]

    • Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the spill area with alcohol and then wash with soap and water.[2]

  • First Aid for Exposures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

    • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Seek medical attention if irritation develops.[2]

    • Inhalation: Relocate the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]

Disposal Plan
  • Chemical Waste: All waste containing this compound, including absorbed spill material, must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical must be disposed of as solid hazardous waste.

  • Regulations: All disposal must be conducted in strict accordance with your institution's policies and local, state, and federal regulations.[2]

Section 4: Visualizing the Safety Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of protection when working with this compound.

PPE_Workflow cluster_base Universal Requirements cluster_task Task-Specific PPE Selection cluster_ppe Required PPE Ensemble Base_PPE Base PPE: - Lab Coat - Safety Glasses - Long Pants - Closed-Toe Shoes Fume_Hood Primary Control: Chemical Fume Hood Start Select Task Weighing Weighing Solid or Transferring Powder Start->Weighing Handling_Liquid Handling Solutions (Reactions, Transfers) Start->Handling_Liquid Spill Spill or Emergency Response Start->Spill PPE_Weighing Ensemble: - Base PPE & Fume Hood - Chemical Goggles - Double Nitrile Gloves - Air-Purifying Respirator Weighing->PPE_Weighing PPE_Liquid Ensemble: - Base PPE & Fume Hood - Chemical Goggles - Face Shield (>50g) - Double Nitrile Gloves Handling_Liquid->PPE_Liquid PPE_Spill Ensemble: - Base PPE & Fume Hood - Chemical Goggles - Face Shield - Double Nitrile Gloves - Air-Purifying Respirator Spill->PPE_Spill

Caption: PPE selection workflow for this compound.

Conclusion

The responsible use of this compound in your research endeavors requires a safety mindset grounded in a thorough understanding of its properties and a consistent application of established protocols. By treating this compound with the respect it deserves—utilizing engineering controls, selecting task-appropriate PPE, and preparing for emergencies—you build a resilient safety culture that protects yourself, your colleagues, and the quality of your scientific work.

References

  • Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Personal Protective Equipment Requirements for Laboratories . University of California, Berkeley - Environmental Health and Safety. [Link]

  • Organic Syntheses Procedure . Organic Syntheses. [Link]

  • Chemical Safety: Personal Protective Equipment . University of California, Santa Barbara - Environmental Health & Safety. [Link]

  • D-Serine methyl ester hydrochloride . PubChem, National Center for Biotechnology Information. [Link]

  • Personal Protective Equipment (PPE) in Laboratories . University of Washington - Environmental Health & Safety. [Link]

  • Personal Protective Equipment (PPE) - Glove Selection Chart . University of Tennessee, Knoxville - Environmental Health & Safety. [Link]

  • N-Z-L-serine methyl ester | 1676-81-9 . A Chemtek. [Link]

Sources

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.